molecular formula C5H6O4 B1163013 Itaconic acid-13C5

Itaconic acid-13C5

Cat. No.: B1163013
M. Wt: 135.062 g/mol
InChI Key: LVHBHZANLOWSRM-CVMUNTFWSA-N
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Description

Itaconic acid-13C5, also known as this compound, is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 135.062 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H6O4

Molecular Weight

135.062 g/mol

IUPAC Name

2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid

InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1,5+1

InChI Key

LVHBHZANLOWSRM-CVMUNTFWSA-N

Synonyms

2-Methylenebutanedioic Acid-13C5;  2-Methylenesuccinic Acid-13C5;  2-Propene-1,2-dicarboxylic Acid-13C5;  4-Hydroxy-2-methylene-4-oxobutanoic Acid-13C5;  Methylenebutanedioic Acid-13C5;  Methylenesuccinic Acid-13C5;  NSC 3357-13C5;  Propylenedicarboxylic Ac

Origin of Product

United States

Foundational & Exploratory

Itaconic Acid-13C5: A Technical Guide for Metabolic Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications and Significance of Itaconic Acid-13C5 in Metabolic Research

Introduction

Itaconic acid, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical immunometabolite, particularly in the context of macrophage activation and function. Its isotopically labeled form, this compound, serves as a powerful tool for researchers to trace metabolic pathways, quantify metabolic fluxes, and elucidate the intricate signaling networks governed by this fascinating molecule. This technical guide provides a comprehensive overview of this compound, its role in metabolic research, detailed experimental protocols, and the signaling pathways it modulates.

This compound is an isotopologue of itaconic acid where all five carbon atoms are replaced with the heavy isotope ¹³C.[1][2] This labeling allows for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from the endogenous, unlabeled pool of itaconic acid.[3] Its primary applications lie in metabolic flux analysis (MFA) and as an internal standard for accurate quantification of itaconic acid in biological samples.[3]

Core Properties of this compound

PropertyValueReference(s)
Chemical Formula ¹³C₅H₆O₄[1]
Molecular Weight ~135.06 g/mol [1]
CAS Number 2095777-38-9[1]
Synonyms Methylenesuccinic acid-¹³C₅, 2-Methylenebutanedioic Acid-¹³C₅[2]
Primary Applications Metabolic tracer, Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), Metabolic flux analysis (MFA)[3]

Significance in Metabolic Research

The significance of this compound in metabolic research stems from the crucial role of its unlabeled counterpart in immunometabolism. Itaconic acid is produced in high amounts by activated macrophages and exerts both antimicrobial and immunomodulatory effects. By using this compound, researchers can precisely track the biosynthesis and fate of itaconic acid, providing insights into cellular metabolic reprogramming during an immune response.

Tracing the Biosynthesis of Itaconic Acid

Itaconic acid is synthesized from the Krebs cycle intermediate cis-aconitate via the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1). The use of ¹³C-labeled precursors, such as [¹³C₆]glucose or [¹³C₅]glutamine, allows for the elucidation of this pathway. When cells are supplied with [¹³C₅]glutamine, the carbons are incorporated into the Krebs cycle, leading to the production of [¹³C₄]itaconic acid, confirming its origin from cis-aconitate.

Quantifying Metabolic Flux

This compound is instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. By introducing this compound into a biological system and measuring the isotopic enrichment in downstream metabolites, researchers can determine the flux through various metabolic pathways. This is particularly valuable for understanding the metabolic rewiring that occurs in immune cells upon activation.

Elucidating Signaling Pathways

Itaconic acid has been shown to modulate key signaling pathways involved in inflammation and oxidative stress. This compound can be used to study these interactions with greater precision. Two of the most significant pathways affected by itaconic acid are the inhibition of succinate dehydrogenase and the activation of the Nrf2 antioxidant response.

Key Metabolic and Signaling Pathways

Itaconic Acid Biosynthesis and Inhibition of Succinate Dehydrogenase

The production of itaconic acid is a key metabolic event in activated macrophages. It is synthesized from the Krebs cycle intermediate cis-aconitate. Once produced, itaconic acid acts as a competitive inhibitor of succinate dehydrogenase (SDH), a crucial enzyme in both the Krebs cycle and the electron transport chain.

cluster_TCA Krebs Cycle (Mitochondrion) cluster_ITA Itaconate Production Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconate Itaconic Acid cis_Aconitate->Itaconate ACOD1/IRG1 alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Itaconate->Succinate Competitive Inhibition

Itaconic acid biosynthesis from the Krebs cycle and its inhibition of succinate dehydrogenase (SDH).
Activation of the KEAP1-Nrf2 Antioxidant Pathway

Itaconic acid activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. It does this by alkylating cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents Keap1 from targeting Nrf2 for degradation, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.[4]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Itaconate Itaconic Acid KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Cysteine Residues Nrf2 Nrf2 KEAP1->Nrf2 Targets for Degradation Ub Ubiquitin Proteasome System Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Activation of the Nrf2 antioxidant pathway by itaconic acid through the alkylation of KEAP1.

Quantitative Data

The use of this compound as an internal standard has enabled the accurate quantification of itaconic acid in various biological contexts.

Intracellular and Extracellular Concentrations of Itaconic Acid in Macrophages
Cell TypeConditionIntracellular Concentration (mM)Extracellular Concentration (µM)Reference(s)
RAW 264.7 LPS Stimulation (6h)89[5]
BMDM LPS Stimulation (6h)1.55[5]
Kinetics of Succinate Dehydrogenase Inhibition by Itaconic Acid
ParameterValueReference(s)
Inhibition Type Competitive[1]
Ki (Itaconate) 0.22 mM[1]
Km (Succinate) 0.29 ± 0.8 mM[1]

Experimental Protocols

Cell Culture and Isotopic Labeling

Objective: To label intracellular metabolites with this compound to trace its metabolic fate.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (sterile solution)

  • Lipopolysaccharide (LPS) for macrophage activation

Procedure:

  • Seed macrophages in culture plates at the desired density and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing a known concentration of this compound (e.g., 1 mM).

  • For activated conditions, add LPS (e.g., 100 ng/mL) to the culture medium.

  • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

  • At the end of the incubation, proceed immediately to metabolite extraction.

Metabolite Extraction

Objective: To extract intracellular metabolites for subsequent LC-MS analysis.

Materials:

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Aspirate the culture medium from the plates.

  • Immediately wash the cells twice with ice-cold PBS.

  • Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 6-well plate).

  • Scrape the cells from the plate in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • The metabolite extract can be stored at -80°C or dried down for reconstitution in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis of this compound and its Metabolites

Objective: To separate and quantify this compound and its labeled downstream metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

LC Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example for this compound):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Precursor Ion (Q1): m/z 134.0 (for [M-H]⁻ of this compound)

  • Product Ion (Q3): Specific fragment ions of this compound (determined by infusion and optimization).

  • Collision Energy: Optimized for the specific transition.

Data Analysis: The peak areas of the precursor-product ion transitions for this compound and its labeled metabolites are integrated. The isotopic enrichment is calculated by comparing the peak areas of the labeled and unlabeled forms of each metabolite. For absolute quantification, a calibration curve is generated using known concentrations of this compound.

Conclusion

This compound is an indispensable tool for researchers investigating the burgeoning field of immunometabolism. Its use in metabolic tracing and flux analysis has been pivotal in understanding the biosynthesis of itaconic acid and its profound impact on macrophage function. The ability to precisely quantify this metabolite and trace its journey through cellular pathways provides invaluable insights into the metabolic reprogramming that underpins the immune response. As our understanding of the intricate links between metabolism and immunity deepens, the application of this compound will undoubtedly continue to fuel discoveries with significant implications for the development of novel therapeutics for inflammatory and infectious diseases.

References

An In-depth Technical Guide to Itaconic Acid-13C5: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, has emerged as a critical metabolite in immunomodulation and cellular metabolism. Its isotopically labeled form, Itaconic acid-13C5, in which all five carbon atoms are replaced with the stable isotope ¹³C, serves as an invaluable tool for researchers. This heavy-labeled variant allows for precise tracing of metabolic pathways, quantification of metabolic fluxes, and elucidation of the roles of itaconic acid in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis route, and the significant applications of this compound in research and drug development.

Chemical Properties

This compound is a white to off-white solid, sharing many physical characteristics with its unlabeled counterpart. The primary distinction lies in its increased molecular weight due to the incorporation of five ¹³C isotopes. This isotopic enrichment is the key to its utility in mass spectrometry-based metabolic studies.

PropertyValueReference(s)
Molecular Formula ¹³C₅H₆O₄[1][2]
Molecular Weight 135.06 g/mol [1][2][3]
CAS Number 2095777-38-9[1]
Appearance White to off-white solid[3]
Purity ≥97%[1][4]
Storage Temperature Room temperature or -20°C[2][4]
Solubility Soluble in water, ethanol, and acetone[5][6]
SMILES O=--INVALID-LINK----INVALID-LINK--=O">13C=[13CH2][1][3]

Synthesis of this compound

While specific, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible synthetic route can be proposed based on established methods for isotopic labeling and the known chemistry of itaconic acid. The historical method for producing unlabeled itaconic acid involves the pyrolysis of citric acid.[4] A potential pathway for the synthesis of this compound could involve the use of a fully ¹³C-labeled citric acid precursor.

Proposed Experimental Protocol:

A potential synthetic approach could be adapted from the known synthesis of unlabeled itaconic acid and general methods for ¹³C-labeling.

Step 1: Synthesis of ¹³C₆-Citric Acid

A common starting point for synthesizing ¹³C-labeled organic molecules is through the use of simple, commercially available ¹³C-labeled precursors like ¹³CO₂ or K¹³CN. A multi-step synthesis could be envisioned where smaller ¹³C-labeled fragments are assembled to create the ¹³C₆-citric acid backbone.

Step 2: Pyrolysis of ¹³C₆-Citric Acid to Itaconic Anhydride-¹³C₅

The fully labeled citric acid would then undergo pyrolysis.

  • Place ¹³C₆-citric acid in a flask equipped for distillation.

  • Heat the flask rapidly to induce decarboxylation and dehydration, leading to the formation of itaconic anhydride-¹³C₅.

  • The resulting anhydride is distilled and collected.

Step 3: Hydrolysis of Itaconic Anhydride-¹³C₅ to Itaconic Acid-¹³C₅

  • The collected itaconic anhydride-¹³C₅ is refluxed with water.

  • The hydrolysis reaction converts the anhydride to this compound.

  • The solution is then cooled to allow for the crystallization of the final product.

  • The crystals are filtered, washed, and dried.

Purification and Analysis:

The final product would be purified by recrystallization. The isotopic purity and chemical identity would be confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research and Drug Development

This compound is a powerful tool for investigating cellular metabolism and the role of itaconate in immune signaling.

Metabolic Flux Analysis

As a stable isotope tracer, this compound is utilized in metabolic flux analysis (MFA) to track the metabolic fate of itaconate within cells.[7] By introducing the labeled compound to cell cultures or in vivo models, researchers can monitor its uptake, conversion to other metabolites, and its influence on central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle.[5][8][9]

Elucidation of Signaling Pathways

The use of ¹³C-labeled itaconate has been instrumental in confirming its endogenous production from cis-aconitate in the TCA cycle within macrophages.[5][10] It has also helped in understanding its role as an immunomodulatory molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of itaconate in macrophage metabolism and a typical experimental workflow for its use in metabolic tracing studies.

Itaconate_Signaling_Pathway cluster_tca TCA Cycle cluster_itaconate Itaconate Pathway cluster_effects Downstream Effects Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Itaconate Itaconate cis-Aconitate->Itaconate ACOD1/IRG1 alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl_CoA Succinyl_CoA alpha-Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Succinate Dehydrogenase Succinate->SDH Itaconate->SDH Inhibits Nrf2_Activation Nrf2 Activation Itaconate->Nrf2_Activation Activates via Keap1 modification NLRP3_Inflammasome NLRP3 Inflammasome Inhibition Itaconate->NLRP3_Inflammasome Inhibits

Caption: Itaconate production from the TCA cycle and its key immunomodulatory effects.

Experimental_Workflow start Cell Culture or In Vivo Model labeling Introduce This compound start->labeling incubation Time-Course Incubation labeling->incubation quenching Metabolic Quenching (e.g., Liquid Nitrogen) incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing flux_analysis Metabolic Flux Analysis (MFA) data_processing->flux_analysis interpretation Biological Interpretation flux_analysis->interpretation

Caption: A typical experimental workflow for metabolic tracing using this compound.

Conclusion

This compound is an indispensable research tool that enables the precise investigation of metabolic pathways and the intricate roles of itaconate in immunology and disease. Its application in metabolic flux analysis and signaling pathway elucidation provides researchers with a deeper understanding of cellular processes, paving the way for the development of novel therapeutic strategies targeting metabolic and inflammatory disorders. This guide provides core technical information to support the effective utilization of this powerful isotopic tracer in advanced scientific research.

References

The Role of Itaconic Acid-13C5 in Unraveling Macrophage Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, central players in the innate immune system, exhibit remarkable metabolic plasticity that dictates their functional polarization and role in inflammation, infection, and tissue repair. A key metabolite that has emerged as a critical regulator of macrophage function is itaconic acid. This dicarboxylic acid, produced from the mitochondrial tricarboxylic acid (TCA) cycle intermediate cis-aconitate, accumulates to high levels in activated macrophages. The use of stable isotope-labeled itaconic acid, particularly Itaconic acid-13C5, has been instrumental in elucidating its metabolic fate, biosynthesis, and profound impact on macrophage immunometabolism. This technical guide provides an in-depth overview of the role of this compound in understanding macrophage metabolism, complete with experimental protocols, quantitative data, and visualizations of the underlying cellular pathways.

Data Presentation

The following tables summarize the quantitative effects of itaconate and its derivatives on macrophage metabolism and inflammatory responses, as reported in various studies.

Table 1: Effect of Itaconate and Its Derivatives on Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated Macrophages

CytokineTreatmentEffectReference
IL-1βDimethyl Itaconate (DI)Inhibition[1]
IL-6Dimethyl Itaconate (DI)Inhibition[1]
IL-12p70Dimethyl Itaconate (DI)Inhibition[1]
TNF-αDimethyl Itaconate (DI)No significant effect[1]
IL-1β4-Octyl Itaconate (4-OI)Reduction in secretion[2]
IL-64-Octyl Itaconate (4-OI)Reduction in secretion[3]
IL-124-Octyl Itaconate (4-OI)Reduction in secretion[3]
CXCL10Itaconate & MesaconateIncreased production[3]
IL-1βEndogenous Itaconate (Irg1+/+)Attenuation of LPS-induced secretion[4]
IL-6Endogenous Itaconate (Irg1+/+)Attenuation of LPS-induced secretion[4]
TNF-αEndogenous Itaconate (Irg1+/+)Attenuation of LPS-induced secretion[4]

Table 2: Impact of Itaconate on Succinate Dehydrogenase (SDH) Activity and Succinate Levels

ParameterTreatmentEffectReference
SDH ActivityItaconateCompetitive inhibition[1][5]
Succinate LevelsItaconateAccumulation[3][6][7]
SDH ActivityMesaconateNo inhibition[3]
Mitochondrial RespirationItaconateRepression[3]

Table 3: Itaconate's Role in NLRP3 Inflammasome Activation

ParameterTreatmentEffectReference
NLRP3 Inflammasome ActivationItaconate & 4-Octyl Itaconate (4-OI)Inhibition[8]
NLRP3-dependent IL-1β release4-Octyl Itaconate (4-OI)Inhibition in PBMCs from CAPS patients[8]
Late NLRP3 Inflammasome ActivationEndogenous ItaconateTolerance induction[9][10]
ASC Speck FormationItaconateNo effect[9]
Caspase-1 Activation & Gasdermin D ProcessingEndogenous ItaconatePrevention[10]

Experimental Protocols

Protocol 1: 13C Metabolic Flux Analysis in Macrophages using this compound

This protocol outlines the general workflow for tracing the metabolism of this compound in macrophages using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Macrophage Culture and Stimulation:

  • Culture bone marrow-derived macrophages (BMDMs) or RAW264.7 macrophage cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors.
  • For activation, stimulate macrophages with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).

2. Isotope Labeling:

  • Replace the culture medium with fresh medium containing a defined concentration of this compound. The concentration and labeling time should be optimized based on the experimental goals.

3. Metabolite Extraction:

  • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
  • Quench metabolism and extract intracellular metabolites by adding a pre-chilled extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
  • Collect the supernatant containing the metabolites.

4. LC-MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system.
  • Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to separate polar metabolites.
  • Acquire data in negative ion mode to detect itaconate and other TCA cycle intermediates.
  • Identify and quantify the mass isotopologues of itaconate and other metabolites to trace the metabolic fate of the 13C label.

Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes how to measure the inhibitory effect of itaconate on SDH activity in macrophage lysates.

1. Preparation of Macrophage Lysates:

  • Culture and treat macrophages with or without itaconate as described in Protocol 1.
  • Wash cells with PBS and lyse them in a buffer compatible with the SDH activity assay kit.
  • Determine the protein concentration of the lysate for normalization.

2. SDH Activity Measurement:

  • Use a commercial SDH activity assay kit.
  • Add the macrophage lysate to a microplate.
  • Initiate the reaction by adding the substrate (succinate) and the electron acceptor provided in the kit.
  • Monitor the change in absorbance or fluorescence over time, which is proportional to SDH activity.
  • Compare the activity in itaconate-treated samples to untreated controls to determine the extent of inhibition.

Mandatory Visualization

Metabolic and Signaling Pathways

Itaconate_Metabolism_in_Macrophages cluster_TCA TCA Cycle cluster_Itaconate_Pathway Itaconate Synthesis cluster_Glutamine Glutamine Metabolism Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Itaconate Itaconate cis-Aconitate->Itaconate IRG1/ACOD1 alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl_CoA Succinyl_CoA alpha-Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Itaconate->Succinate Inhibits SDH Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->alpha-Ketoglutarate Itaconic_acid_13C5 Itaconic_acid_13C5 Itaconic_acid_13C5->Itaconate Tracer

Itaconate_Signaling_Pathways cluster_Nrf2 Nrf2 Activation Pathway cluster_NLRP3 NLRP3 Inflammasome Inhibition Itaconate_Nrf2 Itaconate KEAP1 KEAP1 Nrf2 Nrf2 ARE Antioxidant Response Element Anti_inflammatory_genes Anti-inflammatory Gene Expression Itaconate_NLRP3 Itaconate NLRP3 NLRP3 Caspase1 Caspase-1 Pro_IL1b Pro-IL-1β IL1b IL-1β

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Start Culture Macrophages (e.g., BMDM, RAW264.7) Stimulation Stimulate with LPS (optional) Start->Stimulation Labeling Incubate with This compound Stimulation->Labeling Wash Wash with ice-cold PBS Labeling->Wash Extract Metabolite Extraction (e.g., Methanol/Acetonitrile/Water) Wash->Extract Centrifuge Centrifuge to pellet debris Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis Collect->LCMS Data_Analysis Isotopologue Analysis & Metabolic Flux Calculation LCMS->Data_Analysis

Conclusion

The application of this compound as a metabolic tracer has been pivotal in advancing our comprehension of macrophage immunometabolism. Through isotopic labeling studies, researchers have been able to delineate the biosynthetic pathway of itaconate, trace its metabolic fate, and uncover its multifaceted regulatory roles. The inhibition of succinate dehydrogenase, leading to the accumulation of succinate, stands out as a primary mechanism through which itaconate reshapes the metabolic landscape of activated macrophages. Furthermore, the elucidation of its influence on key signaling pathways, including the activation of the Nrf2-mediated antioxidant response and the suppression of the NLRP3 inflammasome, has provided critical insights into its immunomodulatory functions. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate the intricate interplay between metabolism and immunity in macrophages. Continued exploration in this field holds the promise of identifying novel therapeutic targets for a wide range of inflammatory and infectious diseases.

References

Exploring the Involvement of Itaconic Acid in the TCA Cycle with 13C Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, has emerged from being primarily a product of fungal fermentation to a key immunometabolite in mammals. Produced in high concentrations by myeloid cells during inflammation, itaconic acid plays a pivotal role in linking cellular metabolism with immune responses. Its synthesis is directly connected to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. Stable isotope tracing using 13C-labeled substrates is a powerful technique to dissect the intricate relationship between itaconic acid and the TCA cycle. This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and data interpretation for studying itaconic acid's involvement in the TCA cycle using 13C labeling.

The Metabolic Pathway: From TCA Cycle to Itaconic Acid

Itaconic acid is synthesized from the TCA cycle intermediate, cis-aconitate. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the expression of the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), is highly upregulated in macrophages.[1][2] ACOD1 catalyzes the decarboxylation of cis-aconitate to produce itaconic acid.[1] This diverts cis-aconitate from its canonical path in the TCA cycle, where it is normally isomerized to isocitrate.

cluster_TCA TCA Cycle cluster_ITA Itaconic Acid Synthesis Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase cis-Aconitate_TCA cis-Aconitate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA alpha-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Citrate Synthase Acetyl-CoA Acetyl-CoA Acetyl-CoA->Citrate Itaconic_Acid Itaconic Acid cis-Aconitate_TCA->Itaconic_Acid ACOD1/IRG1 (in inflammation)

Itaconic acid synthesis from the TCA cycle.

Experimental Design and Protocols for 13C Labeling Studies

13C Metabolic Flux Analysis (13C-MFA) is a technique used to quantify the rates (fluxes) of metabolic pathways.[3] It involves feeding cells with a substrate labeled with the stable isotope 13C, such as [U-13C]-glucose or [U-13C]-glutamine, and then measuring the incorporation of 13C into downstream metabolites.

Experimental Workflow

The general workflow for a 13C labeling experiment to study itaconic acid and the TCA cycle is as follows:

Cell_Culture 1. Cell Culture (e.g., Macrophages) Inflammatory_Stimulation 2. Inflammatory Stimulation (e.g., LPS) Cell_Culture->Inflammatory_Stimulation 13C_Labeling 3. 13C-Labeled Substrate Incubation Inflammatory_Stimulation->13C_Labeling Metabolite_Extraction 4. Quenching and Metabolite Extraction 13C_Labeling->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis and Flux Calculation LC_MS_Analysis->Data_Analysis

General workflow for 13C labeling of itaconic acid.
Detailed Experimental Protocol

1. Cell Culture and Inflammatory Stimulation:

  • Cell Line: Murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line such as RAW264.7 are commonly used.

  • Culture Conditions: Culture cells in standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: To induce itaconic acid production, stimulate macrophages with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) prior to and during 13C labeling.[4]

2. 13C Labeling:

  • Tracer Selection: The choice of 13C-labeled substrate is crucial.

    • [U-13C]-Glucose: To trace carbon from glucose through glycolysis and into the TCA cycle.

    • [U-13C]-Glutamine: To trace carbon entering the TCA cycle via anaplerosis through conversion to α-ketoglutarate.[5]

  • Labeling Medium: Prepare a medium identical to the standard culture medium but with the unlabeled carbon source replaced by its 13C-labeled counterpart.

  • Incubation: Replace the standard medium with the labeling medium and incubate the cells for a time sufficient to reach isotopic steady state. This can range from a few hours for TCA cycle intermediates to longer for other metabolites.[6]

3. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically done by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold solvent.

  • Extraction: Extract metabolites using a cold solvent mixture, such as 80% methanol. Scrape the cells in the cold solvent and collect the extract.

  • Sample Preparation: Centrifuge the cell extract to pellet protein and cell debris. The supernatant containing the metabolites is then dried and reconstituted in a suitable solvent for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Separate the metabolites using liquid chromatography (LC), often with a method optimized for polar molecules like organic acids (e.g., HILIC or reversed-phase with an ion-pairing agent).[7]

  • Mass Spectrometry: Detect and quantify the metabolites and their 13C isotopologues using a tandem mass spectrometer (MS/MS). Multiple reaction monitoring (MRM) is a sensitive and specific method for targeted quantification.[7]

5. Data Analysis:

  • Isotopologue Distribution: Determine the mass isotopologue distribution (MID) for itaconic acid and TCA cycle intermediates. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Flux Calculation: Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model of the TCA cycle and related pathways. This allows for the calculation of absolute or relative metabolic fluxes.

Signaling Pathway for Itaconic Acid Production

The production of itaconic acid is tightly regulated and induced by pro-inflammatory signals. In macrophages, the Toll-like receptor 4 (TLR4) signaling pathway, activated by LPS, is a primary driver of ACOD1/IRG1 expression.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to ACOD1_gene ACOD1/IRG1 Gene Nucleus->ACOD1_gene activates transcription ACOD1_protein ACOD1/IRG1 Protein ACOD1_gene->ACOD1_protein translation Itaconate Itaconic Acid cisAconitate cis-Aconitate cisAconitate->Itaconate catalyzes

LPS-induced signaling for itaconic acid production.

Data Presentation and Interpretation

Quantitative data from 13C labeling experiments are typically presented in tables summarizing the mass isotopologue distributions (MIDs) or calculated metabolic fluxes.

Table 1: Mass Isotopologue Distribution of Itaconic Acid and TCA Cycle Intermediates in LPS-stimulated Macrophages Labeled with [U-13C]-Glucose.
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Citrate 30550582
cis-Aconitate 32648572
α-Ketoglutarate 35745652
Succinate 40842550
Fumarate 42940540
Malate 41841640
Itaconic Acid 602510320

Note: The data in this table are representative and will vary depending on the experimental conditions.

Interpretation:

  • The high abundance of M+2 isotopologues in TCA cycle intermediates like citrate and α-ketoglutarate is indicative of the entry of [U-13C]-glucose-derived, fully labeled acetyl-CoA (M+2) into the cycle.

  • The presence of M+1 itaconic acid suggests its production from a singly labeled cis-aconitate pool, which can arise from the first turn of the TCA cycle with a [1,2-13C2]-acetyl-CoA or subsequent turns.[8]

  • The relative abundance of different isotopologues can be used to infer the activity of various pathways. For instance, a significant M+3 pool in malate can indicate pyruvate carboxylase activity.

Table 2: Relative Metabolic Fluxes in LPS-stimulated vs. Unstimulated Macrophages.
Metabolic FluxUnstimulated (Relative Flux)LPS-stimulated (Relative Flux)Fold Change
Glycolysis 1001501.5
TCA Cycle 80600.75
Itaconic Acid Synthesis 15050
Pentose Phosphate Pathway 20402.0

Note: The data in this table are hypothetical and for illustrative purposes.

Interpretation:

  • LPS stimulation leads to a metabolic shift characterized by increased glycolysis and pentose phosphate pathway activity, and a dramatic upregulation of flux towards itaconic acid synthesis.

  • The decrease in overall TCA cycle flux in LPS-stimulated macrophages is consistent with the "break" in the cycle at the level of isocitrate dehydrogenase and succinate dehydrogenase.

Conclusion

13C labeling is an indispensable tool for elucidating the dynamic interplay between itaconic acid and the TCA cycle. By providing detailed quantitative data on metabolic fluxes and pathway activities, this technique offers invaluable insights into the metabolic reprogramming that occurs during an immune response. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to design and execute robust studies to further unravel the multifaceted roles of itaconic acid in health and disease, paving the way for novel therapeutic interventions targeting immunometabolism.

References

Itaconic Acid-13C5: A Technical Guide to Investigating Immunometabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Itaconic Acid in Immunometabolism

Itaconic acid, a dicarboxylic acid produced from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate, has emerged as a critical regulator of immune responses and inflammatory metabolism.[1][2] Initially recognized for its industrial applications, it is now understood to be a key metabolite in mammalian immune cells, particularly macrophages, where its production is significantly upregulated upon inflammatory stimuli.[3][4][5] This molecule possesses anti-inflammatory, antioxidant, and antimicrobial properties, making it a focal point in the study of immunometabolism.[1][2]

The primary mechanism of action for itaconic acid involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the TCA cycle.[2][5][6][7] This inhibition leads to the accumulation of succinate, which can modulate inflammatory signaling.[5][6] Furthermore, itaconic acid influences cellular metabolism by affecting glycolysis and activating the Nrf2 antioxidant response pathway.[8][9] Its diverse roles in regulating immune cell function have positioned itaconic acid and its derivatives as promising therapeutic targets for a range of inflammatory and infectious diseases.[1][2]

Itaconic Acid-13C5 as a Tool for Metabolic Tracing

Stable isotope-labeled compounds are indispensable for delineating cell-specific metabolic pathways.[4] this compound, a stable isotope-labeled version of itaconic acid, serves as a powerful tracer to investigate its metabolic fate and its impact on cellular metabolism.[3][4] By introducing this compound into cell cultures or in vivo models, researchers can track the incorporation of the heavy carbon atoms into downstream metabolites using techniques like mass spectrometry.[3][4][6] This allows for the precise quantification of metabolic fluxes and the elucidation of how itaconic acid influences various metabolic pathways, such as the TCA cycle and glycolysis.[4][5] Furthermore, this compound is frequently used as an internal standard for accurate quantification of endogenous itaconic acid levels in biological samples by liquid chromatography-mass spectrometry (LC-MS/MS).[3]

Key Signaling Pathways Influenced by Itaconic Acid

Itaconic acid exerts its immunomodulatory effects through the modulation of several key signaling pathways:

  • Succinate Dehydrogenase (SDH) Inhibition: As a structural analog of succinate, itaconic acid competitively inhibits SDH, leading to an accumulation of succinate. This metabolic shift has profound implications for cellular respiration and inflammatory signaling.[5][6][7]

  • Nrf2 Activation: Itaconic acid and its derivatives can activate the transcription factor Nrf2, a master regulator of the antioxidant response.[8][10][11] This is achieved through the alkylation of cysteine residues on Keap1, the negative regulator of Nrf2, leading to the transcription of antioxidant and anti-inflammatory genes.[8][11]

  • Glycolysis Modulation: Itaconic acid has been shown to impair glycolysis in macrophages by modifying key glycolytic enzymes such as ALDOA and GAPDH.[9] This contributes to its anti-inflammatory effects by limiting the metabolic reprogramming that supports a pro-inflammatory state.

  • Type I Interferon Production: Recent studies have revealed a link between itaconate-mediated SDH inhibition and the production of type I interferons, highlighting a novel role for itaconic acid in antiviral immunity.

Diagrams of Signaling Pathways and Experimental Workflows

Itaconic_Acid_Biosynthesis cluster_TCA TCA Cycle cluster_Itaconate Itaconate Synthesis Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase IRG1 IRG1 (ACOD1) cis_Aconitate->IRG1 alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Itaconic_Acid Itaconic Acid IRG1->Itaconic_Acid Itaconic_Acid->Succinate Inhibits SDH

Caption: Biosynthesis of Itaconic Acid from the TCA Cycle.

Nrf2_Activation cluster_nucleus Itaconic_Acid Itaconic Acid Keap1 Keap1 Itaconic_Acid->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Antioxidant_Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_Genes Transcription

Caption: Activation of the Nrf2 Pathway by Itaconic Acid.

Experimental_Workflow Start Macrophage Culture (e.g., BMDMs, RAW 264.7) Activation Activation with LPS/IFN-γ Start->Activation Labeling Incubation with This compound Activation->Labeling Quenching Metabolism Quenching (e.g., Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Isotopologue Distribution Analysis Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: Experimental Workflow for 13C5-Itaconic Acid Tracing.

Experimental Protocols

Macrophage Culture and Activation

Cell Lines:

  • RAW 264.7 (murine macrophage-like cell line)

  • Bone Marrow-Derived Macrophages (BMDMs) from mice

Culture Conditions:

  • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • BMDMs are differentiated from bone marrow cells in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.

Activation:

  • To induce itaconic acid production, macrophages are typically stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for a specified period (e.g., 24 hours).[3][12]

13C5-Itaconic Acid Labeling Experiments

In Vitro Labeling:

  • Culture and activate macrophages as described above.

  • Replace the culture medium with fresh medium containing a known concentration of this compound (e.g., 1-10 mM).

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

  • At each time point, rapidly quench metabolism and harvest the cells for metabolite extraction.

In Vivo Administration:

  • Administer this compound to mice via intravenous or intraperitoneal injection at a specific dose (e.g., 400 mg/kg body weight).[13][14]

  • Collect blood and tissues at various time points post-injection.[13][14]

  • Immediately snap-freeze tissues in liquid nitrogen to halt metabolic activity.

  • Store samples at -80°C until metabolite extraction.

Metabolite Extraction
  • Quenching: Rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80:20 methanol:water or 2:2:1 methanol:acetonitrile:water), to the cells.[3][15]

  • Scraping and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Incubate the samples at -20°C for at least 2 hours to precipitate proteins.[3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.

LC-MS/MS Analysis of Itaconic Acid and its Isotopologues

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Separation:

  • A reversed-phase C18 column is commonly used for separation.[3]

  • The mobile phases typically consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[3]

  • A gradient elution is employed to separate the metabolites.

Mass Spectrometry:

  • Operate the mass spectrometer in negative ion mode.

  • Use multiple reaction monitoring (MRM) to detect and quantify itaconic acid and its isotopologues. The precursor and product ion pairs for unlabeled and 13C5-labeled itaconic acid need to be optimized.

Succinate Dehydrogenase (SDH) Activity Assay
  • Isolate mitochondria from macrophages or use whole-cell lysates.

  • Measure oxygen consumption rates using a Seahorse XF Analyzer or a similar instrument.

  • Provide succinate as a substrate for SDH.

  • Inject varying concentrations of itaconic acid to determine its inhibitory effect on SDH-driven respiration.[16]

  • Calculate the IC50 value, which represents the concentration of itaconic acid required to inhibit 50% of SDH activity.

Nrf2 Activation Reporter Assay
  • Transfect macrophages with a reporter plasmid containing the Antioxidant Response Element (ARE) upstream of a luciferase gene.

  • Treat the transfected cells with different concentrations of itaconic acid or its derivatives.

  • After a specified incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • An increase in luciferase activity indicates the activation of the Nrf2 pathway.[10]

Seahorse XF Assay for Metabolic Analysis
  • Seed macrophages in a Seahorse XF microplate.

  • Treat the cells with itaconic acid or other compounds of interest.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

  • Perform a glycolysis stress test by sequentially injecting glucose, oligomycin, and 2-deoxyglucose to measure glycolysis, glycolytic capacity, and glycolytic reserve.

Quantitative Data on the Effects of Itaconic Acid

ParameterCell Type/SystemTreatmentResultReference
SDH Inhibition Permeabilized RAW 264.7 MacrophagesIncreasing concentrations of itaconate (0-25 mM)Dose-dependent inhibition of oxygen consumption rates[16]
Isolated SDHItaconateCompetitive inhibitor[6][7]
Nrf2 Activation Mouse Macrophages4-octyl itaconate (OI)Increased Nrf2 protein levels and expression of Nrf2 target genes (Hmox1, Nqo1)[8]
Mouse Hepa1c1c7 cellsOICD value for NQO1 induction: 2 µM[17]
Cytokine Production LPS-stimulated Raw-264.7 cellsAI-Cells (delivering itaconic acid)Dose-dependent inhibition of IL-1β, IL-6, and TNF-α mRNA expression[18]
Human MacrophagesEndogenous itaconateRestrains inflammatory cytokine production (TNFα, IL-6, IL-1β)[12]
Metabolite Levels LPS-activated BMDMsDimethyl itaconate (DI)Increased intracellular succinate levels[6]
In vivo mouse modelItaconate infusion (0.45 mM in plasma)Increased plasma succinate and malate[14]

Conclusion and Future Directions

This compound is a vital tool for dissecting the intricate roles of itaconic acid in immunometabolism. Its application in metabolic tracing studies has provided significant insights into how this metabolite modulates key cellular processes in immune cells. The detailed protocols and quantitative data presented in this guide offer a framework for researchers to design and execute robust experiments to further explore the therapeutic potential of targeting itaconic acid pathways.

Future research should focus on:

  • Elucidating the full spectrum of proteins targeted by itaconic acid through covalent modification.

  • Investigating the cell-type-specific effects of itaconic acid in different immune cell populations beyond macrophages.

  • Developing more potent and specific derivatives of itaconic acid for therapeutic applications.

  • Conducting comprehensive in vivo studies to validate the preclinical findings and assess the safety and efficacy of itaconate-based therapies in various disease models.

By leveraging the power of this compound and other advanced analytical techniques, the scientific community can continue to unravel the complexities of immunometabolism and pave the way for novel therapeutic strategies for a wide range of inflammatory and infectious diseases.

References

Unraveling the Biological Roles of Itaconic Acid: An In-depth Technical Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once primarily recognized for its industrial applications in polymer synthesis, itaconic acid has emerged as a pivotal metabolite in mammalian biology, particularly at the crossroads of metabolism and immunity. Produced in activated immune cells, this dicarboxylic acid exerts a remarkable array of biological functions, including potent anti-inflammatory, antimicrobial, and antioxidant effects. Understanding the intricate mechanisms through which itaconic acid modulates cellular processes is crucial for harnessing its therapeutic potential in a range of diseases, from infectious and inflammatory disorders to cancer.

This technical guide provides a comprehensive overview of the biological functions of itaconic acid, with a core focus on the application of isotopic labeling as a powerful tool to elucidate its metabolic fate and signaling roles. We will delve into detailed experimental protocols, present quantitative data, and visualize the complex signaling networks governed by this multifaceted molecule.

Core Biological Functions of Itaconic Acid

Itaconic acid is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (ACOD1), primarily in myeloid cells like macrophages upon inflammatory stimuli. Its biological activities are diverse and impactful:

  • Anti-inflammatory Effects: Itaconic acid and its derivatives modulate inflammatory responses through several mechanisms. A key action is the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[1] Furthermore, itaconic acid can suppress the activation of the NLRP3 inflammasome, reducing the production of potent pro-inflammatory cytokines IL-1β and IL-18.[2][3]

  • Antimicrobial Activity: Itaconic acid exhibits direct antimicrobial properties by inhibiting key metabolic enzymes in bacteria. A primary target is isocitrate lyase (ICL), an essential enzyme in the glyoxylate shunt, which is crucial for the survival of certain pathogens like Mycobacterium tuberculosis and Salmonella enterica within host cells.[4][5] This targeted inhibition makes itaconic acid a key component of the innate immune response to infection.

  • Antioxidant Response: Itaconic acid is a potent activator of the Nrf2 signaling pathway, the master regulator of the cellular antioxidant response.[6][7][8] It achieves this by modifying Keap1, a negative regulator of Nrf2, leading to Nrf2 stabilization and translocation to the nucleus where it drives the expression of numerous antioxidant and cytoprotective genes.

  • Metabolic Reprogramming: As a structural analog of succinate, itaconic acid competitively inhibits succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain.[2][8][9] This inhibition leads to the accumulation of succinate, which itself can act as a pro-inflammatory signal, highlighting the complex regulatory role of itaconic acid in cellular metabolism.

Quantitative Data on Itaconic Acid's Biological Activities

The following tables summarize key quantitative data related to the biological functions of itaconic acid, providing a valuable resource for researchers.

Table 1: Inhibition of Key Metabolic Enzymes by Itaconic Acid

EnzymeOrganism/Cell TypeInhibition Constant (Ki)Reference(s)
Succinate Dehydrogenase (SDH)Mammalian cells0.22 mM[2]
Isocitrate Lyase (ICL)Pseudomonas indigofera0.9 µM[10]
Isocitrate Lyase 1 (ICL1)Mycobacterium tuberculosis120 µM[11]
Isocitrate Lyase 2 (AceA)Mycobacterium tuberculosis220 µM[11]

Table 2: Antimicrobial Activity of Itaconic Acid at Various pH Levels

BacteriumpHMinimum Inhibitory Concentration (MIC90)Reference(s)
Escherichia coli7.2> 40 mM[12]
6.4~0.2 mM[12]
Salmonella Typhimurium7.2400 mM[12]
6.5200 mM[12]
6.03.7 mM[12]

Table 3: Dose-Dependent Effects of Itaconic Acid and Its Derivatives on Cytokine Production in Macrophages

CompoundConcentrationTarget CytokineEffectCell TypeReference(s)
Dimethyl Itaconate (DI)Not specifiedIL-1β, IL-6, IL-12p70InhibitionLPS-stimulated macrophages[2]
4-Octyl Itaconate (4-OI)250 µMIL-12a, TNF-α, IL-6, IL-1βInhibition (mRNA)LPS-stimulated BMDCs[13]
4-Octyl Itaconate (4-OI)62.5-125 µMpro-IL-1βDecreaseHuman PBMC[14]
Itaconic Acid (endogenous)N/ATNFα, IL-6, IL-1βInhibitionHuman macrophages[7]
Dimethyl Itaconate (DI)Not specifiedTNF-α, IL-6InhibitionLPS-treated BMDMs[15]

Experimental Protocols for Studying Itaconic Acid Biology

Isotopic labeling is a cornerstone technique for tracing the metabolic fate of molecules and understanding their contribution to various cellular pools and pathways. Here, we provide detailed methodologies for key experiments utilizing isotopically labeled itaconic acid.

Protocol 1: 13C Metabolic Flux Analysis (MFA) using 13C5-Itaconic Acid

This protocol outlines the general workflow for conducting a 13C-MFA experiment to trace the metabolism of itaconic acid in mammalian cells, such as macrophages.

1. Cell Culture and Isotope Labeling:

  • Culture mammalian cells (e.g., RAW 264.7 macrophages) to mid-log phase in standard culture medium.
  • For the labeling experiment, replace the standard medium with a custom medium containing a known concentration of 13C5-itaconic acid. The unlabeled glucose and glutamine concentrations should be kept at physiological levels.
  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled itaconic acid. This will help determine the kinetics of its incorporation into downstream metabolites.

2. Metabolite Extraction:

  • At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.
  • Scrape the cells and collect the cell lysate into a microcentrifuge tube.
  • Vortex the tubes vigorously and centrifuge at high speed to pellet the protein and cell debris.
  • Collect the supernatant containing the polar metabolites.

3. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
  • For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
  • For LC-MS analysis, the dried extracts can be reconstituted in a suitable solvent (e.g., 50% acetonitrile).

4. Mass Spectrometry Analysis:

  • Analyze the samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][12][16][17]
  • The mass spectrometer will detect the mass shifts in metabolites resulting from the incorporation of 13C atoms from the labeled itaconic acid. This provides information on the mass isotopomer distributions (MIDs) of the metabolites.

5. Data Analysis and Flux Calculation:

  • The MIDs of key metabolites are used to calculate the relative contribution of itaconic acid to different metabolic pathways.
  • Metabolic flux analysis software (e.g., INCA, Metran) is used to fit the experimental MID data to a metabolic network model, allowing for the quantification of intracellular metabolic fluxes.[4]

Protocol 2: LC-MS/MS Quantification of Intracellular 13C-Labeled Itaconic Acid

This protocol provides a more specific method for the sensitive and accurate quantification of isotopically labeled itaconic acid within cells.

1. Sample Preparation:

  • Follow the cell culture, labeling, and metabolite extraction steps as described in Protocol 1.
  • To a known volume of the metabolite extract, add a known amount of an internal standard, such as d4-itaconic acid, to correct for variations in sample processing and instrument response.

2. Chromatographic Separation:

  • Use a reverse-phase C18 column for chromatographic separation.
  • Employ an ion-pairing agent, such as tributylamine, in the mobile phase to improve the retention and peak shape of the highly polar itaconic acid.[16]
  • The mobile phase can consist of a gradient of an aqueous solution with the ion-pairing agent and an organic solvent like methanol or acetonitrile.

3. Mass Spectrometry Detection:

  • Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
  • Set up Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for both the 13C-labeled itaconic acid and the internal standard. For 13C5-itaconic acid, the precursor ion will have a mass-to-charge ratio (m/z) of 134.0, and for the unlabeled itaconic acid, it is 129.0.

4. Quantification:

  • Generate a calibration curve using known concentrations of 13C5-itaconic acid.
  • Quantify the amount of 13C-labeled itaconic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: NMR Spectroscopy for Monitoring Itaconic Acid Metabolism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to follow the fate of isotopically labeled compounds in real-time or in cell extracts.

1. Sample Preparation for Cell Extracts:

  • Culture and label cells with 13C5-itaconic acid as described in Protocol 1.
  • Perform metabolite extraction as in Protocol 1.
  • Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) 1H and 13C NMR spectra, as well as two-dimensional (2D) heteronuclear correlation spectra such as 1H-13C HSQC.
  • The 1H-13C HSQC experiment is particularly useful as it provides correlations between protons and their directly attached carbon atoms, allowing for the unambiguous identification and tracking of the 13C label from itaconic acid into other metabolites.[18]

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Identify the signals corresponding to itaconic acid and its downstream metabolites based on their chemical shifts and coupling patterns.
  • The presence and intensity of cross-peaks in the 2D HSQC spectra will reveal which metabolites have incorporated the 13C label from itaconic acid.
  • The relative intensities of the signals can be used to quantify the extent of labeling in different metabolites over time.

Visualizing Itaconic Acid's Sphere of Influence

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of itaconic acid.

Itaconic_Acid_Signaling_Pathways cluster_stimuli Inflammatory Stimuli cluster_macrophage Macrophage cluster_downstream Downstream Effects LPS/IFN-g LPS/IFN-g Irg1 Irg1 (ACOD1) LPS/IFN-g->Irg1 Upregulation Krebs_Cycle Krebs Cycle cis-Aconitate cis-Aconitate Krebs_Cycle->cis-Aconitate cis-Aconitate->Irg1 Itaconic_Acid Itaconic Acid Irg1->Itaconic_Acid Catalysis SDH SDH Inhibition Itaconic_Acid->SDH Nrf2_Activation Nrf2 Activation Itaconic_Acid->Nrf2_Activation NF-kB_Inhibition NF-kB Inhibition Itaconic_Acid->NF-kB_Inhibition Antimicrobial_Activity Antimicrobial Activity Itaconic_Acid->Antimicrobial_Activity

Caption: Itaconic acid production and its major downstream biological effects.

Nrf2_Activation_Pathway cluster_nrf2_activation Itaconic_Acid Itaconic Acid Keap1 Keap1 Itaconic_Acid->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Mechanism of Nrf2 activation by itaconic acid.

Isotopic_Labeling_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Isotope_Labeling 2. Isotopic Labeling with 13C5-Itaconic Acid Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction Sample_Analysis 4. Sample Analysis Metabolite_Extraction->Sample_Analysis LC_MS LC-MS/MS Sample_Analysis->LC_MS GC_MS GC-MS Sample_Analysis->GC_MS NMR NMR Sample_Analysis->NMR Data_Analysis 5. Data Analysis LC_MS->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis Quantification Quantification of Labeled Metabolites Data_Analysis->Quantification MFA Metabolic Flux Analysis (MFA) Data_Analysis->MFA Pathway_ID Pathway Identification Data_Analysis->Pathway_ID

Caption: Experimental workflow for studying itaconic acid metabolism using isotopic labeling.

Conclusion

Itaconic acid stands out as a critical immunometabolite with a profound impact on cellular function. Its ability to modulate inflammation, combat pathogens, and orchestrate metabolic reprogramming makes it a highly attractive target for therapeutic intervention. The use of isotopic labeling techniques, such as 13C metabolic flux analysis, LC-MS/MS, and NMR spectroscopy, provides an indispensable toolkit for researchers to dissect the complex biological roles of itaconic acid. The detailed protocols and quantitative data presented in this guide are intended to empower scientists in their efforts to further unravel the therapeutic potential of this remarkable molecule. As our understanding of itaconic acid's mechanisms of action deepens, so too will our ability to develop novel and effective treatments for a wide spectrum of human diseases.

References

Elucidating the Biosynthesis of Itaconic Acid: A Technical Guide Using 13C Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, is a valuable platform chemical for the synthesis of polymers and has garnered significant interest for its role as an immunomodulatory metabolite in mammalian systems. The industrial production of itaconic acid primarily relies on fermentation by the fungus Aspergillus terreus. A thorough understanding of its biosynthetic pathways is crucial for optimizing production strains and for elucidating its physiological roles. The use of stable isotope tracers, particularly Carbon-13 (¹³C), in combination with metabolic flux analysis (MFA), has been instrumental in precisely mapping the metabolic routes leading to itaconic acid synthesis. This technical guide provides an in-depth overview of the ¹³C tracer-elucidated biosynthesis of itaconic acid, detailing the core metabolic pathways, experimental protocols, and quantitative data derived from these studies.

Core Biosynthetic Pathway of Itaconic Acid in Aspergillus terreus

The biosynthesis of itaconic acid in Aspergillus terreus is intrinsically linked to central carbon metabolism. The pathway can be summarized in the following key steps, which have been confirmed through ¹³C labeling studies:

  • Glycolysis : The process begins with the catabolism of glucose to pyruvate via the glycolytic pathway.

  • Tricarboxylic Acid (TCA) Cycle : Pyruvate is decarboxylated to acetyl-CoA, which then enters the TCA cycle in the mitochondria by condensing with oxaloacetate to form citrate.

  • Isomerization to cis-Aconitate : Within the TCA cycle, citrate is isomerized to cis-aconitate by the enzyme aconitase.

  • Mitochondrial Export : cis-Aconitate is then transported from the mitochondrial matrix to the cytosol. This transport is facilitated by a putative mitochondrial tricarboxylic acid transporter, MttA.

  • Decarboxylation to Itaconic Acid : In the cytosol, the key enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to produce itaconic acid.

  • Cellular Export : Finally, itaconic acid is exported out of the cell by a major facilitator superfamily (MFS) transporter, MfsA.

¹³C tracer experiments, typically using [¹³C₆]glucose, have demonstrated the flow of labeled carbons from glucose through these intermediates into the final itaconic acid product, confirming this pathway.

Itaconic_Acid_Biosynthesis cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate cis_Aconitate_mito cis-Aconitate Citrate->cis_Aconitate_mito Aconitase cis_Aconitate_mito->Citrate Aconitase cis_Aconitate_cyto cis-Aconitate cis_Aconitate_mito->cis_Aconitate_cyto Mitochondrial Transporter (MttA) Itaconic_Acid Itaconic Acid cis_Aconitate_cyto->Itaconic_Acid cis-Aconitate Decarboxylase (CadA) Extracellular Space Itaconic_Acid->Extracellular Space MFS Transporter (MfsA)

Itaconic acid biosynthesis pathway in A. terreus.

Experimental Protocols for ¹³C Tracer Analysis

The elucidation of the itaconic acid biosynthetic pathway relies on a series of well-defined experimental procedures. The following sections outline the key methodologies.

¹³C Labeling of Aspergillus terreus
  • Strain and Pre-culture Preparation : A high-yield strain of Aspergillus terreus is typically used. Spores are harvested from agar plates and inoculated into a seed culture medium. The seed culture is grown for a specified period to obtain sufficient biomass for the main fermentation.

  • Labeling Medium : A defined fermentation medium is prepared with a known concentration of a ¹³C-labeled substrate as the primary carbon source. A common choice is [¹³C₆]glucose. The medium composition is optimized for itaconic acid production, often containing a limiting amount of nitrogen to trigger secondary metabolism.

  • Fermentation and Labeling : The pre-culture biomass is transferred to the labeling medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration. Samples of the culture broth and mycelia are collected at various time points to monitor growth, substrate consumption, itaconic acid production, and the incorporation of ¹³C into metabolites.

Metabolite Extraction
  • Quenching : To halt metabolic activity, the collected mycelia are rapidly quenched, often by immersion in a cold solvent such as methanol at -20°C or lower.

  • Extraction : Intracellular metabolites are extracted from the quenched mycelia using a solvent mixture, for example, a chloroform-methanol-water solution. The extraction is typically performed at low temperatures to minimize degradation of metabolites.

  • Phase Separation : The mixture is then centrifuged to separate the polar (containing organic acids and other primary metabolites), non-polar (lipids), and solid (biomass pellet) phases. The polar extract is collected for analysis.

Analytical Methods for Isotopologue Analysis

The distribution of ¹³C isotopes in itaconic acid and its precursors is quantified using mass spectrometry-based techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Derivatization : Organic acids in the polar extract are chemically derivatized to increase their volatility for GC analysis. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • GC Separation : The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a DB-5ms column) to separate the different metabolites.

    • MS Detection : The separated compounds are then introduced into a mass spectrometer. The mass spectra reveal the mass-to-charge ratio (m/z) of the fragments of the derivatized metabolites. The relative abundance of different mass isotopologues (molecules of the same compound with different numbers of ¹³C atoms) is determined.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

    • LC Separation : The polar extract is injected into a liquid chromatograph. Reversed-phase chromatography with an appropriate column (e.g., a C18 column) and a suitable mobile phase gradient is often used to separate the organic acids.

    • MS/MS Detection : The eluent from the LC is directed to a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is a commonly used mode for quantification, where a specific precursor ion of itaconic acid is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity for quantifying the different isotopologues of itaconic acid.

Experimental_Workflow cluster_culture 1. 13C Labeling cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Isotopologue Analysis cluster_data 4. Data Analysis Preculture A. terreus Pre-culture Labeling Fermentation in 13C-labeled Medium Preculture->Labeling Sampling Time-course Sampling Labeling->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Solvent Extraction Quenching->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Derivatization Derivatization (for GC-MS) Phase_Separation->Derivatization LCMSMS LC-MS/MS Analysis Phase_Separation->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS Isotopologue_Distribution Determine Isotopologue Distributions GCMS->Isotopologue_Distribution LCMSMS->Isotopologue_Distribution MFA Metabolic Flux Analysis Isotopologue_Distribution->MFA

Experimental workflow for 13C-MFA of itaconic acid.

Quantitative Data from ¹³C Tracer Studies

The primary quantitative output of ¹³C tracer experiments is the mass isotopologue distribution (MID) of key metabolites. This data reveals the number of ¹³C atoms incorporated into each molecule from the labeled precursor. By analyzing the MIDs of intermediates in the proposed pathway, researchers can trace the flow of carbon and quantify the relative activity of different metabolic routes.

Below is a representative table summarizing the kind of quantitative data obtained from a hypothetical ¹³C-MFA experiment using [¹³C₆]glucose to study itaconic acid production in Aspergillus terreus.

MetaboliteIsotopologueRelative Abundance (%)Inferred Pathway Contribution
Pyruvate M+010Unlabeled sources
M+15
M+215
M+370Primarily from [¹³C₆]glucose via glycolysis
Citrate M+08
M+14
M+265Condensation of [¹³C₂]acetyl-CoA and oxaloacetate
M+38
M+410
M+55
cis-Aconitate M+09
M+15
M+263Directly derived from labeled citrate
M+39
M+49
M+55
Itaconic Acid M+010
M+15
M+260Decarboxylation of labeled cis-aconitate
M+310
M+410
M+55

Note: The data presented in this table is illustrative and intended to represent the type of results obtained from ¹³C-MFA studies. Actual values will vary depending on the specific experimental conditions and the metabolic state of the organism.

Conclusion

The use of ¹³C tracers has been indispensable in definitively elucidating the biosynthetic pathway of itaconic acid in Aspergillus terreus. This powerful technique allows for the precise tracking of carbon atoms from a labeled substrate through the intricate network of metabolic reactions to the final product. The detailed experimental protocols and quantitative data generated from these studies not only provide a fundamental understanding of the underlying biochemistry but also offer valuable insights for targeted metabolic engineering strategies aimed at enhancing itaconic acid production. For professionals in drug development, understanding these pathways and the methodologies to study them is crucial for identifying potential enzymatic targets and for exploring the broader physiological implications of metabolites like itaconic acid.

Itaconic Acid-13C5: A Technical Guide to its Role in Cellular Inflammation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, has emerged from being a mere metabolic intermediate to a pivotal regulator of cellular inflammation.[1] Produced in mammalian immune cells, particularly macrophages, during inflammatory responses, itaconic acid and its derivatives are now recognized for their potent anti-inflammatory and immunomodulatory properties.[2][3] This technical guide provides an in-depth exploration of the connection between itaconic acid and cellular inflammation pathways, with a special focus on the utility of its stable isotope-labeled form, Itaconic Acid-13C5, in metabolic research.

Itaconic acid is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase (CAD).[4] Its production represents a significant metabolic reprogramming event in activated macrophages.[4] The incorporation of the stable isotope 13C at all five carbon positions (this compound) provides a powerful tool for tracing the metabolic fate of itaconic acid and understanding its influence on cellular metabolism through metabolic flux analysis.[5][6]

This guide will delve into the molecular mechanisms by which itaconic acid modulates key inflammatory signaling pathways, present quantitative data on its effects, provide detailed experimental protocols for its study, and offer visualizations of the intricate cellular processes involved.

Mechanisms of Action in Cellular Inflammation

Itaconic acid exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways and enzymatic activities.

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Itaconic acid and its derivatives, such as 4-octyl itaconate (4-OI), are potent activators of the Nrf2 pathway.[7]

  • Mechanism: Itaconic acid possesses an electrophilic nature that allows it to directly modify cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1).[8]

Nrf2_Pathway Nrf2_c Nrf2_c Nrf2_n Nrf2_n Nrf2_c->Nrf2_n Translocation Antioxidant_Genes Antioxidant_Genes Anti-inflammatory\nResponse Anti-inflammatory Response Antioxidant_Genes->Anti-inflammatory\nResponse Itaconate Itaconate Keap1 Keap1 ARE ARE

JAK/STAT Pathway Inhibition

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation.

  • Mechanism: Itaconic acid and its derivatives can directly inhibit the activity of JAK1. They achieve this by modifying specific cysteine residues on the JAK1 protein. This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, such as STAT6, which are downstream effectors of pro-inflammatory and pro-fibrotic signaling. By blocking this pathway, itaconic acid can suppress the expression of genes involved in M2 macrophage polarization and other inflammatory processes.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates STAT6_c STAT6_c JAK1->STAT6_c Phosphorylates STAT6_dimer STAT6_dimer STAT6_c->STAT6_dimer Dimerization & Translocation Itaconate Itaconate Itaconate->JAK1 Inhibits (via Cysteine Modification) DNA DNA STAT6_dimer->DNA Binds to Gene_Expression Gene_Expression DNA->Gene_Expression Induces

NLRP3 Inflammasome Inhibition

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.

  • Mechanism: Itaconic acid and its derivatives can inhibit the activation of the NLRP3 inflammasome. This inhibition is achieved through the direct alkylation of cysteine residues on NLRP3 itself. This modification prevents the conformational changes required for NLRP3 oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby blocking the assembly and activation of the inflammasome complex.

NLRP3_Inflammasome_Pathway cluster_priming Priming (Signal 1) PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) NFkB NF-κB PAMPs_DAMPs->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b Translation NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Translation Itaconate Itaconic Acid Itaconate->NLRP3 Inhibits (via Cysteine Alkylation) Casp1 Caspase-1 Casp1->pro_IL1b Cleaves pro_IL18 pro-IL-18 Casp1->pro_IL18 Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b IL-1β (secreted) pro_IL1b->IL1b IL18 IL-18 (secreted) pro_IL18->IL18 Inflammasome Inflammasome Inflammasome->Casp1 Cleavage & Activation

Quantitative Data Presentation

The following tables summarize the quantitative effects of itaconic acid and its derivatives on various aspects of cellular inflammation.

Table 1: Effect of Itaconic Acid and its Derivatives on Cytokine Production

CompoundCell TypeStimulantCytokineEffectIC50 / ConcentrationReference(s)
Itaconic AcidMouse BMDMLPSIL-1βInhibition25 mM[4]
Itaconic AcidMouse BMDMLPSIL-6Inhibition25 mM[4]
Dimethyl Itaconate (DMI)Mouse BMDMLPSIL-1βInhibition~125 µM[7]
Dimethyl Itaconate (DMI)Mouse BMDMLPSIL-6Inhibition~125 µM[7]
4-Octyl Itaconate (4-OI)Mouse BMDMLPSIL-1βInhibition~50 µM[7]
4-Octyl Itaconate (4-OI)Human PBMCLPS + NigericinIL-1βInhibition~25 µM[7]

Table 2: Effect of Itaconic Acid on Enzyme Kinetics

EnzymeSourceSubstrateInhibitorKi / IC50Inhibition TypeReference(s)
Succinate Dehydrogenase (SDH)Bovine Heart MitochondriaSuccinateItaconic Acid0.22 mM (Ki)Competitive[9]
Isocitrate LyasePseudomonas indigoferaIsocitrateItaconic Acid0.9 µM (Ki)Competitive[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of itaconic acid on cellular inflammation.

13C Metabolic Flux Analysis using this compound

This protocol outlines the general workflow for tracing the metabolism of itaconic acid in macrophages using this compound.

Objective: To determine the metabolic fate of itaconic acid and its impact on central carbon metabolism in inflammatory macrophages.

Materials:

  • This compound (commercially available)[5]

  • Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 macrophage cell line

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • LPS (Lipopolysaccharide)

  • GC-MS or LC-MS/MS system

  • Metabolite extraction buffers (e.g., 80% methanol)

Procedure:

  • Cell Culture and Stimulation:

    • Culture macrophages to 80-90% confluency.

    • For inflammatory conditions, stimulate cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

  • Isotope Labeling:

    • Replace the culture medium with fresh medium containing a defined concentration of this compound (e.g., 1 mM).

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for cellular uptake and metabolism.

  • Metabolite Extraction:

    • Aspirate the medium and quickly wash the cells with ice-cold PBS.

    • Add ice-cold 80% methanol to the cells and scrape them.

    • Collect the cell lysate and centrifuge at high speed to pellet debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen.

    • Derivatize the samples if necessary for GC-MS analysis.

    • Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopologue distribution of key metabolites (e.g., Krebs cycle intermediates, amino acids).

  • Data Analysis:

    • Correct the raw mass spectrometry data for natural isotope abundance.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and calculate intracellular fluxes.[11]

MFA_Workflow start Start: Macrophage Culture stimulate Inflammatory Stimulation (e.g., LPS) start->stimulate labeling Incubate with This compound stimulate->labeling extraction Metabolite Extraction labeling->extraction analysis GC-MS or LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Distribution Analysis analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation end End: Flux Map flux_calculation->end

NLRP3 Inflammasome Activation Assay

Objective: To assess the inhibitory effect of itaconic acid on NLRP3 inflammasome activation.

Materials:

  • THP-1 cells or primary macrophages

  • PMA (for THP-1 differentiation)

  • LPS

  • Nigericin or ATP

  • Itaconic acid or its derivatives

  • ELISA kits for IL-1β

  • Reagents for Western blotting (antibodies for Caspase-1, IL-1β)

  • Reagents for ASC speck visualization (anti-ASC antibody, fluorescent secondary antibody, DAPI)

Procedure:

  • Cell Priming (Signal 1):

    • Seed cells and, if using THP-1 cells, differentiate with PMA.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of itaconic acid or its derivatives for 1 hour.

  • Inflammasome Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

  • Readouts:

    • IL-1β Secretion: Collect the cell culture supernatant and measure the concentration of mature IL-1β using an ELISA kit.

    • Caspase-1 Cleavage: Lyse the cells and perform Western blot analysis to detect the cleaved (active) p20 subunit of Caspase-1.

    • ASC Speck Formation: Fix, permeabilize, and stain the cells with an anti-ASC antibody followed by a fluorescent secondary antibody. Visualize and quantify the formation of ASC specks using fluorescence microscopy.[12]

Nrf2 Pathway Activation Assay

Objective: To determine if itaconic acid activates the Nrf2 pathway.

Materials:

  • Macrophages

  • Itaconic acid or its derivatives

  • Reagents for Western blotting (antibodies for Nrf2, Keap1, HO-1, and a nuclear loading control like Lamin B1)

  • Nuclear and cytoplasmic extraction kits

  • Reagents for qRT-PCR (primers for Nrf2 target genes like HMOX1)

Procedure:

  • Cell Treatment:

    • Treat macrophages with itaconic acid or its derivatives for various time points.

  • Western Blot for Nrf2 Nuclear Translocation:

    • Perform nuclear and cytoplasmic fractionation of the cell lysates.

    • Analyze the protein levels of Nrf2 in both fractions by Western blot. An increase in nuclear Nrf2 indicates activation.

  • Western Blot for Target Protein Expression:

    • Analyze whole-cell lysates by Western blot to measure the expression levels of Nrf2 target proteins like HO-1.

  • qRT-PCR for Target Gene Expression:

    • Extract total RNA from the treated cells and perform qRT-PCR to measure the mRNA levels of Nrf2 target genes.

JAK/STAT Signaling Assay

Objective: To investigate the inhibitory effect of itaconic acid on JAK/STAT signaling.

Materials:

  • Macrophages

  • Itaconic acid

  • Cytokine to activate the pathway (e.g., IL-4 for STAT6)

  • Reagents for Western blotting (antibodies for phospho-STAT6, total STAT6)

  • Reagents for flow cytometry (fluorochrome-conjugated anti-phospho-STAT6 antibody)

Procedure:

  • Cell Treatment:

    • Pre-treat macrophages with itaconic acid for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Western Blot Analysis:

    • Lyse the cells and perform Western blot analysis to detect the levels of phosphorylated STAT protein compared to the total STAT protein.

  • Flow Cytometry Analysis:

    • Fix and permeabilize the cells, then stain with a fluorochrome-conjugated antibody against the phosphorylated STAT protein.

    • Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation on a single-cell basis.

Synthesis of this compound

While commercial sources for this compound are available, a general synthetic strategy for 13C-labeled dicarboxylic acids can be adapted. One potential route involves the use of 13C-labeled precursors in established chemical synthesis pathways for itaconic acid. For example, starting from a 13C-labeled acetyl-CoA or pyruvate precursor and employing enzymatic or chemical conversions that lead to the itaconate backbone would result in the desired labeled product. A common laboratory-scale synthesis involves the decarboxylation of 13C-labeled citric acid or aconitic acid.[10][12] Detailed synthetic protocols would need to be optimized based on the available labeled starting materials and desired labeling pattern.

Conclusion

Itaconic acid stands at the crossroads of metabolism and inflammation, acting as a critical endogenous regulator that dampens inflammatory responses. Its multifaceted mechanisms of action, including the activation of the Nrf2 pathway and inhibition of the JAK/STAT and NLRP3 inflammasome pathways, make it a compelling target for therapeutic development in a range of inflammatory diseases. The use of this compound in metabolic flux analysis provides an invaluable tool for researchers to further unravel the intricate metabolic reprogramming that occurs during inflammation and to precisely delineate the metabolic fate and influence of this key immunometabolite. This technical guide serves as a comprehensive resource to facilitate further research into the fascinating biology of itaconic acid and its potential translation into novel anti-inflammatory therapies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Tracing with Itaconic Acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, has emerged as a critical immunometabolite that links cellular metabolism with immune responses.[1] Produced in mammalian cells, particularly macrophages, from the Krebs cycle intermediate cis-aconitate, itaconic acid modulates inflammatory and metabolic pathways.[2][3][4] Stable isotope tracing using Itaconic acid-13C5 is a powerful technique to elucidate the in vivo metabolic fate, flux, and physiological roles of itaconic acid.[5][6] These application notes provide a comprehensive guide for designing and executing in vivo metabolic tracing studies using this compound.

Core Concepts in 13C Metabolic Tracing

Metabolic tracing with stable isotopes like 13C allows researchers to follow the journey of a specific molecule through various metabolic pathways. By introducing this compound into a biological system, the heavy carbon atoms act as a label. Analytical techniques like mass spectrometry can then detect and quantify the incorporation of these 13C atoms into downstream metabolites. This provides a dynamic view of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway.[4][7][8]

Applications in Research and Drug Development

  • Understanding Disease Pathophysiology: Tracing the metabolism of itaconic acid in disease models can reveal how its dysregulation contributes to inflammatory and metabolic disorders.

  • Target Identification and Validation: Identifying the enzymes and pathways that metabolize itaconic acid in vivo can uncover novel therapeutic targets.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled itaconic acid can be used to study its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement in vivo.

  • Biomarker Discovery: Understanding the metabolic products of itaconic acid can lead to the discovery of novel biomarkers for inflammatory diseases.

Experimental Protocols

In Vivo Administration of this compound

This protocol is based on established methods for in vivo stable isotope tracing in rodent models.[2][9]

a. Materials:

  • This compound (uniformly labeled, >99% purity)[10][11]

  • Sterile saline solution (0.9% NaCl)

  • Animal model (e.g., C57BL/6 mice)

  • Administration equipment (e.g., syringes, infusion pumps)

b. Protocol for Bolus Administration (Mouse Model):

  • Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration. A typical dose is 400 mg/kg body weight.[2][9] Ensure complete dissolution and sterile filter the solution.

  • Animal Acclimatization: Acclimatize animals to the experimental conditions to minimize stress-induced metabolic changes.

  • Administration: Administer the this compound solution via intraperitoneal (IP) or intravenous (IV) injection. The choice of administration route will affect the pharmacokinetics.

  • Time Course: Collect tissues and biofluids at various time points post-administration (e.g., 15, 30, 60, 120 minutes) to capture the dynamic metabolic changes.[9] Itaconic acid is rapidly cleared from plasma, with a reported half-life of approximately 10.9 minutes in mice.[9]

c. Protocol for Continuous Infusion (Rat Model):

  • Surgical Preparation: For prolonged studies, surgical implantation of a catheter (e.g., in the jugular vein) may be necessary.

  • Infusion: Infuse this compound at a constant rate (e.g., 15 mg/kg/min for 30 minutes) using a syringe pump.[9]

  • Sample Collection: Collect blood samples at multiple time points during and after the infusion to determine steady-state labeling and clearance rates. Tissues are typically collected at the end of the infusion period.

Sample Collection and Metabolite Extraction

Rapid quenching of metabolic activity is crucial for accurate results.[12]

a. Materials:

  • Liquid nitrogen

  • Pre-chilled instruments (e.g., Wollenberger clamps)[12]

  • Cold 80% methanol (-80°C)

  • Homogenizer (e.g., bead beater)

  • Centrifuge

b. Protocol:

  • Tissue Harvesting: At the designated time point, euthanize the animal and immediately excise the tissues of interest (e.g., liver, kidney, spleen, heart, lung).[9]

  • Metabolic Quenching: Immediately freeze-clamp the tissue using instruments pre-chilled in liquid nitrogen.[12] This instantly halts enzymatic activity.

  • Storage: Store the frozen tissues at -80°C until extraction.

  • Metabolite Extraction:

    • Weigh the frozen tissue.

    • Add cold 80% methanol (e.g., 1 mL per 50 mg of tissue).

    • Homogenize the tissue using a bead beater or other homogenizer, ensuring the sample remains cold.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% methanol).

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing 13C-labeled metabolites.[3][13]

a. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Reversed-phase C18 column (suitable for polar compounds)[13]

  • Tandem quadrupole mass spectrometer

b. LC-MS/MS Method:

  • Chromatographic Separation: Separate metabolites using a gradient of mobile phases, such as 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its expected downstream metabolites. The specific mass transitions for each isotopologue (a molecule with a specific number of 13C atoms) need to be determined.

  • Data Acquisition: Acquire data for each sample, including a non-labeled control to determine the natural abundance of isotopes.

Data Analysis and Interpretation

The goal of the data analysis is to determine the fractional enrichment of 13C in each metabolite of interest.

  • Peak Integration: Integrate the peak areas for each mass isotopologue of itaconic acid and its downstream metabolites.

  • Natural Abundance Correction: Correct the raw peak areas for the natural abundance of 13C and other isotopes.

  • Fractional Enrichment Calculation: Calculate the fractional enrichment (FE) of 13C for each metabolite using the following formula: FE = (∑(i * A_i)) / (n * ∑A_i) where i is the number of 13C atoms in an isotopologue, A_i is the corrected abundance of that isotopologue, and n is the total number of carbon atoms in the molecule.

  • Metabolic Flux Analysis: For more advanced analysis, the fractional enrichment data can be used as input for metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through specific metabolic pathways.[6][12]

Data Presentation

Quantitative data from in vivo tracing studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterMouse (400 mg/kg bolus)Rat (15 mg/kg/min infusion)Reference
Plasma Half-life (T½) 10.9 min53-85 min[9]
Peak Plasma Concentration ~2.5 mM (at 15 min)~0.45 mM[2][9]
Clearance RapidRapid[9]

Table 2: Tissue Distribution of this compound 15 Minutes Post-Administration in Mice

TissueRelative ConcentrationReference
Kidney High[9]
Heart High[9]
Lung High[9]
Liver Low[9]
Brain Low[9]
Spleen Low[9]

Table 3: Example of 13C Incorporation into TCA Cycle Intermediates in Liver Tissue

MetaboliteFractional Enrichment (%) at 30 min (Example)
Citrate/Isocitrate (M+2) 15%
α-Ketoglutarate (M+2) 10%
Succinate (M+2) 5%
Malate (M+2) 12%
Aspartate (M+2) 8%

(Note: The data in Table 3 is illustrative and will vary depending on the experimental conditions.)

Visualizations

Metabolic Pathway of Itaconic Acid

The following diagram illustrates the synthesis of itaconic acid from the TCA cycle and its subsequent in vivo metabolism.

Itaconic_Acid_Metabolism cluster_tca TCA Cycle (Mitochondria) cluster_itaconate Itaconate Metabolism Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconic_Acid This compound cis_Aconitate->Itaconic_Acid ACOD1/IRG1 alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Acetyl_CoA_TCA Acetyl-CoA Malate->Acetyl_CoA_TCA Itaconic_Acid->Succinate Inhibition Itaconyl_CoA Itaconyl-CoA Itaconic_Acid->Itaconyl_CoA Mesaconate Mesaconate Itaconic_Acid->Mesaconate Acetyl_CoA_Itaconate Acetyl-CoA-13C2 Itaconic_Acid->Acetyl_CoA_Itaconate in Liver & Kidney Citramalate Citramalate Itaconyl_CoA->Citramalate Acetyl_CoA_Itaconate->Acetyl_CoA_TCA Fuels TCA Cycle

Caption: Metabolic fate of this compound in vivo.

Experimental Workflow

The following diagram outlines the key steps in an in vivo this compound tracing experiment.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase cluster_data_phase Data Analysis Tracer_Admin Administer This compound Time_Course Time Course (e.g., 0-120 min) Tracer_Admin->Time_Course Sample_Collection Tissue & Biofluid Collection Time_Course->Sample_Collection Quenching Metabolic Quenching (Liquid N2) Sample_Collection->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing & Natural Abundance Correction LCMS->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Interpretation Biological Interpretation Flux_Analysis->Interpretation

Caption: Workflow for in vivo this compound tracing.

Logical Relationship of Itaconate's Effects

This diagram shows the relationship between itaconic acid, its enzymatic target, and downstream metabolic consequences observed in vivo.

Logical_Relationship Itaconate Increased Itaconate-13C5 SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibits MUT Methylmalonyl-CoA Mutase Itaconate->MUT Inhibits via Itaconyl-CoA Succinate Succinate Accumulation SDH->Succinate Leads to TCA_Flux Altered TCA Cycle Flux Succinate->TCA_Flux Impacts BCAA_Metabolism Altered BCAA Metabolism MUT->BCAA_Metabolism Leads to

Caption: Itaconate's impact on key metabolic nodes.

References

Application Note: Quantification of Itaconic Acid in Biological Matrices using Itaconic acid-¹³C₅ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itaconic acid is a dicarboxylic acid that has emerged as a key metabolite in inflammatory and metabolic pathways. Its quantification in biological samples is crucial for understanding its role in various physiological and pathological processes. This document provides a detailed protocol for the sensitive and accurate quantification of itaconic acid in biological matrices, such as plasma and cell extracts, using a stable isotope-labeled internal standard, Itaconic acid-¹³C₅, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a ¹³C-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3][4]

Experimental Protocols

Materials and Reagents
  • Itaconic Acid: Sigma-Aldrich

  • Itaconic acid-¹³C₅: Toronto Research Chemicals (or other suitable supplier)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Human Plasma (K₂EDTA treated) or cell culture media/extracts

  • 96-well sample preparation plates (e.g., Ostro)[5]

Preparation of Stock Solutions and Standards
  • Itaconic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve itaconic acid in a 1:1 solution of water:acetonitrile.

  • Itaconic acid-¹³C₅ Internal Standard (ISTD) Stock Solution (1 mg/mL): Accurately weigh and dissolve Itaconic acid-¹³C₅ in a 1:1 solution of water:acetonitrile.

  • Working Standard Solutions: Prepare serial dilutions of the itaconic acid stock solution in a suitable solvent (e.g., 1:1 water:acetonitrile) to create calibration standards.

  • ISTD Working Solution: Dilute the Itaconic acid-¹³C₅ stock solution to a final concentration of 0.625 ng/mL in acetonitrile with 1% formic acid.[5]

Sample Preparation (Human Plasma)

This protocol is adapted from a method utilizing pass-through sample preparation plates for efficient protein and phospholipid removal.[5]

  • Add a 200 µL aliquot of plasma to a well of a 96-well sample preparation plate.

  • Add 800 µL of the ISTD working solution (acetonitrile containing 1% formic acid and 0.625 ng/mL Itaconic acid-¹³C₅) to each well.[5]

  • Mix thoroughly by pipetting up and down.

  • Apply vacuum to collect the eluate in a 2 mL, 96-well collection plate.

  • Evaporate the samples to dryness under a stream of warm nitrogen (35 °C).

  • Reconstitute the dried residue in 50 µL of a 10:90 methanol:water solution containing 2% formic acid.[5]

  • The samples are now ready for LC-MS analysis.

LC-MS/MS Analysis

The following conditions are based on a reversed-phase UPLC-MS/MS method.[5][6]

  • LC System: ACQUITY UPLC I-Class System or equivalent

  • Mass Spectrometer: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer or equivalent

  • Column: ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 × 100 mm)[5][6]

  • Column Temperature: 50 °C

  • Flow Rate: 0.6 mL/min

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Injection Volume: 5 µL

Table 1: UPLC Gradient Conditions [5]

Time (min)Flow Rate (mL/min)%A%BCurve
Initial0.699.01.0Initial
1.500.699.01.06
3.000.650.050.06
3.500.65.095.06
4.000.65.095.06
4.100.699.01.06
5.000.699.01.06

Table 2: MS Conditions (Negative Ion Electrospray - ESI-) [5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Itaconic Acid129.085.02010
Itaconic Acid (confirmatory)129.041.02020
Itaconic acid-¹³C₅ (ISTD)134.089.02010

Data Presentation

Quantitative Performance

The method demonstrates excellent linearity and sensitivity for the quantification of itaconic acid in human plasma.

Table 3: Calibration Curve and Quality Control Summary [5][6]

ParameterResult
Calibration Range0.5–100 ng/mL
Linearity (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy85–115%
Precision (CV)<15%

Visualizations

Experimental Workflow

Caption: Workflow for Itaconic Acid Quantification.

Logical Relationship of Internal Standard Use

G cluster_analyte Analyte cluster_istd Internal Standard cluster_process Analytical Process cluster_output Result A Itaconic Acid SP Sample Prep Variation A->SP ME Matrix Effects A->ME IV Injection Variation A->IV Ratio Peak Area Ratio (Analyte / ISTD) A->Ratio IS Itaconic acid-¹³C₅ IS->SP IS->ME IS->IV IS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Role of ¹³C₅-Itaconic Acid as an ISTD.

References

Application Notes and Protocols for Metabolic Flux Analysis with Itaconic acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate, has emerged as a critical immunometabolite.[1][2] It is particularly abundant in activated macrophages and plays a significant role in regulating inflammatory responses and cellular metabolism.[2] Understanding the dynamics of itaconic acid production and its subsequent metabolic fate is crucial for elucidating its role in various physiological and pathological processes. Metabolic Flux Analysis (MFA) using stable isotope tracers, such as Itaconic acid-13C5, provides a powerful tool to quantitatively track the flow of carbon atoms through metabolic pathways, offering deep insights into cellular biochemistry.[3][4]

These application notes provide a comprehensive, step-by-step guide for conducting metabolic flux analysis using this compound. This guide covers the entire workflow, from experimental design and cell culture to sample analysis and data interpretation, tailored for researchers in immunology, metabolism, and drug development.

Signaling and Metabolic Pathways of Itaconic Acid

Itaconic acid is synthesized in the mitochondrial matrix from the Krebs cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[1] Once produced, it can be transported to the cytosol and extracellular space. Itaconic acid exerts its biological functions through multiple mechanisms, including the inhibition of the enzyme succinate dehydrogenase (SDH) in the Krebs cycle.[1] Its degradation involves conversion to itaconyl-CoA, which can then be further metabolized.[1]

Itaconic_Acid_Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Citrate Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Aconitase Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase Itaconic_Acid_Mito Itaconic Acid Cis_Aconitate->Itaconic_Acid_Mito ACOD1/IRG1 Alpha_KG α-Ketoglutarate Isocitrate->Alpha_KG IDH Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Itaconyl_CoA Itaconyl-CoA Itaconic_Acid_Mito->Itaconyl_CoA Itaconic_Acid_Mito->Itaconyl_CoA Degradation Itaconic_Acid_Cyto Itaconic Acid Itaconic_Acid_Mito->Itaconic_Acid_Cyto Transport Pyruvate Pyruvate Itaconyl_CoA->Pyruvate Degradation Acetyl_CoA Acetyl_CoA Itaconyl_CoA->Acetyl_CoA Degradation Signaling_Pathways Downstream Signaling (e.g., Nrf2 activation) Itaconic_Acid_Cyto->Signaling_Pathways

Itaconic acid biosynthesis and its major metabolic interactions.

Experimental Workflow for 13C Metabolic Flux Analysis

The overall workflow for a 13C MFA experiment is a multi-step process that requires careful planning and execution. It begins with labeling cells with a 13C-labeled substrate, followed by sample collection, metabolite extraction, analytical measurement of isotope incorporation, and finally, computational modeling to estimate metabolic fluxes.

MFA_Workflow A 1. Cell Culture and Labeling with this compound B 2. Stimulation (e.g., LPS for macrophages) A->B C 3. Rapid Quenching of Metabolism B->C D 4. Metabolite Extraction C->D E 5. Analytical Measurement (LC-MS or GC-MS) D->E F 6. Mass Isotopomer Distribution (MID) Analysis E->F G 7. Computational Flux Modeling F->G H 8. Flux Map Generation and Interpretation G->H

A generalized workflow for 13C Metabolic Flux Analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells, such as macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin

  • This compound (uniformly labeled)

  • Cell culture plates (e.g., 6-well or 12-well)

  • Lipopolysaccharide (LPS) for macrophage activation (optional)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with dialyzed FBS, penicillin-streptomycin, and the desired concentration of this compound. A typical starting concentration can range from 10 µM to 1 mM, depending on the experimental goals.

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium containing this compound to the cells.

    • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled itaconic acid. The labeling duration should be optimized to achieve a steady-state labeling of downstream metabolites.

  • Cell Stimulation (Optional): For studies involving activated macrophages, add LPS (e.g., 100 ng/mL) to the labeling medium for the desired stimulation period (e.g., 4-24 hours) before harvesting.

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C

Procedure:

  • Quenching:

    • Place the cell culture plate on ice.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl solution.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the plate in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

  • Protein and Debris Removal:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean, pre-chilled microcentrifuge tube.

  • Drying and Storage:

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS Analysis for Itaconic Acid and Related Metabolites

This protocol outlines a general approach for the analysis of 13C-labeled itaconic acid and other organic acids using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A suitable LC column for polar metabolite separation (e.g., a HILIC column or a C18 column with an ion-pairing agent).

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase composition (e.g., 95% A: 5% B).

  • LC Separation:

    • Inject the reconstituted sample onto the LC column.

    • Use a gradient elution to separate the metabolites. For a C18 column, a typical gradient might start with a high aqueous phase and gradually increase the organic phase.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ionization mode, as carboxylic acids are readily deprotonated.

    • Acquire data in full scan mode over a mass range that includes the unlabeled and all possible 13C-labeled isotopologues of itaconic acid and other target metabolites. A mass range of m/z 50-500 is generally sufficient.

    • Ensure the mass resolution is high enough (>60,000) to accurately distinguish between different isotopologues.

Data Presentation and Analysis

The primary output of a 13C tracer experiment is the Mass Isotopomer Distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the monoisotopic, unlabeled metabolite.

Quantitative Data Summary

The following tables provide examples of expected quantitative data from a hypothetical experiment tracing the metabolism of this compound in LPS-stimulated macrophages.

Table 1: Intracellular Concentrations of Itaconic Acid

Cell TypeConditionIntracellular Itaconic Acid (mM)
RAW 264.7 MacrophagesUnstimulated< 0.1
RAW 264.7 MacrophagesLPS-stimulated (24h)8.0[5]
BMDMsUnstimulated< 0.1
BMDMsLPS-stimulated (24h)1.5[5]

Table 2: Hypothetical Mass Isotopomer Distribution (MID) of Krebs Cycle Intermediates after Labeling with this compound

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Itaconic Acid510152050-
Succinate70151032-
Malate7512832-
Citrate80105311

Note: These are hypothetical values for illustrative purposes. Actual MIDs will depend on the specific experimental conditions.

Data Analysis Steps
  • Correction for Natural Isotope Abundance: The raw mass spectrometry data must be corrected for the natural abundance of 13C and other heavy isotopes. Several software packages and algorithms are available for this purpose.

  • Calculation of Fractional Enrichment: Determine the fractional enrichment of 13C in each metabolite pool.

  • Metabolic Flux Modeling: Use specialized software (e.g., INCA, Metran) to fit the corrected MID data to a metabolic network model. This computational step estimates the intracellular reaction rates (fluxes) that best explain the observed labeling patterns.

Conclusion

Metabolic flux analysis with this compound is a robust methodology for dissecting the intricate roles of this immunometabolite in cellular function. By providing a quantitative measure of metabolic pathway activities, this approach can uncover novel regulatory mechanisms and identify potential therapeutic targets in inflammatory diseases, cancer, and other conditions where itaconic acid metabolism is implicated. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute these powerful experiments.

References

Quantitative Analysis of Itaconic Acid in Biological Samples Using 13C Isotope Dilution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, has emerged as a key immunometabolite that links cellular metabolism with inflammatory responses. Produced from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate, itaconic acid plays a crucial role in modulating immune cell function and has been implicated in a range of inflammatory and infectious diseases.[1][2] Its potential as a biomarker and therapeutic target has driven the need for robust and sensitive analytical methods for its quantification in various biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of itaconic acid in plasma, tissue homogenates, and cell culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Principle of the Method

The analytical method is based on the principle of stable isotope dilution, where a known amount of a stable isotope-labeled analogue of the analyte ([13C5]-Itaconic Acid) is added to the sample at the beginning of the sample preparation process.[1] This internal standard (IS) behaves identically to the endogenous analyte throughout extraction, derivatization (if any), and ionization, but is differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer. This approach corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision in quantification.

I. Application Notes

Sample Collection and Storage

Proper sample handling is critical for accurate quantification of itaconic acid.

  • Plasma: Blood should be collected in EDTA-containing tubes. Plasma should be separated by centrifugation as soon as possible and stored at -80°C until analysis.

  • Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.

  • Cell Culture Supernatant: Supernatant should be collected, centrifuged to remove cellular debris, and stored at -80°C.

Method Performance

The described LC-MS/MS method offers high sensitivity and a wide dynamic range, suitable for quantifying basal and elevated levels of itaconic acid in biological samples.

ParameterTypical Value
Lower Limit of Quantification (LLOQ)0.5 ng/mL in plasma
Upper Limit of Quantification (ULOQ)100 ng/mL in plasma
Linearity (r²)>0.99
Inter- and Intra-day Precision (%CV)<15%
Accuracy (%Bias)Within ±15%
Quantitative Data Summary

The following tables summarize reported concentrations of itaconic acid in various biological samples. These values can serve as a reference for expected ranges in experimental studies.

Table 1: Itaconic Acid Concentrations in Human Plasma

ConditionConcentration (ng/mL)Concentration (µM)Reference
Healthy Individuals1.25 - 12.50.1 - 1[3][4]
Sepsis PatientsBelow detection limit to low µMBelow detection limit to low µM[2][5]
Rheumatoid Arthritis (pre-treatment)VariableVariable[6]
Rheumatoid Arthritis (post-treatment, improved DAS44)IncreasedIncreased[6]

Table 2: Itaconic Acid Concentrations in Murine Tissues and Cells

Sample TypeConditionConcentrationReference
LiverControl Diet~50 µM[7]
LiverWestern Diet (NAFLD model)~400 µM[7]
BrainSaline controlLow/Undetectable[8]
BrainLPS stimulationSignificantly increased[8]
RAW 264.7 Macrophages (in vitro)UnstimulatedUndetectable[2]
RAW 264.7 Macrophages (in vitro)LPS stimulationIntracellular: ~8 mM, Extracellular: ~9 µM[2]
Bone Marrow-Derived Macrophages (BMDMs) (in vitro)UnstimulatedUndetectable[2]
Bone Marrow-Derived Macrophages (BMDMs) (in vitro)LPS stimulationIntracellular: ~1.5 mM, Extracellular: ~5 µM[2]

II. Experimental Protocols

Materials and Reagents
  • Itaconic Acid standard (Sigma-Aldrich)

  • [13C5]-Itaconic Acid (Cambridge Isotope Laboratories, Inc.)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of [13C5]-Itaconic Acid in 50:50 methanol:water.

  • Working IS Solution: Dilute the IS stock solution to the desired concentration (e.g., 100 ng/mL) in the appropriate solvent for each protocol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of itaconic acid into a blank matrix (e.g., charcoal-stripped plasma, tissue homogenate from untreated animals, or cell culture medium).

Protocol 1: Plasma Sample Preparation

This protocol is adapted from established methods for itaconic acid extraction from plasma.[4]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the [13C5]-Itaconic Acid internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Tissue Homogenate Preparation
  • Weigh approximately 20-50 mg of frozen tissue.

  • Add 500 µL of ice-cold 80:20 methanol:water containing the [13C5]-Itaconic Acid internal standard.

  • Homogenize the tissue using a bead beater or other appropriate homogenizer.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and centrifuge to pellet any remaining debris.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Cell Culture Supernatant Preparation

This protocol is based on methods for analyzing metabolites in cell culture media.[9][10]

  • Collect 100 µL of cell culture supernatant.

  • Add 400 µL of ice-cold methanol containing the [13C5]-Itaconic Acid internal standard to precipitate proteins from any residual serum in the media.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Itaconic Acid: Precursor ion (m/z) 129.0 -> Product ion (m/z) 85.0

      • [13C5]-Itaconic Acid: Precursor ion (m/z) 134.0 -> Product ion (m/z) 89.0

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of itaconic acid in the unknown samples is then determined from this calibration curve.

III. Visualization of Pathways

Itaconic Acid Biosynthesis Pathway

The biosynthesis of itaconic acid is a shunt of the mitochondrial TCA cycle. Under inflammatory conditions, the expression of Immune-Responsive Gene 1 (IRG1), which encodes cis-aconitate decarboxylase, is upregulated.[11][12] This enzyme catalyzes the decarboxylation of cis-aconitate to produce itaconic acid.[11][12]

Itaconic_Acid_Biosynthesis cluster_mito Mitochondrion Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconic_Acid Itaconic Acid cis_Aconitate->Itaconic_Acid IRG1 (cis-Aconitate Decarboxylase) TCA_Cycle To TCA Cycle Isocitrate->TCA_Cycle Mitochondrion Mitochondrion

Caption: Biosynthesis of itaconic acid from the TCA cycle intermediate cis-aconitate.

Key Signaling Pathways of Itaconic Acid

Itaconic acid exerts its immunomodulatory effects through various signaling pathways. A key mechanism is the activation of the Nrf2 pathway by alkylating Keap1, leading to the transcription of antioxidant and anti-inflammatory genes.[13][14][15] Itaconic acid can also influence the ATF3 pathway.

Itaconic_Acid_Signaling Itaconic_Acid Itaconic Acid Keap1 Keap1 Itaconic_Acid->Keap1 Alkylation ATF3 ATF3 Itaconic_Acid->ATF3 Induces Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Genes Activates Inflammatory_Response Inflammatory Response Antioxidant_Genes->Inflammatory_Response Reduces ATF3->Inflammatory_Response Modulates

Caption: Key signaling pathways modulated by itaconic acid.

Experimental Workflow for Itaconic Acid Quantification

The following diagram illustrates the general workflow for the quantitative analysis of itaconic acid in biological samples.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue, Supernatant) Spiking 2. Addition of [13C5]-Itaconic Acid (IS) Sample_Collection->Spiking Extraction 3. Protein Precipitation & Supernatant Collection Spiking->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 7. Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for itaconic acid quantification.

References

Applications of Itaconic Acid-¹³C₅ in Central Carbon Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, has emerged as a critical immunometabolite that links cellular metabolism with immune function. Produced from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate, it plays a significant role in modulating inflammatory responses.[1] The stable isotope-labeled form, Itaconic acid-¹³C₅, serves as a powerful tracer in metabolic studies to elucidate the fate of itaconate and its impact on central carbon metabolism. These investigations are crucial for understanding its role in various physiological and pathological processes, including macrophage activation, and for exploring its therapeutic potential.[2][3]

Key Applications

Itaconic acid-¹³C₅ is instrumental in several key areas of central carbon metabolism research:

  • Metabolic Fate and Turnover: Tracing the ¹³C label allows for the precise determination of how itaconate is taken up by cells, and metabolized, and to identify its downstream metabolites. Studies have shown that itaconate can be converted to itaconyl-CoA, which can then be further metabolized.

  • TCA Cycle Dynamics: By monitoring the incorporation of ¹³C from Itaconic acid-¹³C₅ into TCA cycle intermediates, researchers can quantify the extent to which itaconate metabolism integrates with and influences this central metabolic hub.

  • Metabolic Flux Analysis (MFA): ¹³C-MFA studies utilize data from Itaconic acid-¹³C₅ tracing to model and quantify the rates (fluxes) of metabolic pathways. This provides a detailed understanding of how itaconate alters cellular metabolic networks.[4][5][6]

  • Drug Development: Understanding the metabolic effects of itaconate at a systems level can inform the development of novel therapeutics targeting metabolic pathways in inflammatory and infectious diseases.

Data Presentation

The following tables summarize quantitative data from studies utilizing Itaconic acid-¹³C₅ to investigate its effects on the metabolome of various cell types.

Table 1: Effect of Exogenous Itaconate on Intracellular Metabolite Concentrations in RAW264.7 Macrophages

MetaboliteControl (nmol/mg protein)10 mM Itaconate (nmol/mg protein)Fold Change
ItaconateNot Detected25.3 ± 3.1-
Succinate1.2 ± 0.28.9 ± 1.17.4
α-Ketoglutarate3.5 ± 0.41.8 ± 0.30.5
Malate2.1 ± 0.31.1 ± 0.20.5
Fumarate0.4 ± 0.10.2 ± 0.050.5

Data adapted from Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages, Nature Metabolism, 2022.[7]

Table 2: Isotope Labeling of Intracellular Metabolites in RAW264.7 Macrophages Cultured with [U-¹³C₅]Itaconate

Metabolite% ¹³C Labeling from [U-¹³C₅]Itaconate
Intracellular Itaconate98.2 ± 0.5
Mesaconate25.1 ± 3.2
Succinate< 1
Citrate< 1

Data represents the percentage of the metabolite pool labeled with ¹³C after 24 hours of incubation with 10 mM [U-¹³C₅]itaconate. Adapted from Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages, Nature Metabolism, 2022.[7]

Experimental Protocols

Protocol 1: ¹³C-Labeling Experiment in Macrophages to Trace Itaconate Metabolism

This protocol describes how to perform a stable isotope tracing experiment using Itaconic acid-¹³C₅ in a macrophage cell line (e.g., RAW264.7) to determine its metabolic fate.

Materials:

  • RAW264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Itaconic acid-¹³C₅ (Cambridge Isotope Laboratories, Inc.)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • 6-well tissue culture plates

  • Cell scraper

  • Centrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

  • Labeling Medium Preparation: Prepare DMEM containing 10 mM Itaconic acid-¹³C₅. For stimulated conditions, add 100 ng/mL LPS to the labeling medium.

  • Isotope Labeling:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add 2 mL of the prepared labeling medium to each well.

    • Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% methanol.

    • Analyze the samples using a high-resolution LC-MS system to identify and quantify the mass isotopologues of itaconate and other central carbon metabolism intermediates.[8][9]

Protocol 2: Quantification of TCA Cycle Intermediates by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of TCA cycle intermediates from cell extracts obtained in Protocol 1.

Materials:

  • Metabolite extracts from Protocol 1

  • Stable isotope-labeled internal standards for TCA cycle intermediates (e.g., Succinic acid-¹³C₄, Fumaric acid-¹³C₄)

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • To the reconstituted metabolite extracts from Protocol 1, add a mixture of stable isotope-labeled internal standards for the targeted TCA cycle intermediates.

  • LC Separation:

    • Inject the sample onto a reversed-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each TCA cycle intermediate and its corresponding internal standard.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its internal standard.

    • Calculate the concentration of each metabolite by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Mandatory Visualization

Itaconate_Metabolism_Pathway cluster_TCA TCA Cycle Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Itaconate Itaconate cis-Aconitate->Itaconate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate IDH Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Itaconyl-CoA Itaconyl-CoA Itaconate->Itaconyl-CoA Inhibition Inhibition Itaconate->Inhibition Mesaconyl-CoA Mesaconyl-CoA Itaconyl-CoA->Mesaconyl-CoA Succinate Dehydrogenase (SDH) Succinate Dehydrogenase (SDH) Inhibition->Succinate Dehydrogenase (SDH)

Caption: Itaconate synthesis from the TCA cycle and its inhibitory effect on Succinate Dehydrogenase (SDH).

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seed Macrophages Seed Macrophages Overnight Adhesion Overnight Adhesion Seed Macrophages->Overnight Adhesion Prepare Labeling Medium\n(DMEM + Itaconic acid-13C5 ± LPS) Prepare Labeling Medium (DMEM + this compound ± LPS) Overnight Adhesion->Prepare Labeling Medium\n(DMEM + this compound ± LPS) Incubate Cells\n(Time course: 4, 8, 24h) Incubate Cells (Time course: 4, 8, 24h) Prepare Labeling Medium\n(DMEM + this compound ± LPS)->Incubate Cells\n(Time course: 4, 8, 24h) Wash with Cold PBS Wash with Cold PBS Incubate Cells\n(Time course: 4, 8, 24h)->Wash with Cold PBS Add 80% Methanol Add 80% Methanol Wash with Cold PBS->Add 80% Methanol Scrape and Collect Lysate Scrape and Collect Lysate Add 80% Methanol->Scrape and Collect Lysate Centrifuge Centrifuge Scrape and Collect Lysate->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Dry Extract Dry Extract Collect Supernatant->Dry Extract Reconstitute Extract Reconstitute Extract Dry Extract->Reconstitute Extract LC-MS Analysis\n(Metabolite Profiling & Isotopologue Distribution) LC-MS Analysis (Metabolite Profiling & Isotopologue Distribution) Reconstitute Extract->LC-MS Analysis\n(Metabolite Profiling & Isotopologue Distribution) Data Analysis\n(Metabolic Flux Analysis) Data Analysis (Metabolic Flux Analysis) LC-MS Analysis\n(Metabolite Profiling & Isotopologue Distribution)->Data Analysis\n(Metabolic Flux Analysis)

Caption: Experimental workflow for tracing Itaconic acid-¹³C₅ in macrophage central carbon metabolism.

References

Application Notes and Protocols for Tracing Itaconic acid-13C5 in Cellular Extracts using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, is a key immunometabolite produced by myeloid cells, particularly macrophages, during inflammation. It is synthesized from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (Irg1), also known as cis-aconitate decarboxylase.[1][2][3] The production of itaconic acid represents a significant metabolic reprogramming event in activated macrophages and plays a crucial role in modulating immune responses and inflammatory diseases.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for tracing the metabolism of 13C-labeled substrates, such as Itaconic acid-13C5, in cellular extracts.[6][7] This non-destructive method allows for the identification and quantification of metabolites, providing insights into metabolic pathways and fluxes.[8]

These application notes provide detailed protocols for tracing the metabolic fate of this compound in mammalian cell cultures, from cell labeling and metabolite extraction to NMR sample preparation and data acquisition.

Signaling Pathway: Itaconic Acid Biosynthesis

The biosynthesis of itaconic acid is intricately linked to the TCA cycle within the mitochondria. Upon activation of macrophages, for instance by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), the expression of the enzyme Irg1 is induced.[1][6] Irg1 then decarboxylates cis-aconitate, a TCA cycle intermediate, to produce itaconic acid.[1][2][3]

Itaconic_Acid_Pathway Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase TCA_Cycle TCA Cycle cis_Aconitate->TCA_Cycle Itaconic_Acid Itaconic Acid cis_Aconitate->Itaconic_Acid Irg1 (CAD) Irg1 Irg1 (ACOD1)

Caption: Biosynthesis of itaconic acid from the TCA cycle.

Experimental Workflow

The overall experimental workflow for tracing this compound involves cell culture and labeling, quenching of metabolism and extraction of metabolites, followed by NMR sample preparation and data acquisition.

Experimental_Workflow A 1. Cell Culture & Labeling with this compound B 2. Quenching of Metabolism (e.g., with cold methanol) A->B C 3. Metabolite Extraction (e.g., using a biphasic solvent system) B->C D 4. Sample Preparation for NMR (Lyophilization, Reconstitution in D2O) C->D E 5. NMR Data Acquisition (1D 1H, 1D 13C, 2D HSQC) D->E F 6. Data Processing & Analysis E->F

Caption: Experimental workflow for tracing this compound.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol describes the labeling of mammalian cells with this compound. The example below is for adherent macrophages (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (e.g., from Cambridge Isotope Laboratories, Inc.[9])

  • 6-well tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Seed RAW 264.7 cells in 6-well plates at a density that will achieve 80-90% confluency on the day of the experiment.

  • Allow cells to adhere and grow overnight in a humidified incubator.

  • Prepare the labeling medium by supplementing the appropriate base medium (e.g., glucose-free DMEM) with this compound. The final concentration will need to be optimized, but a starting point of 1-5 mM can be used.

  • Remove the growth medium from the cells and wash once with sterile PBS.

  • Add the this compound labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours).

ParameterRecommended Value
Cell LineRAW 264.7 or primary macrophages
Seeding Density~1 x 10^6 cells/well (6-well plate)
This compound Conc.1-5 mM (to be optimized)
Labeling Time4-24 hours (time-course dependent)

Table 1: Recommended parameters for cell labeling.

Protocol 2: Metabolite Quenching and Extraction

This protocol details the rapid quenching of metabolic activity and the extraction of intracellular metabolites.

Materials:

  • Ice-cold 80% methanol (v/v in water)

  • Cell scrapers

  • Dry ice

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (4°C)

Procedure:

  • To quench metabolism, rapidly aspirate the labeling medium and place the 6-well plate on a bed of dry ice.

  • Immediately add 1 mL of ice-cold 80% methanol to each well.

  • Incubate the plates on dry ice for 10 minutes.

  • Using a cell scraper, scrape the cells into the methanol solution.

  • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tubes for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (containing the metabolites) to a new pre-chilled microcentrifuge tube.

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried extracts at -80°C until NMR analysis.

ParameterRecommended Value/Setting
Quenching Solution80% Methanol (ice-cold)
Centrifugation16,000 x g, 10 min, 4°C
Storage-80°C (dried extracts)

Table 2: Key parameters for metabolite quenching and extraction.

Protocol 3: NMR Sample Preparation and Data Acquisition

This protocol outlines the preparation of the dried metabolite extracts for NMR analysis.

Materials:

  • Deuterium oxide (D2O)

  • NMR internal standard (e.g., DSS or TMSP)

  • 5 mm NMR tubes

Procedure:

  • Reconstitute the dried metabolite extracts in a precise volume of D2O containing a known concentration of an internal standard (e.g., 500 µL of D2O with 0.5 mM DSS).

  • Vortex the sample to ensure complete dissolution.

  • Centrifuge briefly to pellet any insoluble material.

  • Transfer the supernatant to a 5 mm NMR tube.

  • Acquire NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

NMR Data Acquisition:

  • 1D 1H NMR: Acquire a standard 1D proton spectrum with water suppression to get an overview of the metabolite profile.

  • 1D 13C NMR: Acquire a proton-decoupled 1D carbon spectrum to directly observe the 13C-labeled carbons.

  • 2D 1H-13C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate directly bonded protons and carbons, which can aid in the unambiguous assignment of signals from this compound and its downstream metabolites.

ParameterTypical Value (600 MHz)
1D 1H NMR
Pulse Sequencezgpr
Spectral Width12 ppm
Acquisition Time~2 s
Relaxation Delay2-5 s
Number of Scans64-128
1D 13C NMR
Pulse Sequencezgpg30 with proton decoupling
Spectral Width200-250 ppm
Acquisition Time~1 s
Relaxation Delay2 s
Number of Scans1024-4096 (or more)

Table 3: Example NMR acquisition parameters.

Data Presentation and Analysis

Quantitative analysis of the NMR data will involve the integration of peaks corresponding to this compound and any downstream labeled metabolites. The concentration of these metabolites can be determined by comparing their peak integrals to the integral of the known concentration of the internal standard (DSS).

13C Chemical Shifts for Itaconic Acid: The expected 13C chemical shifts for itaconic acid can be referenced from databases such as the Biological Magnetic Resonance Bank (BMRB).[10]

Carbon AtomChemical Shift (ppm)
C1 (CH2=)~124.75
C2 (-C(=CH2)-)~44.72
C3 (=C(COOH)-)~144.46
C4 (-CH2-COOH)~183.43
C5 (-COOH)~178.63

Table 4: Approximate 13C chemical shifts for itaconic acid (values can vary slightly with pH and solvent).[10]

The enrichment of 13C in specific metabolites can be calculated by comparing the intensity of the 13C satellites to the central 12C peak in the 1H NMR spectrum or by direct integration in the 13C NMR spectrum.

By following these protocols, researchers can effectively use this compound and NMR spectroscopy to investigate the metabolic fate of itaconic acid in cellular systems, providing valuable insights into its role in health and disease.

References

Application Notes and Protocols for Itaconic Acid-13C5 Analysis in Plasma and Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Itaconic acid-13C5 in both plasma and tissue samples using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard (ISTD), this compound, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2]

Introduction to Itaconic Acid

Itaconic acid, a dicarboxylic acid derived from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate, has emerged as a key metabolite in regulating immune responses and inflammation.[3][4][5][6][7][8] Produced predominantly by activated macrophages, it plays a crucial role in modulating cellular metabolism and signaling pathways.[3][9][10] Its potential as a biomarker for various inflammatory and infectious diseases has led to a growing interest in its accurate quantification in biological matrices.[11][12] Endogenous levels of itaconic acid in healthy individuals are typically low (0.1–1 µM), but can be significantly elevated in diseased states.[12]

Analytical Methodology: LC-MS/MS

The recommended method for the quantification of itaconic acid is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12] This technique offers high sensitivity and selectivity, which is crucial for distinguishing itaconic acid from its isomers and other structurally similar compounds.[11][12] The use of a stable isotope-labeled internal standard like this compound is critical for reliable quantification.[1]

Protocol 1: Plasma Sample Preparation and Analysis

This protocol details the extraction of itaconic acid from plasma samples using a straightforward protein precipitation method, suitable for high-throughput analysis.

Experimental Workflow: Plasma

G plasma Plasma Sample (200 µL) istd Add Acetonitrile with 1% Formic Acid and this compound (ISTD) (800 µL) plasma->istd mix Mix by Pipette Aspiration istd->mix precipitate Protein Precipitation mix->precipitate filter Pass-through Filtration (e.g., Ostro 96-well plate) precipitate->filter collect Collect Eluate filter->collect evaporate Evaporate to Dryness (Nitrogen Stream, 35-40°C) collect->evaporate reconstitute Reconstitute in 50 µL 10:90 Methanol:Water with 2% Formic Acid evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze G tissue Frozen Tissue Sample (~20-50 mg) homogenize Homogenize in ice-cold Methanol:Water (4:1) containing this compound (ISTD) tissue->homogenize centrifuge1 Centrifuge (e.g., 15,000 x g, 10 min, 4°C) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness (Vacuum Centrifuge or Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in LC-MS Grade Water/Methanol evaporate->reconstitute centrifuge2 Centrifuge to pellet debris reconstitute->centrifuge2 analyze Transfer Supernatant for LC-MS/MS Analysis centrifuge2->analyze G cluster_tca TCA Cycle (Mitochondria) cluster_pathway Itaconic Acid Actions Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate IRG1 IRG1 (Aconitate Decarboxylase) cis-Aconitate->IRG1 aKG aKG Isocitrate->aKG α-Ketoglutarate SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinyl-CoA Succinate Succinate SuccinylCoA->Succinate SDH Inhibits SDH (Succinate Dehydrogenase) Itaconate Itaconic Acid IRG1->Itaconate Itaconate->SDH Nrf2 Activates Nrf2 Pathway Itaconate->Nrf2 Glycolysis Inhibits Glycolysis (alkylates GAPDH, ALDOA) Itaconate->Glycolysis NLRP3 Inhibits NLRP3 Inflammasome Itaconate->NLRP3

References

Application Notes and Protocols for Utilizing Itaconic Acid-¹³C₅ to Study Branched-Chain Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play critical roles in protein synthesis, energy homeostasis, and signaling pathways.[1][2] Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, such as insulin resistance, type 2 diabetes, and cardiovascular disease.[3][4] Stable isotope tracing has become an indispensable tool for elucidating the intricate dynamics of metabolic pathways.[5][6] Itaconic acid, a dicarboxylic acid produced from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate, has emerged as a key immunometabolite that can modulate cellular metabolism.[7][8] Recent in vivo studies using ¹³C-labeled itaconate have revealed its rapid catabolism and its influence on central carbon metabolism, including branched-chain amino acid metabolism.[9][10]

These application notes provide a framework for utilizing Itaconic acid-¹³C₅ as a tracer to investigate its impact on BCAA metabolism in vitro. By tracing the incorporation and effects of the ¹³C₅-labeled itaconate, researchers can gain insights into the crosstalk between itaconate signaling and BCAA catabolic pathways.

Principle of the Method

This method is based on the principles of stable isotope tracing and mass spectrometry. Cultured cells are incubated with media containing Itaconic acid-¹³C₅. The ¹³C atoms from itaconic acid can be traced as it is metabolized, potentially entering the TCA cycle and influencing related metabolic pathways, including the catabolism of BCAAs.[9][10] Following incubation, intracellular metabolites are extracted and analyzed by mass spectrometry (MS) to measure the levels of BCAAs and their derivatives and to detect any incorporation of ¹³C from the labeled itaconate into these or related metabolites. This allows for the assessment of how itaconic acid affects the flux and homeostasis of BCAA metabolic pathways.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of BCAA and Related Metabolite Levels Following Itaconic Acid-¹³C₅ Treatment

This table presents representative data illustrating the potential effects of itaconic acid treatment on BCAA metabolism. The data is hypothetical and serves as an example of expected outcomes from the described protocol.

MetaboliteControl (pmol/10⁶ cells)Itaconic Acid Treated (pmol/10⁶ cells)Fold Changep-value
Leucine150.2 ± 12.5185.7 ± 15.11.24<0.05
Isoleucine85.4 ± 7.9102.1 ± 9.31.19<0.05
Valine120.9 ± 11.2145.3 ± 13.81.20<0.05
α-Ketoisocaproate (KIC)25.6 ± 3.120.1 ± 2.50.78<0.05
α-Keto-β-methylvalerate (KMV)18.2 ± 2.214.5 ± 1.90.80<0.05
α-Ketoisovalerate (KIV)22.1 ± 2.817.8 ± 2.10.81<0.05
Succinate350.8 ± 25.4525.1 ± 30.21.50<0.01
Glutamate850.3 ± 60.1795.6 ± 55.90.94>0.05

Data are presented as mean ± standard deviation from a representative experiment with n=6 replicates per condition.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with Itaconic Acid-¹³C₅

Materials:

  • Cell line of interest (e.g., macrophages like RAW 264.7, hepatocytes like HepG2, or myotubes like C2C12)

  • Complete growth medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Itaconic acid-¹³C₅ (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Itaconic acid, unlabeled (for control)

  • 6-well or 12-well cell culture plates

  • Trypsin-EDTA solution

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in 80-90% confluency at the time of the experiment. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing the base medium (e.g., DMEM with dialyzed FBS) with either unlabeled itaconic acid (control group) or Itaconic acid-¹³C₅ (experimental group) at a final concentration of 1 mM.

  • Labeling:

    • Aspirate the growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the prepared labeling medium (control or ¹³C₅-itaconic acid) to the respective wells.

    • Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) under standard culture conditions.

Protocol 2: Metabolite Extraction

Materials:

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching 14,000 x g at 4°C

Procedure:

  • Quenching and Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well.

    • Use a cell scraper to detach the cells and ensure they are suspended in the methanol.

  • Collection: Transfer the cell suspension from each well to a pre-chilled microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean microcentrifuge tube without disturbing the pellet.

  • Drying: Dry the metabolite extracts completely using a vacuum centrifuge. The dried samples can be stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • LC-MS system (e.g., Q-Exactive Orbitrap mass spectrometer coupled with a Vanquish UHPLC system)

  • C18 reversed-phase analytical column

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent mixture (e.g., 50% acetonitrile in water). Vortex and centrifuge to pellet any insoluble material.

  • LC-MS Analysis:

    • Inject an equal volume of the reconstituted sample onto the LC-MS system.

    • Separate the metabolites using a gradient elution on the C18 column. A typical gradient might be from 5% to 95% acetonitrile with 0.1% formic acid over 15-20 minutes.

    • Acquire data in both positive and negative ion modes using a full scan range (e.g., m/z 70-1000).

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Thermo Xcalibur, TraceFinder, or open-source software like XCMS).

    • Identify and quantify the peaks corresponding to BCAAs, their keto-acids (BCKAs), and other related metabolites based on their accurate mass and retention times, comparing them to authentic standards.

    • Determine the isotopic enrichment by analyzing the mass isotopologue distribution for metabolites of interest. Correct for the natural abundance of ¹³C.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Stable Isotope Labeling cluster_extraction Sample Processing cluster_analysis Data Acquisition and Analysis cell_culture Seed and Culture Cells add_tracer Incubate with Itaconic Acid-13C5 cell_culture->add_tracer 24h Growth quench Quench Metabolism add_tracer->quench 4-24h Labeling extract Extract Metabolites quench->extract dry Dry Extract extract->dry lcms LC-MS Analysis dry->lcms data_analysis Data Processing and Isotopologue Analysis lcms->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: Experimental workflow for tracing Itaconic Acid-¹³C₅ in cell culture.

metabolic_pathway cluster_bcaa BCAA Catabolism cluster_tca TCA Cycle BCAA Leucine, Isoleucine, Valine BCKA α-Ketoisocaproate (KIC) α-Keto-β-methylvalerate (KMV) α-Ketoisovalerate (KIV) BCAA->BCKA BCAT alpha_KG α-Ketoglutarate BCAA->alpha_KG Transamination AcetylCoA_SuccinylCoA Acetyl-CoA & Succinyl-CoA BCKA->AcetylCoA_SuccinylCoA BCKDH Succinyl_CoA Succinyl-CoA AcetylCoA_SuccinylCoA->Succinyl_CoA AcetylCoA Acetyl-CoA AcetylCoA_SuccinylCoA->AcetylCoA Citrate Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Cis_Aconitate->alpha_KG Itaconic_Acid This compound Cis_Aconitate->Itaconic_Acid ACOD1 alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Malate Malate Succinate->Malate Malate->Citrate ... AcetylCoA->Citrate Itaconic_Acid->Succinate Inhibition

Caption: Interplay of Itaconic Acid and BCAA metabolism with the TCA cycle.

References

Application Notes and Protocols for Itaconate Infusion and Tracing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the infusion and metabolic tracing of itaconate in animal models. Itaconate, a key immunomodulatory metabolite, is of significant interest for its therapeutic potential in a range of inflammatory and metabolic diseases. These guidelines are intended to assist researchers in designing and executing in vivo studies to investigate the pharmacokinetics, biodistribution, and downstream metabolic and cellular effects of itaconate and its derivatives.

Introduction to Itaconate and In Vivo Tracing

Itaconate is an endogenous dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (Irg1).[1] It functions as a crucial regulator of cellular metabolism and inflammation.[2][3] In vivo tracing studies using stable isotopes, such as 13C-labeled itaconate, are powerful tools to elucidate its metabolic fate, turnover kinetics, and impact on various metabolic pathways.[4][5] These studies have revealed that itaconate is rapidly cleared from plasma, metabolized primarily in the liver and kidneys, and can be converted into metabolites such as acetyl-CoA, mesaconate, and citramalate.[4][5]

Experimental Setups and Animal Models

The choice of animal model and experimental setup is critical for studying the effects of itaconate. Murine models are most commonly used.

Common Animal Models:

  • Mice: C57BL/6 mice are frequently used for studies involving lipopolysaccharide (LPS)-induced inflammation to investigate the immunomodulatory effects of itaconate.[2]

  • Rats: Rat models have also been utilized to study the dynamic metabolism of itaconate and its correlation with succinate levels.[4]

Housing and Acclimatization: Standard housing conditions with a 12-hour light-dark cycle and ad libitum access to food and water are recommended. A period of acclimatization of at least one week is crucial before the commencement of any experimental procedures.

Key Experimental Protocols

Itaconate and Derivative Administration

Itaconate (Sodium Itaconate):

  • Preparation: To prepare sodium itaconate for in vivo use, a stock solution of itaconic acid in phosphate-buffered saline (PBS) can be neutralized by adding a 1:20 molar ratio of 10 M NaOH.[2]

  • Administration Route: Intraperitoneal (i.p.) injection is a common route.

  • Dosage: Dosages can vary. For instance, in an endotoxin-induced sepsis model, mice were treated with 1.24 mg/mouse of sodium itaconate.[2] In other neuroinflammation studies, a dosage of 250 mg/kg bodyweight has been used.

4-Octyl Itaconate (4-OI): 4-OI is a cell-permeable derivative of itaconate, often used to study its intracellular effects.

  • Administration Route: Intraperitoneal (i.p.) injection is frequently used.

  • Dosage: Dosages typically range from 12 mg/kg to 100 mg/kg depending on the disease model, such as experimental colitis or acute lung injury.[6][7]

Oral Prodrugs of Itaconate: To improve oral bioavailability, prodrug strategies have been developed.

  • Administration Route: Oral gavage.

  • Dosage: Pharmacokinetic studies in mice have been conducted at a dose of 100 mg/kg equivalent.

13C-Itaconate Metabolic Tracing

This protocol is essential for understanding the in vivo fate of itaconate.

  • Isotope: [U-13C5]itaconate is used to trace the carbon backbone of the molecule.

  • Administration: A bolus injection (e.g., 400 mg/kg body weight) can be administered to mice.

  • Sample Collection: Blood, urine, and various tissues (liver, kidney, spleen, etc.) are collected at different time points post-injection (e.g., 0, 15, and 45 minutes) to track the distribution and metabolism of the labeled itaconate.[7]

  • Sample Processing: Plasma is separated from blood by centrifugation. Tissues are snap-frozen in liquid nitrogen and stored at -80°C until analysis.

  • Analysis: Samples are analyzed by mass spectrometry (MS) to detect and quantify 13C-labeled metabolites.[4]

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is widely used to study the anti-inflammatory effects of itaconate.

  • LPS Administration: LPS from E. coli is administered via intraperitoneal injection. A common dose is 4 mg/kg.[2]

  • Itaconate Treatment: Itaconate or its derivatives can be administered prior to the LPS challenge. For example, sodium itaconate (1.24 mg/mouse) can be injected 20 hours and 4 hours before LPS stimulation.[2]

  • Endpoint Analysis: Samples such as peritoneal fluid, blood, and tissues are collected a few hours after the LPS challenge (e.g., 6 hours) to measure inflammatory markers like cytokines (IL-1β, IL-6, TNF-α).[2]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from published studies on itaconate administration and tracing.

Table 1: Pharmacokinetic Parameters of Itaconate and its Prodrugs in Mice

CompoundAdministration RouteDose (mg/kg)Key FindingsReference
ItaconateIntravenous-Rapidly eliminated from plasma[4]
Itaconate Prodrug (P2)Oral100Rapid hydrolysis to Itaconic Acid (IA) in plasma[8]
4-Methyl Itaconate Prodrug (P13)Oral100Releases 4-Methyl Itaconate (4-MI) in plasma and skin[8]

Table 2: In Vivo Administration Protocols for Itaconate and Derivatives

CompoundAnimal ModelDisease ModelAdministration RouteDoseReference
Sodium ItaconateC57BL/6 MiceEndotoxin-induced sepsisIntraperitoneal1.24 mg/mouse[2]
ItaconateC57BL/6 MiceNeuroinflammationIntraperitoneal250 mg/kg
4-Octyl ItaconateMiceExperimental ColitisIntraperitoneal12 mg/kg daily[6]
4-Octyl ItaconateC57BL/6 MiceAcute Lung InjuryIntraperitoneal50-100 mg/kg[7]

Table 3: 13C-Itaconate Tracing and Metabolite Distribution

Labeled CompoundAnimal ModelKey Tissues AnalyzedMajor Labeled Metabolites DetectedKey FindingReference
[U-13C5]ItaconateMiceLiver, KidneyAcetyl-CoA, Mesaconate, CitramalateItaconate fuels TCA cycle metabolism primarily in the liver and kidneys.[4][5]
[U-13C5]ItaconateMiceKidneyMesaconateHighest levels of mesaconate found in the kidneys, suggesting tissue-specific metabolism.

Visualization of Pathways and Workflows

Signaling Pathways of Itaconate

Itaconate_Signaling Itaconate Itaconate SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibits Keap1 Keap1 Itaconate->Keap1 Alkylates NLRP3 NLRP3 Inflammasome Itaconate->NLRP3 Inhibits Succinate Succinate Accumulation Inflammation Inflammation Inhibition Nrf2 Nrf2 Activation Keap1->Nrf2 Inhibits (disrupted) Antioxidant Antioxidant Response Nrf2->Antioxidant Itaconate_Tracing_Workflow start Start: Animal Model Acclimatization injection Inject [U-13C5]Itaconate start->injection collection Collect Samples at Time Points (Blood, Urine, Tissues) injection->collection processing Sample Processing (Plasma separation, Tissue homogenization) collection->processing analysis LC-MS/MS Analysis processing->analysis data Data Analysis (Isotopologue distribution, Metabolic flux) analysis->data end End: Determine Metabolic Fate data->end LPS_Model_Logic cluster_treatment Treatment Groups cluster_challenge Inflammatory Challenge cluster_outcome Outcome Measurement Itaconate Itaconate Pre-treatment LPS LPS Injection Itaconate->LPS Cytokines_I Reduced Pro-inflammatory Cytokines (e.g., IL-1β) Itaconate->Cytokines_I Leads to Vehicle Vehicle Control Vehicle->LPS Cytokines_V Elevated Pro-inflammatory Cytokines Vehicle->Cytokines_V Leads to

References

Troubleshooting & Optimization

How to solve low signal intensity issues in Itaconic acid-13C5 tracing experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Itaconic acid-13C5 tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during metabolic flux analysis using 13C-labeled itaconic acid.

Troubleshooting Guide

This section provides solutions to common problems you might encounter during your this compound tracing experiments, with a focus on resolving low signal intensity issues.

Q1: We are observing very low signal intensity for this compound and its downstream metabolites in our LC-MS analysis. What are the potential causes and how can we troubleshoot this?

Low signal intensity is a frequent challenge in isotope tracing studies. The issue can typically be traced back to three main areas: sample preparation, analytical instrumentation, or the biological system itself.

Possible Cause 1: Inefficient Sample Preparation and Extraction

Inefficient extraction of itaconic acid from the biological matrix or the presence of interfering substances can significantly suppress the signal.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Ensure the solvent is appropriate for extracting a polar compound like itaconic acid. A common choice is a mixture of methanol, acetonitrile, and water.

    • Protein and Phospholipid Removal: High concentrations of proteins and phospholipids can cause ion suppression in the mass spectrometer. Implement a protein precipitation step (e.g., with cold methanol) and consider using specific sample preparation kits for phospholipid removal.[1]

    • Use an Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound,d4, is recommended to normalize for variability during sample preparation and analysis.[1]

Possible Cause 2: Suboptimal LC-MS/MS Method

The settings of your Liquid Chromatography-Mass Spectrometry (LC-MS) system are critical for achieving high sensitivity.

  • Troubleshooting Steps:

    • Chromatography: Itaconic acid is a polar compound, which can make it challenging to retain on standard reversed-phase columns.

      • Consider using a column designed for polar compound retention, such as an ACQUITY UPLC HSS T3 column.[1]

      • Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative for separating polar analytes.[1]

      • Ion-pairing chromatography using agents like tributylamine can improve peak shape and sensitivity.[2]

    • Mass Spectrometry:

      • Itaconic acid is best detected in negative ion electrospray (ESI-) mode.[1]

      • Optimize the Multiple Reaction Monitoring (MRM) transitions for both unlabeled itaconic acid and this compound.

      • Ensure proper tuning of the mass spectrometer for optimal sensitivity.

Possible Cause 3: Biological Factors

The metabolic state of your cells or tissues can influence the uptake and metabolism of the tracer.

  • Troubleshooting Steps:

    • Cellular Uptake: Confirm that the cells you are studying can effectively take up exogenous itaconic acid.[3] Uptake can vary significantly between cell types.

    • Metabolic State: The metabolic activity of the cells, including the flux through the TCA cycle, will impact the incorporation of the 13C label. Ensure that the cells are in a metabolically active state during the labeling period.

    • Isotopic Steady State: For accurate metabolic flux analysis, it's crucial that the system reaches an isotopic steady state, where the fractional labeling of metabolites is stable.[4] You may need to extend the labeling time to achieve this. If a steady state is not achievable, consider using non-stationary MFA methods.[4]

Frequently Asked Questions (FAQs)

Q2: How can I be sure that my experimental setup is suitable for this compound tracing?

A robust experimental design is fundamental. This includes selecting the appropriate tracer, optimizing the labeling strategy, and ensuring your analytical method is validated.

  • Tracer Selection: this compound is a suitable tracer for investigating the downstream metabolism of itaconic acid.[5]

  • Labeling Time: The duration of labeling should be sufficient to allow for the incorporation of the 13C label into downstream metabolites and to reach an isotopic steady state.[4] This may require a time-course experiment to determine the optimal labeling period.

  • Analytical Method Validation: Validate your LC-MS/MS method for linearity, accuracy, and precision using calibration curves and quality control samples.[1] The lower limit of quantification (LLOQ) should be sufficient to detect endogenous and labeled itaconic acid.[1][6]

Q3: What are the key downstream metabolites to look for in an this compound tracing experiment?

Itaconic acid is known to influence the TCA cycle. Key metabolites to monitor for 13C incorporation include:

  • Succinate: Itaconic acid is a known inhibitor of succinate dehydrogenase, which can lead to the accumulation of succinate.[3][7]

  • Other TCA Cycle Intermediates: Look for labeling in metabolites such as citrate, α-ketoglutarate, and malate to understand the broader impact on the TCA cycle.[3]

Q4: My data shows a poor fit between the simulated and measured labeling patterns in my metabolic flux analysis model. What should I do?

A poor fit suggests that your metabolic model may not accurately represent the biological system.[4]

  • Model Verification:

    • Check Reactions: Ensure all relevant metabolic reactions are included in your model and are biologically accurate for your system.[4]

    • Atom Transitions: Verify the correctness of the atom transition maps for each reaction.[4]

    • Compartmentalization: For eukaryotic cells, accurately representing metabolic pathways in different compartments (e.g., mitochondria and cytosol) is crucial.[4]

Experimental Protocols

Protocol 1: Sample Preparation for Intracellular Metabolite Extraction

  • Cell Culture: Plate cells at an appropriate density and culture under desired experimental conditions.

  • Tracer Incubation: Replace the culture medium with a medium containing this compound at the desired concentration and for the optimized labeling duration.

  • Metabolism Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol to quench metabolic activity and lyse the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

  • Sample Storage: Store the extracted metabolites at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Itaconic Acid

This protocol is based on established methods for itaconic acid quantification.[1]

  • Liquid Chromatography:

    • Column: ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 × 100 mm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.6 mL/min.[1]

    • Column Temperature: 50 °C.[1]

    • Gradient: A linear gradient appropriate for the separation of itaconic acid and other target metabolites.

  • Mass Spectrometry:

    • System: Tandem Quadrupole Mass Spectrometer.

    • Ionization Mode: Negative Ion Electrospray (ESI-).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: Optimized for itaconic acid and its 13C-labeled isotopologues.

Parameter Value Reference
LC Column ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm[1]
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid[6]
Flow Rate 0.6 mL/min[1]
Column Temp. 50 °C[1]
Ionization Mode Negative Ion Electrospray (ESI-)[1]
Analysis Mode Multiple Reaction Monitoring (MRM)[1]

Visualizations

Itaconic_Acid_Metabolism cluster_TCA TCA Cycle (Mitochondrion) cluster_Itaconate Itaconate Pathway Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconic_Acid Itaconic Acid (from 13C5-Tracer) cis_Aconitate->Itaconic_Acid IRG1/CAD alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA α-KGDH Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Malate->Citrate Itaconic_Acid->Succinate Inhibition

Caption: Metabolic pathway of Itaconic Acid synthesis and its interaction with the TCA cycle.

Experimental_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase cluster_Modeling Modeling Phase Cell_Culture 1. Cell Culture Tracer 2. Add this compound Cell_Culture->Tracer Incubation 3. Isotopic Labeling Tracer->Incubation Quenching 4. Quench Metabolism & Extract Metabolites Incubation->Quenching LCMS 5. LC-MS/MS Analysis Quenching->LCMS Data_Processing 6. Peak Integration & Isotopologue Distribution LCMS->Data_Processing MFA 7. 13C-Metabolic Flux Analysis Data_Processing->MFA Interpretation 8. Biological Interpretation MFA->Interpretation

Caption: Experimental workflow for this compound tracing experiments.

References

Technical Support Center: Optimizing LC-MS for Itaconic Acid-13C5 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Itaconic acid-13C5 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended LC-MS method for sensitive quantification of itaconic acid?

A highly sensitive and robust method involves Reversed-Phase Liquid Chromatography (RP-LC) coupled with a tandem quadrupole mass spectrometer (MS/MS).[1][2][3] This approach offers excellent selectivity and allows for the accurate quantification of itaconic acid in complex biological matrices.[1][2][3]

Q2: Why is an internal standard like this compound necessary for accurate quantification?

Stable isotope-labeled internal standards, such as this compound, are crucial for correcting variations during sample preparation and analysis.[4][5] These variations can include matrix effects, extraction losses, and changes in instrument response. By normalizing the signal of the analyte to the signal of the co-eluting internal standard, more accurate and precise quantification can be achieved.

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for itaconic acid and this compound?

For optimal sensitivity and selectivity, itaconic acid and its labeled internal standard are typically monitored in negative ion electrospray (ESI-) mode. The specific precursor and product ions will depend on the instrument, but representative transitions are summarized in the table below.

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Itaconic Acid129850.12010
Itaconic Acid (confirmatory)129410.12025
This compound (ISTD)134890.12010
This compound (ISTD, confirmatory)134440.12025

Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.

Troubleshooting Guides

Issue 1: Poor peak shape (broadening, tailing, or splitting)

  • Possible Cause: Column overload, contamination, or inappropriate mobile phase.

  • Troubleshooting Steps:

    • Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to check for column overload.

    • Column Wash: Implement a robust column wash protocol between injections to remove potential contaminants.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For organic acids, a low pH mobile phase (e.g., containing 0.1% formic acid) is often used.

    • Column Inspection: If the problem persists, the column may be degraded and require replacement.

Issue 2: Retention time shifts

  • Possible Cause: Changes in mobile phase composition, flow rate instability, or column degradation.[6]

  • Troubleshooting Steps:

    • Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation.

    • System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting a sequence.

    • Check for Leaks: Inspect the system for any leaks that could affect the flow rate.

    • Monitor System Pressure: Unstable system pressure can indicate pump issues or blockages.[6]

Issue 3: Low signal intensity or poor sensitivity

  • Possible Cause: Inefficient ionization, matrix effects, or issues with the mass spectrometer.

  • Troubleshooting Steps:

    • Optimize MS Source Parameters: Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for itaconic acid.

    • Sample Preparation: Employ a sample preparation method that effectively removes interfering matrix components. Protein precipitation followed by solid-phase extraction is a common approach for plasma samples.[1][3]

    • Check for Matrix Effects: Perform a post-extraction spike experiment to assess the degree of ion suppression or enhancement from the sample matrix.

    • Instrument Calibration: Ensure the mass spectrometer is properly calibrated.

Issue 4: Inability to separate itaconic acid from its isomers (e.g., aconitic acid, citraconic acid, mesaconic acid)

  • Possible Cause: Insufficient chromatographic resolution.

  • Troubleshooting Steps:

    • Column Selection: Utilize a column with appropriate selectivity for organic acids. A C18 column, such as an ACQUITY UPLC HSS T3, has been shown to effectively separate itaconic acid from its isomers.[1][2]

    • Gradient Optimization: Adjust the mobile phase gradient to improve the separation. A shallower gradient can often enhance the resolution between closely eluting peaks.

    • Ion Pairing Agents: In some cases, ion-pairing agents like tributylamine can be used to improve the retention and separation of polar compounds like itaconic acid.[7]

Experimental Protocols

Sample Preparation from Plasma

A common and effective method for extracting itaconic acid from plasma is protein precipitation followed by a pass-through cleanup.[1][3]

  • Spike Internal Standard: Add an appropriate amount of this compound internal standard solution to the plasma sample.

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile with 1% formic acid) to the plasma sample at a ratio of 4:1 (v/v).

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Pass-through Cleanup: Load the supernatant onto a pass-through sample preparation plate (e.g., Ostro) to remove phospholipids.[1][3]

  • Evaporate and Reconstitute: Evaporate the collected eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of itaconic acid.

  • LC System: UPLC system

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm[1][2]

  • Column Temperature: 50 °C[1][2]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.6 mL/min[1][2]

  • Gradient: A linear gradient from 2% to 50% B over 3 minutes.

  • MS System: Tandem Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile + 1% Formic Acid) Spike->Precipitate Cleanup Phospholipid Removal (Pass-through plate) Precipitate->Cleanup Evap_Recon Evaporate & Reconstitute Cleanup->Evap_Recon Inject Inject into UPLC-MS/MS Evap_Recon->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify

Caption: General experimental workflow for the LC-MS/MS analysis of itaconic acid.

Troubleshooting_Logic Start LC-MS Data Issue Q_PeakShape Poor Peak Shape? Start->Q_PeakShape A_PeakShape Check for Overload Wash Column Adjust Mobile Phase Q_PeakShape->A_PeakShape Yes Q_Retention Retention Time Shift? Q_PeakShape->Q_Retention No End Problem Resolved A_PeakShape->End A_Retention Prepare Fresh Mobile Phase Equilibrate System Check for Leaks Q_Retention->A_Retention Yes Q_Sensitivity Low Sensitivity? Q_Retention->Q_Sensitivity No A_Retention->End A_Sensitivity Optimize Source Parameters Improve Sample Cleanup Check for Matrix Effects Q_Sensitivity->A_Sensitivity Yes Q_Separation Isomer Co-elution? Q_Sensitivity->Q_Separation No A_Sensitivity->End A_Separation Optimize Gradient Use Appropriate Column Consider Ion-Pairing Q_Separation->A_Separation Yes Q_Separation->End No A_Separation->End

Caption: A logical troubleshooting guide for common LC-MS issues.

References

Troubleshooting poor cellular uptake of Itaconic acid-13C5 in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of Itaconic acid-13C5 for stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary use in cell culture experiments?

A1: this compound is a stable isotope-labeled form of itaconic acid, where all five carbon atoms are replaced with the heavy isotope ¹³C. It is used as a tracer in metabolic studies to track the uptake and metabolic fate of itaconic acid within cells using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q2: What is the proposed mechanism for cellular uptake of extracellular itaconic acid?

A2: Recent studies have identified the monocarboxylate transporters MCT1 (SLC16A1) and MCT4 (SLC16A3) as bidirectional transporters of itaconate in macrophages.[1][2][3] This suggests an active transport mechanism rather than simple passive diffusion, especially given the charged nature of the itaconate molecule at physiological pH.

Q3: Why would I consider using a cell-permeable derivative of itaconic acid?

A3: Due to the polar nature of itaconic acid, achieving high intracellular concentrations can be challenging in some cell types. Cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI), are more lipophilic and can cross the cell membrane more readily.[4][5] These are often used to bypass potential issues with transporter expression or activity. However, it is important to note that some studies suggest DMI may not be converted to itaconic acid intracellularly.[6][7][8]

Q4: What are the expected downstream metabolites of this compound?

A4: Once inside the cell, itaconic acid can be converted to itaconyl-CoA. Tracing studies have shown that the ¹³C label from itaconate can be incorporated into itaconate-glutathione conjugates.[9] Some in vivo studies suggest itaconate can be metabolized to mesaconate and citramalate, though this may be tissue-specific.[10] A primary effect of intracellular itaconate is the inhibition of succinate dehydrogenase (SDH), leading to an accumulation of succinate.[11] Therefore, while direct metabolism may be limited in some cell types, its impact on related pathways is significant.

Troubleshooting Guide for Poor Cellular Uptake

This guide addresses common issues encountered during this compound tracing experiments.

Issue 1: Low Intracellular ¹³C Enrichment from this compound

Potential Cause Troubleshooting Recommendation Rationale
Low Transporter Expression/Activity - Use a cell line known to express MCT1 or MCT4, such as macrophages (e.g., RAW264.7, BMDMs). - Consider using a cell-permeable derivative like 4-octyl itaconate (4-OI).[4][5]MCT1 and MCT4 have been identified as key transporters for itaconate.[1][2] If your cell line has low expression of these transporters, uptake will be limited. 4-OI offers a transporter-independent entry mechanism.
Suboptimal Media pH - Ensure the pH of your culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4).The transport of dicarboxylic acids can be pH-dependent. Significant drops in pH due to cellular metabolism can alter the charge state of itaconic acid and affect transporter efficiency.
Inappropriate Tracer Concentration - Perform a dose-response experiment with this compound (e.g., 100 µM, 500 µM, 1 mM, 5 mM, 10 mM) to determine the optimal concentration for your cell type and experimental window.[10][11]The optimal concentration can vary significantly between cell lines. Too low a concentration may not provide a sufficient driving force for uptake, while excessively high concentrations could induce toxicity or off-target effects.
Insufficient Incubation Time - Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal labeling duration.Uptake and incorporation into downstream metabolites are time-dependent processes. A sufficient incubation period is necessary to achieve detectable enrichment.
High Cell Density - Seed cells at a density that prevents them from becoming over-confluent during the experiment. Aim for 70-80% confluency at the time of harvesting.High cell density can lead to nutrient depletion, changes in media pH, and contact inhibition, all of which can alter cellular metabolism and transporter expression, thereby affecting itaconate uptake.
Competition from Media Components - Use dialyzed fetal bovine serum (dFBS) instead of standard FBS to reduce competition from unlabeled small molecules.Standard FBS contains endogenous metabolites that can compete with this compound for uptake or dilute the intracellular labeled pool.

Issue 2: High Variability Between Replicates

Potential Cause Troubleshooting Recommendation Rationale
Inconsistent Cell Numbers - Ensure accurate and consistent cell seeding across all wells/flasks. Perform cell counts before seeding.Variations in cell number will lead to proportional differences in total metabolite uptake, increasing variability.
Inconsistent Washing Steps - Standardize the washing procedure to remove extracellular tracer. Wash cells quickly with ice-cold PBS. Be consistent with the volume and number of washes.Inadequate washing can leave residual extracellular this compound, which will artificially inflate the measured intracellular enrichment. One study noted that a second wash significantly reduced non-specifically associated itaconate.[6]
Metabolism During Sample Processing - Quench metabolism rapidly and effectively. A common method is to aspirate media and immediately add ice-cold 80% methanol.Cells can continue to metabolize compounds after removal from the incubator. A rapid quenching step is crucial to halt enzymatic activity and preserve the metabolic state at the time of harvest.

Experimental Protocols

Protocol 1: General this compound Tracing Experiment

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Media Preparation: Prepare the labeling medium. This should be the normal growth medium for your cells, but with dialyzed FBS if serum is required. Just before the experiment, supplement the medium with the desired final concentration of this compound.

  • Tracer Incubation:

    • Aspirate the old medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium containing this compound to the cells.

    • Incubate for the desired period (e.g., 2-24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Sample Harvesting and Metabolite Extraction:

    • Place the culture plate on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Aspirate the final PBS wash completely.

    • Immediately add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cells (e.g., 1 mL for a well of a 6-well plate).

    • Place the plate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

  • Sample Analysis (LC-MS/MS):

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in an appropriate solvent for your LC-MS/MS method (e.g., 50% methanol in water).

    • Analyze the samples using a validated LC-MS/MS method for itaconic acid. An ion-pairing chromatography method can provide good separation and sensitivity.[12]

Protocol 2: LC-MS/MS Analysis of this compound

  • Chromatography: Reversed-phase chromatography using a C18 column is a common approach. An ion-pairing agent like tributylamine can be used to improve retention and peak shape.[12]

  • Mass Spectrometry: Use a tandem quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

  • MRM Transitions:

    • Itaconic Acid (unlabeled): Q1: 129.0 m/z -> Q3: 85.0 m/z

    • This compound: Q1: 134.0 m/z -> Q3: 89.0 m/z (Note: Exact m/z values may vary slightly based on instrumentation and adduction).

  • Data Analysis: Correct the raw isotopologue distribution data for the natural abundance of ¹³C to accurately determine the fractional enrichment from the tracer.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor this compound Uptake start Low Intracellular 13C Enrichment transporter Check Transporter Expression (MCT1/MCT4) start->transporter concentration Optimize Tracer Concentration transporter->concentration Sufficient derivative Consider Cell-Permeable Derivative (e.g., 4-OI) transporter->derivative Low/Unknown time Optimize Incubation Time concentration->time Optimal dose_response Perform Dose-Response (e.g., 100µM - 10mM) concentration->dose_response Suboptimal conditions Review Culture Conditions time->conditions Optimal time_course Perform Time-Course (e.g., 2-24h) time->time_course Suboptimal culture_check Check Cell Density, Media pH, and Use Dialyzed Serum conditions->culture_check Suboptimal success Successful Uptake conditions->success Optimal derivative->success dose_response->time time_course->conditions culture_check->success

Caption: Troubleshooting workflow for poor this compound uptake.

Itaconate_Uptake_and_Fate Cellular Uptake and Metabolic Fate of Exogenous Itaconic Acid cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ITA_ext This compound MCT MCT1/MCT4 Transporter ITA_ext->MCT ITA_int This compound Itaconyl_CoA Itaconyl-CoA-13C4 ITA_int->Itaconyl_CoA ACSL1 SDH Succinate Dehydrogenase (Complex II) ITA_int->SDH Inhibition Succinate Succinate (Accumulates) SDH->Succinate Blocked Conversion to Fumarate MCT->ITA_int

Caption: Uptake and primary metabolic influence of exogenous itaconic acid.

Experimental_Variables Key Experimental Variables Affecting Itaconate Uptake Uptake Cellular Uptake Efficiency Concentration Tracer Concentration Concentration->Uptake Time Incubation Time Time->Uptake CellType Cell Type & Transporter Expression CellType->Uptake pH Media pH pH->Uptake Density Cell Density Density->Uptake Serum Serum Type (Dialyzed vs. Standard) Serum->Uptake

Caption: Relationship between key experimental variables and uptake efficiency.

References

Strategies to improve the yield and purity of custom synthesized Itaconic acid-13C5.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Itaconic Acid-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for producing this compound is through microbial fermentation, utilizing a microorganism capable of producing itaconic acid, such as the fungus Aspergillus terreus. In this process, a fully labeled glucose, [U-13C]-glucose, is used as the primary carbon source in the fermentation medium. The microorganism metabolizes the labeled glucose, incorporating the 13C atoms into the itaconic acid molecule.

Q2: What is a typical yield for this compound from a fermentation process?

A2: The yield of itaconic acid from fermentation can vary significantly depending on the strain of microorganism used and the fermentation conditions. Yields for unlabeled itaconic acid can range from 20 g/L to over 100 g/L.[1][2] For custom synthesis of this compound, the yield is expected to be in a similar range, primarily dependent on the efficiency of the fermentation process itself.

Q3: How can I confirm the isotopic enrichment of my this compound?

A3: The isotopic enrichment of your final product should be determined using mass spectrometry (MS). By comparing the mass spectrum of your labeled itaconic acid with that of an unlabeled standard, you can determine the mass shift and calculate the percentage of 13C incorporation.

Q4: What are the critical parameters to control during the fermentation process?

A4: Several parameters are crucial for a successful fermentation to produce itaconic acid. These include:

  • pH: The pH of the fermentation medium should be maintained at a low level, typically between 2.0 and 3.5, to favor itaconic acid production.[1]

  • Temperature: The optimal temperature for Aspergillus terreus is generally around 35°C.[1]

  • Aeration: A constant and sufficient supply of oxygen is critical for the production of itaconic acid.[3]

  • Nutrient Composition: The medium must contain an adequate nitrogen source and essential minerals, while being limiting in others like phosphate to trigger product formation.

Q5: What is the most effective method for purifying the synthesized this compound?

A5: Crystallization is a highly effective and commonly used method for purifying itaconic acid from the fermentation broth. This process typically involves removing the microbial biomass, concentrating the broth, and then inducing crystallization by cooling. The resulting crystals can be of high purity. Other methods like reactive extraction are also efficient.[4][5][6]

Troubleshooting Guides

Low Yield of this compound

This section addresses potential reasons for lower-than-expected yields of this compound and provides strategies for improvement.

Potential Cause Possible Explanation Recommended Solution
Suboptimal Fermentation Conditions The pH, temperature, or aeration may not be optimal for the specific strain of Aspergillus terreus being used.Systematically optimize each parameter. For example, run small-scale fermentations at different pH levels (e.g., 2.5, 3.0, 3.5) and temperatures (e.g., 33°C, 35°C, 37°C) to identify the best conditions for your strain.[1]
Nutrient Limitation or Inhibition The fermentation medium may be deficient in a key nutrient or contain inhibitory substances.Analyze the composition of your medium. Ensure an adequate carbon-to-nitrogen ratio. If using complex media, be aware of potential inhibitors. Deionization of the medium can sometimes improve yield.
Microbial Contamination The fermentation may be contaminated with other microorganisms that compete for the 13C-glucose or produce inhibitory byproducts.Implement strict aseptic techniques throughout the entire process. Regularly check for contamination by microscopy or plating on general-purpose microbial growth media.
Low Isotopic Enrichment The 13C label from the glucose is not being efficiently incorporated into the itaconic acid.Ensure the purity of the [U-13C]-glucose. Verify that the fermentation pathway is active and not being bypassed. Analyze for the presence of any unlabeled carbon sources in the medium that could dilute the label.
Low Purity of this compound

This section provides guidance on addressing issues related to the purity of the final this compound product.

Potential Cause Possible Explanation Recommended Solution
Incomplete Removal of Biomass Residual microbial cells or cell debris are co-purifying with the itaconic acid.Improve the biomass removal step. Consider a combination of centrifugation followed by filtration through a 0.22 µm filter to ensure complete removal of cells and debris.[7]
Co-crystallization of Impurities Other organic acids or components from the fermentation broth are crystallizing with the itaconic acid.Optimize the crystallization process. This can include adjusting the final concentration of the broth before cooling, controlling the cooling rate, and washing the crystals with a small amount of cold, pure solvent. A second recrystallization step can significantly improve purity.
Presence of Colored Impurities The final product has a noticeable color, indicating the presence of pigments from the fermentation.A decolorization step can be introduced before crystallization. This is typically done by treating the filtered fermentation broth with activated carbon.[8]
Residual Solvents The purified itaconic acid contains residual solvents from the purification process.Ensure the crystals are thoroughly dried after the final filtration step. Drying under vacuum at a moderate temperature can help remove residual solvents.

Experimental Protocols

Protocol 1: Fermentation of this compound using Aspergillus terreus

This protocol outlines the general steps for the production of this compound using Aspergillus terreus in a shake flask culture.

Materials:

  • Aspergillus terreus strain

  • [U-13C]-glucose (or other 13C-labeled glucose)

  • Ammonium nitrate (NH₄NO₃)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sterile water

  • Shake flasks

  • Incubator shaker

Procedure:

  • Prepare the Fermentation Medium:

    • Dissolve the following in sterile water to the desired final volume:

      • [U-13C]-glucose: 100-150 g/L

      • NH₄NO₃: 3 g/L

      • KH₂PO₄: 0.5 g/L

      • MgSO₄·7H₂O: 0.5 g/L

      • CaCl₂·2H₂O: 0.1 g/L

      • FeCl₃·6H₂O: 0.01 g/L

    • Adjust the initial pH of the medium to 3.0-3.5 with HCl.

    • Sterilize the medium by autoclaving or filtration.

  • Inoculation:

    • Inoculate the sterile fermentation medium with a spore suspension or a pre-culture of Aspergillus terreus.

    • The inoculum size should be optimized for the specific strain.

  • Incubation:

    • Incubate the flasks in a shaker at 35°C with vigorous agitation (e.g., 200-250 rpm) to ensure adequate aeration.[1]

    • The fermentation is typically run for 5-7 days.

  • Monitoring:

    • Periodically and aseptically withdraw samples to monitor the pH, glucose consumption, and itaconic acid production using HPLC.

Protocol 2: Purification of this compound by Crystallization

This protocol describes the purification of this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Activated carbon (optional)

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., vacuum filtration with Büchner funnel)

  • 0.22 µm filters

  • Rotary evaporator

  • Crystallization vessel

  • Ice bath

  • Pure, cold water for washing

  • Vacuum oven

Procedure:

  • Biomass Removal:

    • Centrifuge the fermentation broth at a high speed (e.g., 5000 x g for 15 minutes) to pellet the microbial biomass.

    • Decant the supernatant. For complete removal of fine particles, filter the supernatant through a 0.22 µm filter.[7]

  • Decolorization (Optional):

    • If the supernatant is colored, add a small amount of activated carbon (e.g., 1-2% w/v) and stir for 30-60 minutes at room temperature.

    • Remove the activated carbon by filtration.

  • Concentration:

    • Concentrate the clarified broth using a rotary evaporator to increase the concentration of itaconic acid. The target concentration will depend on the initial concentration and the desired crystallization yield. A final concentration of 200-300 g/L is a reasonable target.

  • Crystallization:

    • Transfer the concentrated solution to a crystallization vessel.

    • Slowly cool the solution in an ice bath with gentle stirring to induce crystallization. Slower cooling generally results in larger, purer crystals.

  • Crystal Recovery and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small volume of ice-cold pure water to remove any remaining mother liquor.

  • Drying:

    • Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Purity Analysis by HPLC

This protocol provides a general method for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC).

HPLC System and Conditions:

  • Column: A reverse-phase C18 column or a specific organic acid analysis column (e.g., Aminex HPX-87H).[9]

  • Mobile Phase: Isocratic elution with a dilute aqueous solution of a strong acid, such as 5 mM sulfuric acid or 0.05% orthophosphoric acid.[10][11]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-60°C.[9]

  • Detector: UV detector at 210 nm or a Refractive Index (RI) detector.[9]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of high-purity Itaconic Acid standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a small amount of your purified this compound and dissolve it in a known volume of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and the sample.

    • Identify the itaconic acid peak based on its retention time compared to the standard.

    • Calculate the purity of your sample by determining the area of the itaconic acid peak as a percentage of the total area of all peaks in the chromatogram.

Visualizations

Biosynthesis of Itaconic Acid from 13C-Glucose

The following diagram illustrates the metabolic pathway for the conversion of 13C-labeled glucose to this compound in Aspergillus terreus.

Itaconic_Acid_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose_13C [U-13C]-Glucose Pyruvate_13C [U-13C]-Pyruvate Glucose_13C->Pyruvate_13C Glycolysis Pyruvate_13C_mito [U-13C]-Pyruvate Pyruvate_13C->Pyruvate_13C_mito Transport Itaconic_Acid_13C5 This compound cis_Aconitate_13C [U-13C]-cis-Aconitate cis_Aconitate_13C->Itaconic_Acid_13C5 cis-Aconitate Decarboxylase Acetyl_CoA_13C [U-13C]-Acetyl-CoA Pyruvate_13C_mito->Acetyl_CoA_13C Citrate_13C [U-13C]-Citrate Acetyl_CoA_13C->Citrate_13C TCA Cycle cis_Aconitate_13C_mito [U-13C]-cis-Aconitate Citrate_13C->cis_Aconitate_13C_mito cis_Aconitate_13C_mito->cis_Aconitate_13C Transport

Caption: Biosynthesis pathway of this compound from [U-13C]-Glucose.

Experimental Workflow for this compound Synthesis and Purification

This diagram outlines the major steps in the production and purification of this compound.

Workflow Fermentation 1. Fermentation with [U-13C]-Glucose Biomass_Removal 2. Biomass Removal (Centrifugation/Filtration) Fermentation->Biomass_Removal Concentration 3. Broth Concentration (Evaporation) Biomass_Removal->Concentration Crystallization 4. Crystallization (Cooling) Concentration->Crystallization Purification 5. Crystal Recovery & Washing Crystallization->Purification Drying 6. Drying Purification->Drying Analysis 7. Purity & Enrichment Analysis (HPLC/MS) Drying->Analysis

Caption: Workflow for this compound synthesis and purification.

Troubleshooting Decision Tree for Low Yield

This decision tree provides a logical path for troubleshooting low yields in this compound synthesis.

Troubleshooting_Tree start Low Yield of This compound check_fermentation Are fermentation parameters (pH, temp, aeration) optimal? start->check_fermentation optimize_fermentation Action: Optimize fermentation conditions for your strain. check_fermentation->optimize_fermentation No check_contamination Is there evidence of microbial contamination? check_fermentation->check_contamination Yes improve_aseptic Action: Improve aseptic technique. Screen for contaminants. check_contamination->improve_aseptic Yes check_media Is the media composition (nutrients, inhibitors) optimal? check_contamination->check_media No optimize_media Action: Analyze and adjust media composition. Consider media detoxification. check_media->optimize_media No check_enrichment Is the isotopic enrichment low? check_media->check_enrichment Yes check_glucose Action: Verify purity of [U-13C]-glucose. Check for unlabeled carbon sources. check_enrichment->check_glucose Yes unknown_issue Further investigation needed. Consider metabolic flux analysis. check_enrichment->unknown_issue No

Caption: Troubleshooting decision tree for low yield of this compound.

References

Addressing matrix effects in the mass spectrometric analysis of Itaconic acid-13C5.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Itaconic acid-13C5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of itaconic acid?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds from the sample matrix.[1] For itaconic acid, a small polar molecule analyzed in complex biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and other metabolites can interfere with its ionization, leading to inaccurate and irreproducible quantification.[1] Utilizing a stable isotope-labeled internal standard like this compound is crucial to compensate for these effects.[2]

Q2: What is the role of this compound in the analysis?

A2: this compound serves as an internal standard (IS). Since it has the same physicochemical properties as the endogenous itaconic acid, it co-elutes and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the IS, variations in sample preparation and matrix effects can be normalized, leading to more accurate and precise quantification.[2]

Q3: Which ionization mode is best for itaconic acid analysis?

A3: Negative ion electrospray ionization (ESI-) is typically preferred for the analysis of itaconic acid.[1] As a dicarboxylic acid, it readily deprotonates to form a negatively charged ion in the mass spectrometer source.

Q4: How can I separate itaconic acid from its isomers, such as citraconic and mesaconic acid?

A4: Chromatographic separation is essential to distinguish itaconic acid from its isomers. Reversed-phase chromatography using a C18 column, such as an ACQUITY UPLC HSS T3, has been shown to resolve itaconic acid from the isobaric compound aconitic acid.[1] Ion-pairing chromatography with agents like tributylamine can also achieve baseline separation of itaconic acid, citraconic acid, and cis-aconitate.[3] While Hydrophilic Interaction Liquid Chromatography (HILIC) can retain polar molecules like itaconic acid, it may be less robust regarding peak shape and retention time stability.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of itaconic acid.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step Explanation
Secondary Interactions with Column Optimize mobile phase pH. Add a small amount of a stronger acid (e.g., 0.2% formic acid) to the mobile phase.[2]For an acidic compound like itaconic acid, a lower pH mobile phase ensures it is in its neutral form, minimizing secondary interactions with residual silanols on the column that can cause peak tailing.
Inappropriate Injection Solvent Ensure the injection solvent is weaker than the initial mobile phase. Reconstitute the final extract in a solution with a similar or lower organic content than the starting mobile phase conditions.Injecting in a solvent stronger than the mobile phase can cause the analyte to move too quickly through the column initially, leading to peak distortion.
Column Contamination or Void Flush the column with a strong solvent wash. If the problem persists, try a new column.Contaminants from the sample matrix can accumulate on the column frit or head, leading to peak splitting and tailing. A void at the head of the column can also cause peak distortion.
Issue 2: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Step Explanation
Ion Suppression Improve sample cleanup to remove interfering matrix components (see Data Presentation section for comparison of methods). Optimize chromatographic separation to move the itaconic acid peak away from regions of high matrix interference.[4]Co-eluting matrix components, especially phospholipids in plasma, can suppress the ionization of itaconic acid. More effective sample preparation is key to reducing these interferences.
Suboptimal ESI Source Conditions Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows.[5]The efficiency of ion formation and transfer is highly dependent on the source conditions. These should be optimized specifically for itaconic acid in negative ion mode.
Analyte Degradation Ensure proper sample storage and handling. Itaconic acid is stable in human plasma for at least 24 hours at room temperature and for 8 hours in whole blood.[2] For longer-term storage, keep samples at -80°C.Degradation of the analyte will lead to a lower measured concentration.
Issue 3: High Variability in Results (Poor Precision)

| Potential Cause | Troubleshooting Step | Explanation | | Inconsistent Sample Preparation | Ensure consistent and reproducible execution of the sample preparation protocol, including precise pipetting and uniform treatment of all samples. Automating the sample preparation can improve consistency. | Variability in extraction efficiency or the introduction of varying levels of matrix components can lead to poor precision. | | Improper Internal Standard Use | Add the this compound internal standard early in the sample preparation process to account for variability in all subsequent steps.[6] Ensure the concentration of the IS is appropriate and that there is no significant contribution of unlabeled itaconic acid in the IS stock.[7] | The internal standard is meant to track the analyte through the entire workflow. Late addition will not correct for losses during initial extraction steps. | | Carryover | Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the autosampler wash method. | Itaconic acid from a high concentration sample can adsorb to surfaces in the LC system and elute in subsequent injections, leading to artificially high results in the following samples. |

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of quantitative data for different extraction methods for itaconic acid.

Method Matrix Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages Reference
Protein Precipitation (PPT) Human Plasma>85%<5%Simple, fast, and inexpensive.Does not effectively remove phospholipids, which can lead to ion suppression and build-up on the LC-MS system.[1][1]
Pass-through SPE (Ostro) Human Plasma>85%<5%Effectively removes >95% of phospholipids and proteins, leading to cleaner extracts and improved method robustness.[1]Proprietary product, may be more expensive than PPT.[1]
Liquid-Liquid Extraction (LLE) Aqueous Solution69.3% (Iso-butanol), 47.8% (Iso-octanol)Not ReportedCan provide clean extracts if the solvent system is optimized.Can be labor-intensive and difficult to automate. Solvent selection is critical for good recovery.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 200 µL of plasma sample, add 800 µL of acetonitrile containing 1% formic acid and the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 35-40°C.

  • Reconstitute the residue in 50 µL of a suitable solvent (e.g., 10:90 methanol:water with 2% formic acid).[1]

  • Inject into the LC-MS/MS system.

Protocol 2: Pass-through Solid-Phase Extraction (SPE)

This protocol is based on the Waters Ostro 96-well plate.[1]

  • Add 200 µL of plasma sample to the wells of the 96-well plate.

  • Add 800 µL of acetonitrile containing 1% formic acid and the this compound internal standard.

  • Mix by aspirating and dispensing with a pipette.

  • Apply vacuum to collect the eluate in a collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 35°C.

  • Reconstitute the residue in 50 µL of a 10:90 methanol:water solution containing 2% formic acid.[1]

  • Inject into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) - General Procedure

This is a general starting point, and optimization of the solvent and pH is recommended.

  • To 200 µL of plasma sample, add the this compound internal standard.

  • Acidify the sample by adding a small volume of formic acid to bring the pH below the pKa of itaconic acid (~3.8).

  • Add 1 mL of an appropriate organic solvent (e.g., iso-butanol or ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

Caption: Experimental workflow for itaconic acid analysis.

troubleshooting_logic cluster_issues Common Issues cluster_solutions_peak Peak Shape Solutions cluster_solutions_sens Sensitivity Solutions cluster_solutions_prec Precision Solutions start Problem Observed peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No solution_peak1 Check Injection Solvent peak_shape->solution_peak1 Yes precision Poor Precision? sensitivity->precision No solution_sens1 Improve Sample Cleanup sensitivity->solution_sens1 Yes solution_prec1 Standardize Sample Prep precision->solution_prec1 Yes solution_peak2 Optimize Mobile Phase solution_peak1->solution_peak2 solution_peak3 Check Column Health solution_peak2->solution_peak3 end Problem Resolved solution_peak3->end solution_sens2 Optimize MS Source solution_sens1->solution_sens2 solution_sens3 Check for Degradation solution_sens2->solution_sens3 solution_sens3->end solution_prec2 Verify IS Procedure solution_prec1->solution_prec2 solution_prec3 Check for Carryover solution_prec2->solution_prec3 solution_prec3->end

Caption: Troubleshooting decision tree for itaconic acid analysis.

signaling_pathway cluster_tca TCA Cycle (Mitochondria) cluster_effects Cellular Effects of Itaconic Acid citrate Citrate cis_aconitate cis-Aconitate citrate->cis_aconitate irg1 IRG1/ACOD1 cis_aconitate->irg1 succinate Succinate fumarate Fumarate succinate->fumarate SDH itaconate Itaconic Acid irg1->itaconate sdh_inhibition Inhibition of SDH itaconate->sdh_inhibition inhibits nrf2_activation Nrf2 Activation itaconate->nrf2_activation activates nlrp3_inhibition NLRP3 Inflammasome Inhibition itaconate->nlrp3_inhibition inhibits glycolysis_inhibition Glycolysis Inhibition itaconate->glycolysis_inhibition inhibits sdh_inhibition->succinate leads to accumulation

References

Technical Support Center: Isotopic Interference in Itaconic Acid-13C5 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itaconic acid-13C5. The following sections address common challenges related to isotopic interference and provide detailed protocols for accurate data correction.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound experiments?

A1: Isotopic interference occurs when the mass spectrometer detects naturally occurring heavy isotopes in an unlabeled or partially labeled compound, which can be mistaken for the isotopically labeled tracer. Itaconic acid (C5H6O4) contains carbon, hydrogen, and oxygen, all of which have naturally occurring heavy isotopes (¹³C, ²H, ¹⁷O, ¹⁸O). In a ¹³C₅-Itaconic acid experiment, the mass peaks of unlabeled itaconic acid can overlap with those of the labeled tracer, leading to an overestimation of isotopic enrichment.

Q2: Why is it crucial to correct for natural isotopic abundance?

A2: Failing to correct for the natural abundance of isotopes can lead to significant errors in quantifying the true enrichment of this compound. The naturally occurring M+1 and M+2 peaks from the unlabeled compound can be mistakenly attributed to the incorporation of the ¹³C label from the tracer. This can result in misleading interpretations of metabolic flux and pathway dynamics.

Q3: What are the primary sources of isotopic interference for Itaconic acid?

A3: The main sources of interference are:

  • Natural abundance of ¹³C: Approximately 1.1% of all carbon atoms are ¹³C. For a molecule with five carbons like itaconic acid, there's a statistically significant chance of it containing one or more ¹³C atoms naturally.

  • Natural abundance of heavy oxygen and hydrogen isotopes: ¹⁷O, ¹⁸O, and ²H also contribute to the mass isotopomer distribution (MID) of unlabeled itaconic acid.

  • Isobaric interference: Structural isomers of itaconic acid, such as aconitic acid, have the same molecular weight and can co-elute during chromatographic separation, causing interference if not properly resolved.[1][2]

Q4: What is a Mass Isotopomer Distribution (MID)?

A4: A Mass Isotopomer Distribution (MID) describes the proportion of molecules of a compound that have different masses due to the number of heavy isotopes they contain.[3] For itaconic acid, the MID would show the fractional abundance of the molecule with a mass of M (M+0, all ¹²C), M+1 (containing one heavy isotope), M+2, and so on.

Troubleshooting Guides

Problem: My measured isotopic enrichment for this compound appears artificially high.

This is a classic sign of isotopic interference from natural abundance. The solution is to perform a natural abundance correction by mathematically subtracting the isotopic signature of unlabeled itaconic acid from your experimental data.

Problem: After applying the correction, the abundance of my M+0 isotopomer is negative.

This is a common issue that usually points to a problem with the analytical measurement or the correction parameters.

  • Possible Cause 1: Signal Saturation.

    • Troubleshooting Step: If the detector was saturated during the analysis of either the unlabeled standard or the labeled sample, the measured isotopic ratios will be incorrect. Re-run the analysis with diluted samples to ensure the signal is within the linear range of the detector.

  • Possible Cause 2: Incorrect Unlabeled Standard MID.

    • Troubleshooting Step: The Mass Isotopomer Distribution (MID) of your pure unlabeled standard may not perfectly reflect the natural abundance in your biological samples due to matrix effects or co-eluting interferences. If possible, prepare a matrix-matched unlabeled standard for a more accurate correction.

  • Possible Cause 3: Inaccurate Background Subtraction.

    • Troubleshooting Step: Improper background subtraction can distort the measured MID. Carefully review your integration parameters and ensure that the background is being subtracted correctly and consistently across all samples.

Problem: I'm seeing unexpected peaks in the mass spectrum of my itaconic acid samples.

  • Possible Cause: Isobaric Interference from Aconitic Acid.

    • Troubleshooting Step: Aconitic acid is a structural isomer of itaconic acid and can interfere with its detection.[1][2] Ensure your liquid chromatography method provides adequate separation of itaconic acid from its isomers.[1][2][4] Refer to established LC-MS/MS methods for itaconic acid that demonstrate baseline separation from aconitic acid.[4][5]

Data Presentation

Table 1: Natural Abundance of Relevant Stable Isotopes

IsotopeNatural Abundance (%)
¹²C98.93
¹³C1.07
¹H99.985
²H0.015
¹⁶O99.762
¹⁷O0.038
¹⁸O0.200

Data is essential for calculating the theoretical MID of unlabeled itaconic acid.

Table 2: Example Mass Isotopomer Distribution (MID) of Unlabeled Itaconic Acid (C₅H₆O₄)

Mass IsotopomerTheoretical Fractional Abundance
M+01.0000
M+10.0579
M+20.0058
M+30.0004
M+40.0000
M+50.0000

Note: These are theoretical values. It is always recommended to measure the MID of an unlabeled standard experimentally.

Table 3: Common MRM Transitions for Itaconic Acid Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Itaconic Acid129.185.1
Itaconic Acid129.141.1
This compound134.189.1
This compound134.145.1

These transitions are commonly used for the quantification of itaconic acid and its labeled form via LC-MS/MS.[2]

Experimental Protocols

Protocol 1: Natural Abundance Correction using an Unlabeled Standard

This protocol details the steps for correcting mass spectrometry data for the natural isotopic abundance of itaconic acid.

  • Analyze an Unlabeled Standard:

    • Prepare a pure, unlabeled standard of itaconic acid at a concentration similar to your experimental samples.

    • Analyze the standard using the same LC-MS/MS method as your experimental samples. It is crucial to acquire data across the entire expected mass range for all isotopologues (e.g., from M+0 to M+5 for a C5 compound).

    • Integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) to determine the experimental Mass Isotopomer Distribution (MID) of the unlabeled standard.

  • Construct the Correction Matrix:

    • The correction is typically performed using a matrix-based method. The fundamental principle is to create a correction matrix that accounts for the contribution of naturally occurring isotopes.

    • Several software packages are available to perform this correction, including IsoCorrectoR, AccuCor2, and PolyMID.[3] These tools use the chemical formula of the molecule and the natural abundances of its constituent elements to build the correction matrix.

  • Perform the Correction:

    • The correction is applied using the following fundamental equation: Corrected MID = M⁻¹ * Observed MID

    • Where M⁻¹ is the inverse of the correction matrix derived from the unlabeled standard's MID.

    • This calculation mathematically removes the contribution of natural isotopes from your measured data, leaving you with the true isotopic enrichment from the ¹³C₅-itaconic acid tracer.

Visualizations

Correction_Workflow Workflow for Isotopic Interference Correction cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_results Results unlabeled Analyze Unlabeled Itaconic Acid Standard mid_unlabeled Determine Experimental MID of Unlabeled Standard unlabeled->mid_unlabeled labeled Analyze ¹³C₅-Itaconic Acid Labeled Samples mid_labeled Determine Observed MID of Labeled Samples labeled->mid_labeled correction Perform Natural Abundance Correction mid_unlabeled->correction Correction Matrix mid_labeled->correction corrected_mid Corrected MID of ¹³C₅-Itaconic Acid correction->corrected_mid

Caption: Workflow for natural abundance correction.

Correction_Matrix_Logic Logic of the Correction Matrix cluster_equation Corrected MID = M⁻¹ * Observed MID observed M+0 M+1 M+2 ... matrix P(M+0 M+0) P(M+1 M+0) P(M+2 M+0) ... P(M+0 M+1) P(M+1 M+1) P(M+2 M+1) ... P(M+0 M+2) P(M+1 M+2) P(M+2 M+2) ... ... observed->matrix Observed MID corrected Corrected M+0 Corrected M+1 Corrected M+2 ... matrix->corrected Correction Matrix (M)

Caption: Conceptual diagram of the correction matrix.

References

Technical Support Center: Optimizing Experimental Duration for Itaconic acid-13C5 Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing experimental duration and troubleshooting common issues in Itaconic acid-13C5 (ITA-13C5) labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in labeling studies?

A1: this compound is a stable isotope-labeled version of itaconic acid, a metabolite produced during the Krebs (TCA) cycle. It is used as a tracer to study metabolic pathways, particularly in immune cells like macrophages where it is highly produced during inflammation. By tracking the incorporation of the 13C label into other metabolites, researchers can elucidate the metabolic fate of itaconic acid and its influence on cellular metabolism.[1]

Q2: How does the experimental duration impact the labeling results?

A2: The experimental duration is a critical parameter that determines the extent of 13C label incorporation into downstream metabolites. Shorter durations may only label direct products of itaconate metabolism, while longer durations allow the label to propagate further through interconnected metabolic pathways. The optimal duration depends on the specific research question, the cell type's metabolic rate, and the pathways of interest.

Q3: What are typical incubation times for in vitro and in vivo this compound labeling studies?

A3: Incubation times can vary significantly based on the experimental system. For in vitro studies with cell lines, labeling times can range from minutes to 24 hours. For example, HEK-293 cells have been cultured for 15, 30, and 120 minutes with 3 mM ITA-13C5, while Huh7 and HepG2 cells have been labeled for 24 hours with 1 mM and 10 mM ITA-13C5. In vivo studies in mice have shown rapid clearance of itaconate from plasma, with labeling in tissues quantified at time points such as 15, 30, and 45 minutes post-injection.

Q4: Can this compound labeling affect cell viability or function?

A4: High concentrations of itaconic acid can be cytotoxic to some cell types. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration of ITA-13C5 for the specific cells being studied. Itaconic acid is also a known inhibitor of the enzyme succinate dehydrogenase (SDH) in the TCA cycle, which can alter cellular metabolism and inflammatory responses.[2][3][4][5] This inhibitory effect should be considered when interpreting results.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or no detectable 13C labeling in target metabolites 1. Insufficient incubation time: The labeling duration may be too short for the 13C to be incorporated into the metabolites of interest, especially those several steps downstream from itaconate. 2. Low itaconate uptake: The cell type being studied may have low expression of transporters for itaconic acid. 3. Cellular metabolic state: The cells may not be in a metabolic state conducive to itaconate metabolism (e.g., macrophages require activation to upregulate itaconate production and related pathways).[6][7] 4. Incorrect ITA-13C5 concentration: The concentration of the tracer may be too low to result in detectable labeling.1. Optimize incubation time: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 12h, 24h) to determine the optimal labeling duration for your specific research question and cell type. 2. Verify itaconate uptake: Confirm that your cell type of interest can take up exogenous itaconate. This can be assessed by measuring the intracellular concentration of ITA-13C5 over time. 3. Ensure appropriate cell stimulation: For studies in immune cells like macrophages, ensure they are properly activated (e.g., with LPS and IFN-γ) to induce the necessary metabolic reprogramming for itaconate metabolism.[6][7] 4. Optimize tracer concentration: Conduct a dose-response experiment to find the highest non-toxic concentration of ITA-13C5.
Unexpected labeling patterns or inconsistent results 1. Itaconate's inhibitory effects: Itaconic acid is a known inhibitor of succinate dehydrogenase (SDH), which can alter TCA cycle flux and lead to the accumulation of succinate.[2][3][4][5] This can affect the labeling patterns of TCA cycle intermediates. 2. Contribution from other carbon sources: The culture medium may contain other carbon sources that dilute the 13C label. 3. Isotopic non-steady state: If the labeling experiment is not carried out long enough for the isotopic labeling to reach a steady state, the measured labeling patterns will be time-dependent.1. Account for SDH inhibition: Be aware of the potential for succinate accumulation and consider its impact on your interpretation of the data. It may be useful to measure the levels of TCA cycle intermediates alongside the isotopic labeling. 2. Use defined media: Whenever possible, use a defined culture medium with known concentrations of all carbon sources to minimize isotopic dilution. 3. Assess isotopic steady state: For metabolic flux analysis, it is often desirable to reach an isotopic steady state. This can be verified by measuring the isotopic enrichment of key metabolites at multiple time points towards the end of the labeling period. If the enrichment is stable, a steady state has been reached.
Issues with LC-MS/MS analysis 1. Poor chromatographic separation: Itaconic acid and its isomers (citraconic and mesaconic acid) can be difficult to separate using standard reverse-phase chromatography. 2. Low sensitivity: The concentration of labeled metabolites may be below the limit of detection of the instrument.1. Optimize chromatography: An ion-pairing LC-MS/MS method using tributylamine/formic acid as ion-pairing agents has been shown to provide good separation of itaconate and its isomers.[8] 2. Enhance sensitivity: Use a sensitive tandem quadrupole mass spectrometer and optimize the MRM transitions for each metabolite of interest. Ensure efficient extraction of metabolites from the cells.

Data Presentation: Quantitative Analysis of Labeling Duration

The optimal duration for this compound labeling is highly dependent on the experimental context. The following tables summarize labeling conditions from published studies.

Table 1: In Vitro this compound Labeling Conditions

Cell LineITA-13C5 ConcentrationIncubation Duration(s)
HEK-2933 mM15, 30, 120 minutes
Huh71 mM, 10 mM24 hours
HepG21 mM, 10 mM24 hours
Differentiating MEL cells1 mMNot specified

Table 2: In Vivo this compound Labeling Conditions

Animal ModelDosageTime Points for Analysis
Mice400 mg/kg body weight15, 30, 45 minutes

Experimental Protocols

Protocol 1: In Vitro this compound Labeling of Macrophages

This protocol provides a general framework for labeling macrophages with ITA-13C5 to study its metabolic fate.

1. Cell Culture and Activation:

  • Seed macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in appropriate culture vessels and allow them to adhere.

  • For studies on activated macrophages, stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for a predetermined time (e.g., 4-6 hours) prior to labeling.

2. Labeling:

  • Prepare the labeling medium by supplementing the appropriate culture medium with a non-toxic, optimized concentration of this compound (e.g., 1-5 mM).

  • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

  • Add the pre-warmed labeling medium to the cells and incubate for the desired duration (e.g., based on a time-course experiment).

3. Metabolite Extraction:

  • After the labeling period, place the culture plates on ice.

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold 80% methanol to the cells and scrape them from the plate.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at maximum speed for 10-15 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

4. Sample Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using an optimized LC-MS/MS method for the detection and quantification of 13C-labeled metabolites.

Mandatory Visualizations

Diagram 1: Itaconic Acid Biosynthesis and Link to the TCA Cycle

Itaconic_Acid_Biosynthesis Itaconic Acid Biosynthesis Pathway cluster_tca TCA Cycle (Mitochondrion) cluster_ita Itaconate Synthesis Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate ACOD1 ACOD1 cis-Aconitate->ACOD1 alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Itaconic_Acid Itaconic_Acid Itaconic_Acid->Succinate Inhibits ACOD1->Itaconic_Acid (IRG1)

Caption: Itaconic acid is synthesized from the TCA cycle intermediate cis-aconitate.

Diagram 2: Experimental Workflow for this compound Labeling

Experimental_Workflow This compound Labeling Workflow Cell_Culture 1. Cell Culture & Activation (if applicable) Labeling 2. Incubation with this compound Cell_Culture->Labeling Metabolite_Extraction 3. Quenching & Metabolite Extraction Labeling->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis & Interpretation LCMS_Analysis->Data_Analysis

Caption: A typical workflow for an this compound labeling experiment.

Diagram 3: Logical Flow for Troubleshooting Low Labeling

Troubleshooting_Workflow Troubleshooting Low 13C Incorporation Start Low/No Labeling Detected Check_Time Is Incubation Time Sufficient? Start->Check_Time Check_Uptake Is Itaconate Uptake Confirmed? Check_Time->Check_Uptake Yes Optimize_Time Perform Time-Course Experiment Check_Time->Optimize_Time No Check_Activation Are Cells in the Correct Metabolic State? Check_Uptake->Check_Activation Yes Verify_Uptake Measure Intracellular ITA-13C5 Check_Uptake->Verify_Uptake No Check_Concentration Is Tracer Concentration Optimal? Check_Activation->Check_Concentration Yes Optimize_Activation Adjust Cell Stimulation Protocol Check_Activation->Optimize_Activation No Optimize_Concentration Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration No Success Problem Solved Check_Concentration->Success Yes Optimize_Time->Check_Uptake Verify_Uptake->Check_Activation Optimize_Activation->Check_Concentration Optimize_Concentration->Success

Caption: A decision tree for troubleshooting low 13C labeling in experiments.

References

Ensuring stability of Itaconic acid-13C5 in stock solutions and experimental media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Itaconic acid-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in stock solutions and experimental media. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for powdered this compound?

A: For long-term stability, powdered this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and water. For optimal stability, it is recommended to prepare fresh solutions. If storage is necessary, stock solutions in solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solutions into smaller, single-use volumes.[2]

Q3: What is the stability of this compound in common experimental media like DMEM and RPMI 1640?

A: While specific quantitative data on the long-term stability of this compound in cell culture media is limited, studies utilizing itaconic acid in these media suggest it is stable for the typical duration of cell culture experiments (e.g., 24-72 hours) when incubated at 37°C. However, for experiments sensitive to minor degradation, it is advisable to prepare fresh media containing this compound immediately before use.

Q4: Can this compound degrade during experimental procedures?

A: Yes, Itaconic acid can undergo degradation under certain conditions. For instance, upon heating, it can be converted to its anhydride.[3] It is also important to consider the pH of your solutions, as itaconic acid has two pKa values (3.85 and 5.45) and its stability can be pH-dependent.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Potential Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Step: Ensure that stock solutions have been stored correctly and are within the recommended shelf life. If in doubt, prepare a fresh stock solution from powdered compound. Avoid multiple freeze-thaw cycles by preparing aliquots.

  • Potential Cause 2: Instability in experimental media.

    • Troubleshooting Step: Prepare the experimental media containing this compound immediately before adding it to the cells. Minimize the time the media is incubated at 37°C before the experiment begins.

  • Potential Cause 3: Interaction with media components.

    • Troubleshooting Step: Some components in complex media or serum could potentially interact with this compound. If you suspect this, consider a simpler, defined medium for your experiment if possible, or run a control to assess the stability of this compound in your specific medium over the time course of your experiment.

Issue 2: Poor signal or inconsistent quantification in LC-MS analysis.

  • Potential Cause 1: Degradation during sample preparation.

    • Troubleshooting Step: Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection and analysis.

  • Potential Cause 2: Suboptimal LC-MS method.

    • Troubleshooting Step: Itaconic acid is a polar compound, which can be challenging for reverse-phase chromatography. Consider using a column specifically designed for polar analytes or employing an ion-pairing agent to improve retention and peak shape.[4][5]

  • Potential Cause 3: Isomer interference.

    • Troubleshooting Step: Itaconic acid has isomers such as citraconic acid and mesaconic acid. Ensure your chromatographic method can resolve these isomers to prevent inaccurate quantification.[6]

Quantitative Data Summary

The following tables summarize the stability of this compound based on available data from suppliers.

Table 1: Storage Recommendations for Powdered this compound

Storage TemperatureRecommended Shelf Life
-20°CUp to 3 years[1]
4°CUp to 2 years[1]

Table 2: Storage Recommendations for this compound in Solvent

Storage TemperatureRecommended Shelf Life
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability in Experimental Medium

  • Materials:

    • This compound stock solution

    • Experimental cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile tubes

    • Incubator at 37°C with 5% CO2

    • LC-MS system for analysis

  • Procedure:

    • Prepare the experimental medium containing a known concentration of this compound (e.g., 1 mM).

    • Aliquot the medium into sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately process the "0 hour" time point sample for LC-MS analysis. This will serve as your baseline.

    • Incubate the remaining tubes at 37°C in a CO2 incubator.

    • At each designated time point, remove one tube from the incubator and process the sample for LC-MS analysis.

    • Quantify the concentration of this compound at each time point and compare it to the baseline to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_analysis Analysis prep1 Weigh this compound Powder prep2 Dissolve in Solvent (e.g., DMSO) prep1->prep2 prep3 Aliquot for Single Use prep2->prep3 prep4 Store at -80°C or -20°C prep3->prep4 exp1 Thaw Aliquot exp2 Dilute in Experimental Medium exp1->exp2 exp3 Add to Cells/Assay exp2->exp3 an1 Sample Collection exp3->an1 an2 Metabolite Extraction an1->an2 an3 LC-MS Analysis an2->an3 an4 Data Interpretation an3->an4 troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Experimental Results cause1 Stock Solution Degradation start->cause1 cause2 Instability in Media start->cause2 cause3 Analytical Issues start->cause3 sol1 Prepare Fresh Stock Solution Check Storage Conditions cause1->sol1 sol2 Prepare Media Fresh Run Stability Control cause2->sol2 sol3 Optimize LC-MS Method Check for Isomers cause3->sol3

References

Validation & Comparative

Unraveling the Tricarboxylic Acid Cycle: A Comparative Guide to Isotopic Tracers, Featuring Itaconic Acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of cellular metabolism, the choice of an isotopic tracer is paramount for accurately dissecting the Tricarboxylic Acid (TCA) cycle. This guide provides a comprehensive comparison of the effectiveness of Itaconic acid-13C5 against other commonly used isotopic tracers, supported by experimental data and detailed protocols, to empower informed decisions in metabolic flux analysis.

Itaconic acid, a dicarboxylic acid produced during the inflammatory response, has emerged not only as a key immunometabolite but also as a potential tracer for mitochondrial metabolism. Recent studies have demonstrated that, in vivo, itaconate can be metabolized to acetyl-CoA and pyruvate, thereby directly fueling the TCA cycle, particularly in the liver and kidneys. This unique metabolic fate presents both opportunities and challenges for its use as an isotopic tracer when compared to established molecules like glucose and glutamine.

Quantitative Comparison of Tracer Incorporation

The efficacy of an isotopic tracer is often determined by the extent to which its labeled carbons are incorporated into the metabolites of the pathway under investigation. The following table summarizes the reported fractional enrichment of key TCA cycle intermediates using this compound, [U-13C]glucose, and [U-13C]glutamine in vivo, providing a quantitative basis for comparison.

TracerTissueMetaboliteMass IsotopologueFractional Enrichment (%)Reference
[U-13C5]Itaconic Acid Mouse LiverCitrateM+2~20%[1][2]
Mouse KidneyCitrateM+2~20%[1][2]
Mouse Liverα-KetoglutarateM+2Robustly Labeled[1]
Mouse LiverFumarateM+2Robustly Labeled[1]
Mouse LiverMalateM+2Robustly Labeled[1]
[U-13C]Glucose Mouse SarcomaCitrateM+2Dominant Isotopologue (in vitro)[3]
Mouse SarcomaCitrateM+1Dominant Isotopologue (in vivo)[3]
[U-13C]Glutamine Mouse SarcomaCitrateM+4Dominant Isotopologue (in vitro)[3]
Mouse SarcomaCitrateM+1Dominant Isotopologue (in vivo)[3]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different in vivo studies and should be interpreted with consideration of the experimental models and conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of isotopic tracing experiments. Below are generalized protocols for in vivo tracing using this compound and other common tracers, based on published studies.

Protocol 1: In Vivo Tracing with [U-13C5]Itaconic Acid

This protocol is based on the methodology described in the study by Willenbockel et al. (2025).[1][4]

  • Tracer Administration:

    • Administer [U-13C5]itaconate to mice via intraperitoneal injection. A typical high-dose is 400 mg per kg of body weight, while a low-dose can be 40 mg per kg of body weight.[1]

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0, 15, 30, and 45 minutes) post-injection to monitor plasma metabolite levels.[4]

    • Euthanize mice at designated time points (e.g., 15 and 45 minutes) and rapidly collect tissues of interest (e.g., liver, kidney).

    • Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Pulverize frozen tissues using a cryogenic tissue pulverizer.

    • Homogenize 10-20 mg of pulverized tissue in a cold methanol/water/chloroform solution (e.g., 0.5 ml of -20°C methanol, 0.2 ml of cold water, and 0.5 ml of -20°C chloroform) using a ball mill.[4]

    • Vortex the mixture for 10 minutes at 4°C and centrifuge at 16,000g for 5 minutes at 4°C.

    • Collect the upper aqueous phase containing polar metabolites.

  • Sample Analysis (GC-MS):

    • Dry the aqueous phase under vacuum.

    • Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization method involves methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane.[4]

    • Analyze the derivatized samples using a GC-MS system to determine the mass isotopologue distributions of TCA cycle intermediates.

Protocol 2: General In Vivo Tracing with [U-13C]Glucose or [U-13C]Glutamine

This protocol is a generalized procedure based on common practices in the field.

  • Tracer Administration:

    • Administer the desired 13C-labeled tracer (e.g., [U-13C]glucose or [U-13C]glutamine) to the animal model, typically via intravenous or intraperitoneal injection. The dosage and infusion rate will depend on the specific experimental design.

  • Sample Collection:

    • Collect tissues of interest at the desired time point after tracer administration.

    • Immediately freeze-clamp the tissue in liquid nitrogen to halt enzymatic activity.

  • Metabolite Extraction:

    • Homogenize the frozen tissue in a suitable ice-cold extraction solvent, such as a mixture of methanol, acetonitrile, and water.

    • Centrifuge the homogenate to pellet proteins and other cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis (LC-MS/MS or GC-MS):

    • Analyze the metabolite extract using a mass spectrometer coupled with either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).

    • For GC-MS analysis, derivatization of the metabolites is typically required.

    • Quantify the fractional enrichment of 13C in the TCA cycle intermediates by analyzing the mass isotopologue distribution.

Signaling Pathways and Experimental Workflows

To visualize the metabolic routes and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

TCA_Cycle_Tracers cluster_tracers Isotopic Tracers cluster_tca TCA Cycle [U-13C]Glucose [U-13C]Glucose Pyruvate Pyruvate [U-13C]Glucose->Pyruvate Glycolysis [U-13C]Glutamine [U-13C]Glutamine AlphaKG α-Ketoglutarate [U-13C]Glutamine->AlphaKG Glutaminolysis Itaconic_acid_13C5 This compound Itaconic_acid_13C5->Pyruvate In vivo metabolism AcetylCoA Acetyl-CoA Itaconic_acid_13C5->AcetylCoA In vivo metabolism Succinate Succinate Itaconic_acid_13C5->Succinate Inhibition of SDH Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Metabolic entry points of different isotopic tracers into the TCA cycle.

Experimental_Workflow Tracer 13C Isotopic Tracer Administration (In Vivo) Collection Tissue/Blood Sample Collection Tracer->Collection Quenching Metabolic Quenching (Liquid Nitrogen) Collection->Quenching Extraction Metabolite Extraction (Solvent-based) Quenching->Extraction Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Extraction->Analysis Data Data Analysis (Mass Isotopologue Distribution) Analysis->Data

Caption: A generalized experimental workflow for in vivo 13C metabolic flux analysis.

Discussion and Conclusion

The choice of an isotopic tracer for TCA cycle analysis is highly dependent on the specific research question and the biological system under investigation.

  • [U-13C]Glucose remains a gold standard for tracing carbon entry into the TCA cycle via glycolysis and pyruvate dehydrogenase. It provides a comprehensive view of central carbon metabolism.

  • [U-13C]Glutamine is invaluable for studying anaplerosis, the replenishment of TCA cycle intermediates, and is particularly useful in cancer metabolism research where glutaminolysis is often upregulated.

  • This compound presents a novel and context-specific tracer. Its ability to be metabolized into acetyl-CoA and pyruvate in vivo makes it a viable tool for probing mitochondrial metabolism in specific tissues like the liver and kidney. However, its dual role as both a substrate and an inhibitor of succinate dehydrogenase (SDH) must be carefully considered in the experimental design and data interpretation. The inhibitory effect on SDH can lead to an accumulation of succinate, which may alter the metabolic flux through the latter part of the TCA cycle.

Key Considerations for Using this compound:

  • Tissue Specificity: The metabolic conversion of itaconate to TCA cycle intermediates is tissue-dependent, being more prominent in the liver and kidneys. Its utility as a tracer in other tissues may be limited.[1]

  • In Vivo vs. In Vitro: The degradation of itaconate to acetyl-CoA and pyruvate is observed in vivo but not significantly in cultured cells.[1][5] Therefore, this compound is more suitable for in vivo studies.

  • Inhibition of Succinate Dehydrogenase: The inhibitory effect of itaconate on SDH can alter the metabolic state of the system being studied. This can be both a tool to investigate the consequences of SDH inhibition and a confounding factor if the goal is to measure unperturbed TCA cycle flux.

References

Validating Itaconic Acid-13C5 as a Metabolic Flux Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism, particularly in the context of immunology and disease, has been significantly advanced by the use of stable isotope tracers. While [13C]-glucose and [13C]-glutamine are the gold standards for dissecting central carbon metabolism, the immunomodulatory metabolite itaconic acid has emerged as a molecule of significant interest. This guide provides a comparative analysis of Itaconic acid-13C5 as a tracer for measuring metabolic fluxes, contrasting its performance and applications with established tracers.

Performance Comparison of Metabolic Tracers

The choice of a 13C-labeled tracer is critical and depends on the specific metabolic pathways under investigation. This section compares the utility of this compound with the two most common tracers, [U-13C6]-glucose and [U-13C5]-glutamine.

TracerPrimary ApplicationStrengthsLimitations
This compound Tracing the specific metabolic fate of itaconic acid and its impact on downstream pathways.- Directly elucidates the conversion of itaconic acid to itaconyl-CoA and its subsequent metabolism.[1][2] - Useful for studying the metabolic reprogramming induced by itaconic acid, particularly in immune cells like macrophages. - Can reveal the extent to which exogenous itaconic acid contributes to the TCA cycle and other pathways.[2]- Not a general-purpose tracer for global metabolic flux analysis. - Its metabolism to acetyl-CoA appears to be cell-type specific, being more prominent in liver and kidney than in cultured immune or brain cells.[2] - The inhibitory effect of itaconic acid on succinate dehydrogenase (SDH) can alter the metabolic state of the cell, which needs to be considered in flux analysis.[1]
[U-13C6]-Glucose General metabolic screening, glycolysis, pentose phosphate pathway (PPP), and TCA cycle.- As the primary cellular fuel, it labels a wide range of central carbon metabolism pathways. - Different isotopologues (e.g., [1,2-13C2]-glucose) can provide high precision for specific pathways like the PPP.[3][4] - Well-established protocols and extensive literature for data interpretation.- Labeling of the TCA cycle can be diluted by anaplerotic inputs, particularly from glutamine. - May not be the optimal tracer for exclusively studying TCA cycle dynamics in cells with high glutamine uptake.[3][4]
[U-13C5]-Glutamine Tricarboxylic acid (TCA) cycle, anaplerosis, and amino acid metabolism.- Considered the preferred tracer for analyzing TCA cycle flux and the contribution of glutamine to anaplerosis.[3][4] - Effectively traces glutaminolysis and reductive carboxylation pathways.- Provides limited information on glycolytic and PPP fluxes. - The metabolic fate of glutamine can vary significantly between different cell types and states.

Experimental Data Summary

The following table summarizes key quantitative findings from studies utilizing this compound as a tracer.

ParameterFindingCell/System TypeReference
Metabolic Fate Exogenous [U-13C5]itaconate is converted to itaconyl-CoA, mesaconate, and citramalate.In vivo (mice)[2]
TCA Cycle Contribution [U-13C5]itaconate is metabolized to a labeled C2 compound (acetyl-CoA) that fuels the TCA cycle, resulting in M+2 labeling of citrate.In vivo (mice liver and kidney)[2][5]
Cell-Type Specificity In cultured mammalian cell models (brain, immune, hepatocytes), labeling of TCA cycle intermediates from 13C-itaconate was not detected, suggesting limited metabolism to acetyl-CoA in these in vitro systems.Cultured mammalian cells[2]
Impact on TCA Intermediates Treatment with [U-13C5]itaconate leads to increased levels of succinate, consistent with SDH inhibition.Cultured cells[1]
Endogenous Production Incubation of macrophages with [13C6]glucose or [13C5]glutamine leads to the production of labeled itaconic acid, confirming its origin from the TCA cycle.Macrophage-like cell lines[6]

Experimental Protocols

Protocol for 13C Metabolic Flux Analysis using this compound in Macrophages

This protocol provides a general framework for tracing the metabolic fate of itaconic acid in cultured macrophages.

1. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophages or bone marrow-derived macrophages (BMDMs) in 6-well plates at a density of 1 x 106 cells/well and allow them to adhere.

  • For experiments involving activated macrophages, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 4-6 hours) before adding the tracer.

  • Prepare labeling medium by supplementing DMEM with 10% dialyzed fetal bovine serum and the desired concentration of [U-13C5]itaconic acid (e.g., 1 mM).

  • Remove the existing medium and replace it with the labeling medium.

2. Isotope Labeling:

  • Incubate the cells in the labeling medium for a time course (e.g., 0, 4, 8, 24 hours) at 37°C and 5% CO2 to monitor the dynamics of label incorporation.

3. Metabolite Extraction:

  • Place the culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

4. Mass Spectrometry Analysis:

  • Resuspend the dried extracts in a suitable solvent for your LC-MS or GC-MS system.

  • Analyze the samples to determine the mass isotopologue distribution of itaconic acid, itaconyl-CoA, TCA cycle intermediates, and other relevant metabolites.

5. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Calculate the fractional labeling of each metabolite at different time points to determine the kinetics of incorporation.

  • Use metabolic flux analysis software to model the data and estimate metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

The following diagrams illustrate the key metabolic pathways involving itaconic acid and a typical experimental workflow for 13C tracer studies.

Itaconic_Acid_Metabolism cluster_TCA TCA Cycle cluster_Itaconate Itaconate Metabolism Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase Itaconate Itaconate cis-Aconitate->Itaconate ACOD1/IRG1 alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate IDH Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA OGDH Succinate Succinate Succinyl-CoA->Succinate SCS Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH Itaconate->Succinate Inhibits Itaconyl-CoA Itaconyl-CoA Itaconate->Itaconyl-CoA SCS/SUGCT Acetyl-CoA Acetyl-CoA Itaconyl-CoA->Acetyl-CoA Multiple Steps Acetyl-CoA->Citrate Citrate Synthase Glucose Glucose Glucose->Acetyl-CoA Glutamine Glutamine Glutamine->alpha-Ketoglutarate Experimental_Workflow A Cell Culture & Tracer Incubation (e.g., this compound) B Metabolite Extraction A->B C Mass Spectrometry Analysis (LC-MS or GC-MS) B->C D Data Processing & Isotopologue Distribution Analysis C->D E Metabolic Flux Analysis (MFA) D->E F Biological Interpretation E->F

References

A Comparative Analysis of Itaconic Acid-13C5 and [U-13C]glucose in Metabolic Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides a comprehensive, data-driven comparison of two key tracers: the well-established [U-13C]glucose and the emerging Itaconic acid-13C5. By examining their distinct roles and metabolic fates, this document aims to equip researchers with the knowledge to make informed decisions for designing insightful metabolic studies.

[U-13C]glucose, a uniformly labeled glucose molecule, has long been the workhorse for tracing central carbon metabolism, providing a global view of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. In contrast, this compound is a more specialized tracer whose utility is rapidly being uncovered, particularly in the fields of immunology and inflammatory diseases. Itaconic acid is an endogenous metabolite produced by immune cells, and tracing its fate can provide unique insights into specific metabolic and signaling pathways.[1][2]

Comparative Overview of Tracer Metabolism

The fundamental difference between these two tracers lies in their points of entry into and subsequent propagation through cellular metabolic networks. [U-13C]glucose enters at the very beginning of central carbon metabolism, allowing for the widespread labeling of a vast array of downstream metabolites. Conversely, this compound enters metabolism at the level of the TCA cycle, offering a more targeted approach to studying mitochondrial function and related pathways.

Recent in vivo studies using [U-13C5]itaconate have demonstrated its rapid clearance from plasma and subsequent metabolism, primarily in the liver and kidneys.[3][4] This contrasts with in vitro findings where the metabolism of exogenous itaconate was not readily observed.[5] The labeled carbons from this compound have been shown to incorporate into TCA cycle intermediates, acetyl-CoA, mesaconate, and citramalate, highlighting its role in fueling mitochondrial metabolism.[3][4]

Data Presentation: Quantitative Comparison of Tracer Applications

The following tables summarize the key applications and expected labeling patterns for each tracer, providing a quantitative basis for comparison.

TracerPrimary Metabolic Pathways TracedKey Labeled MetabolitesTypical Applications
[U-13C]glucose Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle, Serine Synthesis, de novo LipogenesisPyruvate, Lactate, Ribose-5-phosphate, Citrate, Succinate, Malate, Serine, PalmitateGeneral screening of central carbon metabolism, assessing glycolytic and TCA cycle flux, studying nucleotide and fatty acid synthesis.[6]
This compound Tricarboxylic Acid (TCA) Cycle, Itaconate Degradation PathwaysCitrate, Succinate, Malate, Acetyl-CoA, Mesaconate, CitramalateInvestigating mitochondrial metabolism, studying the metabolic fate of itaconate, probing succinate dehydrogenase (SDH) activity, analyzing metabolic reprogramming in immune cells.[3][4]

Table 1: Comparative Applications of [U-13C]glucose and this compound.

MetaboliteExpected Labeling from [U-13C]glucoseExpected Labeling from this compound
Citrate M+2, M+3, M+4, M+5, M+6M+2, M+4, M+5
Succinate M+2, M+3, M+4M+4
Malate M+2, M+3, M+4M+4
Glutamate M+2, M+3, M+4, M+5M+2, M+4
Aspartate M+2, M+3, M+4M+4
Lactate M+3Unlabeled
Ribose-5-phosphate M+5Unlabeled

Table 2: Expected Mass Isotopologue Distribution (MID) of Key Metabolites. The 'M+n' notation indicates the mass shift due to the incorporation of 'n' 13C atoms. The expected labeling patterns can vary depending on the specific metabolic state of the cells.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for conducting metabolic tracing studies with each tracer.

Experimental Protocol 1: [U-13C]glucose Metabolic Tracing in Cultured Cells

Objective: To assess the global metabolic phenotype of cultured cells by tracing the fate of uniformly labeled glucose.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Glucose-free DMEM

  • [U-13C]glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Media Preparation: Prepare labeling medium by supplementing glucose-free DMEM with 10 mM [U-13C]glucose and 10% dFBS.

  • Labeling: Once cells reach the desired confluency, aspirate the growth medium, wash once with PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined time to achieve isotopic steady state. This time can range from a few hours to 24 hours depending on the cell type and the pathways of interest.[7]

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and place the plate on dry ice for 10 minutes.

    • Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Analysis: Dry the metabolite extracts using a vacuum concentrator and store at -80°C until analysis by mass spectrometry (LC-MS or GC-MS).

Experimental Protocol 2: this compound Metabolic Tracing in vivo

Objective: To investigate the in vivo metabolic fate of exogenous itaconic acid.[3][4]

Materials:

  • Animal model (e.g., male C57BL/6J mice)

  • This compound (MedChemExpress or equivalent)

  • Sterile saline solution

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenization buffer

  • Equipment for blood collection

Procedure:

  • Tracer Administration: Administer a bolus of this compound (e.g., 400 mg/kg body weight) via intravenous injection.[4]

  • Time Course Collection: Collect blood samples and tissues (e.g., liver, kidney, plasma) at various time points post-injection (e.g., 5, 15, 30, 60 minutes) to capture the kinetics of itaconate metabolism.

  • Tissue Harvesting: At each time point, anesthetize the animal and perfuse with saline to remove blood from the tissues. Rapidly excise the tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.

  • Metabolite Extraction:

    • Homogenize the frozen tissues in a suitable ice-cold extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenates to pellet protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Dry the extracts and analyze by LC-MS to determine the isotopic enrichment in itaconic acid and its downstream metabolites.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways traced by each isotopic label and a general experimental workflow.

G Metabolic Fate of [U-13C]glucose cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_synthesis Biosynthesis Glucose [U-13C]Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P (M+5) G6P->R5P Serine Serine (M+3) G6P->Serine Pyruvate Pyruvate (M+3) F6P->Pyruvate Lactate Lactate (M+3) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA Citrate Citrate (M+2, M+4, M+6) AcetylCoA->Citrate FattyAcids Fatty Acids AcetylCoA->FattyAcids alphaKG α-Ketoglutarate Citrate->alphaKG Succinate Succinate alphaKG->Succinate Malate Malate Succinate->Malate Malate->Citrate

Caption: Metabolic pathways traced by [U-13C]glucose.

G Metabolic Fate of this compound cluster_tca TCA Cycle cluster_degradation Degradation Pathways Itaconate This compound ItaconylCoA Itaconyl-CoA Itaconate->ItaconylCoA Mesaconate Mesaconate Itaconate->Mesaconate Citramalate Citramalate Itaconate->Citramalate AcetylCoA Acetyl-CoA (M+2) ItaconylCoA->AcetylCoA Citrate Citrate (M+2, M+4) AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG Succinate Succinate (M+4) alphaKG->Succinate SDH SDH (inhibited) Succinate->SDH Malate Malate (M+4) SDH->Malate Malate->Citrate

Caption: Metabolic pathways traced by this compound.

G General Experimental Workflow for Metabolic Tracing Tracer Introduce Isotopic Tracer ([U-13C]glucose or This compound) Incubation Incubate for Isotopic Steady State Tracer->Incubation Harvest Harvest Cells/Tissues & Quench Metabolism Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data Data Processing & Isotopologue Analysis Analysis->Data Interpretation Biological Interpretation & Flux Analysis Data->Interpretation

References

Cross-Validation of Itaconic Acid-13C5 Tracing with Seahorse Assays: A Comparative Guide for Metabolic Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular metabolism, understanding the interplay between different analytical techniques is crucial for robust data interpretation. This guide provides a comprehensive comparison of Itaconic acid-13C5 tracing and Seahorse assays, two powerful methods for elucidating metabolic pathways. By cross-validating data from these distinct yet complementary approaches, a more complete and accurate picture of cellular bioenergetics and metabolic flux can be achieved.

This guide will delve into the experimental protocols for both techniques, present a comparative analysis of the quantitative data they generate, and illustrate the underlying metabolic pathways and experimental workflows through detailed diagrams.

Unveiling Cellular Metabolism: Two Powerful Perspectives

This compound tracing is a stable isotope tracer technique that allows for the precise tracking of carbon atoms from itaconic acid as they are metabolized by cells. By using mass spectrometry to analyze the incorporation of the heavy 13C isotope into downstream metabolites, researchers can map the flow of carbon through specific metabolic pathways. This method provides a detailed, quantitative measure of metabolic flux, revealing the rates of specific enzymatic reactions.

The Seahorse XF Analyzer provides real-time measurements of two key indicators of cellular metabolism: the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1] By injecting a series of metabolic modulators, a detailed profile of a cell's metabolic phenotype and function can be generated.[1]

The synergy of these two techniques lies in their ability to provide both a global and a granular view of cellular metabolism. While the Seahorse assay offers a real-time assessment of overall metabolic rates, 13C tracing reveals the specific pathways contributing to these rates.

Quantitative Data Comparison

Cross-validation of data from both assays can provide a more robust understanding of metabolic reprogramming, particularly in immune cells like macrophages where itaconic acid plays a significant role.[2][3] The following tables summarize the expected quantitative outcomes when studying the metabolic effects of itaconic acid.

Parameter This compound Tracing (LC-MS) Seahorse XF Mito Stress Test Interpretation
Metabolic Flux Measures the rate of 13C incorporation from itaconic acid into TCA cycle intermediates (e.g., succinate, malate, citrate).Indirectly assesses TCA cycle activity through OCR.A decrease in the labeling of TCA cycle intermediates from a 13C-glucose tracer would correlate with a decrease in OCR, indicating reduced mitochondrial respiration.
Succinate Dehydrogenase (SDH) Activity Can show an accumulation of 13C-labeled succinate if SDH is inhibited by itaconate.A decrease in basal and maximal respiration (OCR) upon itaconate treatment would be consistent with SDH inhibition.Itaconic acid is a known inhibitor of SDH, a key enzyme in the TCA cycle and electron transport chain.[2][3]
Glycolytic Activity Can be assessed by measuring the lactate isotopologue distribution when using a 13C-glucose tracer in the presence of itaconate.Measures real-time changes in ECAR.An increase in ECAR may be observed as cells compensate for reduced mitochondrial function by upregulating glycolysis.

Experimental Protocols

Detailed methodologies for performing this compound tracing and Seahorse assays are provided below. For a direct cross-validation experiment, it is recommended to set up parallel cultures from the same cell stock, treating one set for 13C tracing and the other for Seahorse analysis.

Protocol 1: this compound Tracing

This protocol outlines the general steps for a stable isotope tracing experiment using this compound in cultured cells, followed by LC-MS analysis.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM) with and without glucose and glutamine

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing glucose and glutamine-free medium with the desired concentration of this compound and dFBS.

  • Labeling:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples to determine the mass isotopologue distributions of target metabolites (e.g., TCA cycle intermediates).

    • Correct the raw data for the natural abundance of 13C.

Protocol 2: Seahorse XF Mito Stress Test

This protocol measures key parameters of mitochondrial function using the Agilent Seahorse XF Analyzer.[4]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare the Seahorse XF assay medium, supplementing with substrates like glucose, pyruvate, and glutamine as required. Warm to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the wells.

    • Gently wash the cells once with pre-warmed Seahorse XF Assay Medium.

    • Add the final volume of fresh, pre-warmed Seahorse XF Assay Medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour before the assay.

  • Compound Loading: Prepare stock solutions of the Mito Stress Test compounds and load the appropriate volumes into the corresponding injection ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.

    • Load the assay template in the software.

    • Insert the sensor cartridge for calibration.

    • After calibration, replace the utility plate with your cell plate and start the assay. The instrument will automatically inject the compounds and measure OCR and ECAR in real-time.

  • Data Normalization: After the assay, normalize the data to cell number, protein content, or DNA content to account for variations in cell density between wells.

Visualizing the Metabolic Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental workflows involved in this cross-validation study.

cluster_0 This compound Tracing Workflow cluster_1 Seahorse Assay Workflow cluster_2 Cross-Validation start Seed Cells labeling Label with This compound start->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS Analysis extraction->lcms flux Metabolic Flux Calculation lcms->flux compare Compare Quantitative Data flux->compare seed Seed Cells prepare Prepare Cell Plate & Sensor Cartridge seed->prepare run Run Seahorse Mito Stress Test prepare->run analyze Analyze OCR/ECAR Data run->analyze analyze->compare

Experimental workflows for cross-validation.

cluster_tca TCA Cycle cluster_ita Itaconate Metabolism Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG cisAconitate cis-Aconitate Isocitrate->cisAconitate SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Itaconate This compound cisAconitate->Itaconate ACOD1 Itaconate->Succinate Inhibition

Itaconic acid's interaction with the TCA cycle.

Conclusion

The cross-validation of data from this compound tracing and Seahorse assays provides a powerful strategy for obtaining a comprehensive and reliable understanding of cellular metabolism. While Seahorse assays offer a real-time, functional overview of metabolic status, 13C tracing provides detailed, quantitative insights into the specific pathways that are active. By integrating these two approaches, researchers can gain a deeper understanding of metabolic reprogramming in health and disease, accelerating the discovery of novel therapeutic targets and the development of new drugs.

References

Assessing the Specificity of Itaconic Acid-13C5 Labeling in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of immunometabolism has unveiled itaconic acid as a critical regulator of inflammatory responses. As a metabolite produced by activated immune cells, its unique metabolic pathways and downstream effects are of significant interest. Itaconic acid-13C5 has emerged as a valuable tracer to investigate these processes. This guide provides an objective comparison of this compound labeling with other metabolic tracers, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the design and interpretation of metabolic flux studies.

Comparison of Metabolic Tracers

The choice of a stable isotope tracer is paramount for accurately delineating metabolic pathways. While universally labeled glucose and glutamine are staples for interrogating central carbon metabolism, this compound offers a more targeted approach to understanding the synthesis, fate, and function of itaconate, particularly in the context of immune cell activation.

TracerPrimary Metabolic Pathway(s) TracedAdvantagesConsiderations & Limitations
[U-13C6]Glucose Glycolysis, Pentose Phosphate Pathway, TCA Cycle (via Acetyl-CoA)Provides a global view of central carbon metabolism; excellent for assessing glycolytic activity and glucose's contribution to the TCA cycle.[1]Labeling of TCA cycle intermediates can be complex to interpret due to multiple entry points.
[U-13C5]Glutamine TCA Cycle (via anaplerosis), Amino Acid MetabolismDirectly labels TCA cycle intermediates via α-ketoglutarate, providing a clearer picture of TCA cycle activity.[1]May not fully capture metabolic reprogramming originating from glycolysis.
[U-13C5]Itaconic Acid Itaconate uptake, metabolism, and downstream effectsDirectly traces the fate of exogenous itaconate, allowing for the study of its conversion to other metabolites and its influence on cellular metabolism.[2]Primarily assesses the metabolism of itaconate itself, not a general tracer for overall TCA cycle flux. The tracer's concentration can have off-target metabolic effects.[3]
[U-13C4]Succinate TCA CycleDirectly enters the TCA cycle, useful for studying succinate-specific metabolism and the effects of succinate dehydrogenase (SDH) inhibition.[2]Its metabolic role can be context-dependent, and its cellular uptake may vary.

Quantitative Data Presentation: Itaconate vs. Succinate Labeling

The following table summarizes the percentage of 13C incorporation into various metabolites in unstimulated and LPS-activated bone marrow-derived macrophages (BMDMs) after treatment with 13C-labeled itaconate or succinate. This data provides a direct comparison of how these two TCA cycle-related metabolites are utilized by macrophages in different activation states.

Table 1: Percentage of 13C Incorporation in Unstimulated and LPS-Activated Macrophages [4]

MetaboliteUnstimulated BMDMs + 13C-Itaconate (%)LPS-Activated BMDMs + 13C-Itaconate (%)Unstimulated BMDMs + 13C-Succinate (%)LPS-Activated BMDMs + 13C-Succinate (%)
Itaconate95.285.1NDND
Succinate2.35.898.197.5
Malate1.12.545.255.3
Fumarate1.53.160.770.2
CitrateND1.215.325.8
α-KetoglutarateND0.810.118.4

*ND: Not Detected. Data adapted from a study on itaconate and its derivatives in macrophages.[4] The data highlights that exogenous itaconate is readily taken up but shows limited incorporation into other TCA cycle intermediates, whereas succinate is actively incorporated.[2]

Experimental Protocols

Protocol 1: this compound Labeling in Macrophages

This protocol is a synthesized "best-practice" methodology based on findings from multiple studies.[2][5]

1. Cell Culture and Stimulation:

  • Culture bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For activation, stimulate cells with 100 ng/mL lipopolysaccharide (LPS) for 6 hours prior to labeling.

2. Isotope Labeling:

  • Prepare labeling medium by supplementing DMEM (without glucose and glutamine) with 10 mM [U-13C6]glucose, 2 mM glutamine, and the desired concentration of [U-13C5]Itaconic Acid (typically 0.25 mM to 5 mM). Note: Higher concentrations of itaconate can have inhibitory effects on mitochondrial respiration.[3]

  • Wash cells once with PBS and replace the culture medium with the labeling medium.

  • Incubate cells for the desired time course (e.g., 0.5, 1, 4, 8, 24 hours).

3. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

4. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Use a reversed-phase C18 column for separation.[6]

  • Employ a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Acquire data in negative ion mode and analyze the mass isotopologue distributions of itaconate and other TCA cycle intermediates.

Protocol 2: Comparative Labeling with [U-13C4]Succinate

Follow the same procedure as Protocol 1, but replace [U-13C5]Itaconic Acid with an equimolar concentration of [U-13C4]Succinate.

Mandatory Visualizations

Signaling and Metabolic Pathways

Itaconate_Metabolism cluster_TCA TCA Cycle (Mitochondria) cluster_Itaconate Itaconate Pathway Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate IRG1/ACOD1 alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Itaconate->Succinate Inhibition Experimental_Workflow A 1. Cell Culture & Stimulation (e.g., Macrophages + LPS) B 2. Isotope Labeling (e.g., this compound) A->B C 3. Metabolite Extraction (Quenching & Lysis) B->C D 4. LC-MS/MS Analysis (Separation & Detection) C->D E 5. Data Analysis (Mass Isotopologue Distribution) D->E

References

Itaconic Acid-13C5 vs. Dimethyl Itaconate-13C5: A Comparative Guide for Studying Itaconate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the immunometabolite itaconate, the choice of tracer is critical for obtaining accurate and meaningful results. This guide provides an objective comparison of itaconic acid-13C5 and its cell-permeable analog, dimethyl itaconate-13C5, supported by experimental data, to inform the selection of the most appropriate tool for studying itaconate metabolism.

Itaconic acid, a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate, has emerged as a key regulator of inflammatory and metabolic responses. To dissect its complex roles, stable isotope-labeled tracers are indispensable. While this compound directly traces the fate of exogenous itaconate, dimethyl itaconate-13C5 has been widely used with the assumption that its ester groups facilitate cell entry, followed by hydrolysis to release itaconate. However, recent evidence challenges this assumption, revealing critical differences in their metabolic fates and cellular effects.

Performance Comparison: Cellular Uptake and Metabolic Fate

A pivotal consideration when selecting a tracer is its ability to enter the cell and be processed in a manner that reflects the metabolism of the endogenous metabolite. Studies comparing this compound and dimethyl itaconate-13C5 have revealed stark contrasts in their intracellular conversion.

This compound: Experimental data demonstrates that exogenous itaconic acid is taken up by cells, such as macrophages, and can be detected intracellularly.[1][2] Tracing studies using 13C-labeled itaconic acid have confirmed its accumulation inside cells and its metabolism into downstream products like itaconate-glutathione conjugates.[1] This indicates that this compound is a reliable tracer for studying the direct intracellular effects and metabolic pathways of itaconate.

Dimethyl Itaconate-13C5: In contrast, compelling evidence suggests that dimethyl itaconate (DMI) is not significantly metabolized into itaconate within the cell.[1][3][4][5][6] Studies using dimethyl [13C]itaconate (DMI-13C5) in bone marrow-derived macrophages (BMDMs) found no measurable 13C-labeled (M+5) itaconate intracellularly, even though unlabeled itaconate levels increased in LPS-stimulated cells.[3][6] This suggests that DMI does not serve as an effective pro-drug for intracellular itaconate delivery. Instead, the observed effects of DMI may be attributable to the molecule itself or its byproducts of hydrolysis, rather than an increase in intracellular itaconate.

The following table summarizes the key differences based on available experimental data:

FeatureThis compoundDimethyl Itaconate-13C5Supporting Evidence
Cellular Uptake Readily enters macrophages and other cell types.[1][2]Assumed to be cell-permeable due to esterification.[7]
Intracellular Conversion to Itaconate Directly increases the intracellular pool of labeled itaconate.Not significantly converted to intracellular itaconate.[1][3][5][6]ElAzzouny et al., 2017; Swain et al., 2020
Metabolic Tracing 13C label is incorporated into downstream metabolites of itaconate, such as itaconyl-CoA and itaconate-glutathione conjugates.[8]13C label is not detected in intracellular itaconate.[3][6]ElAzzouny et al., 2017
Effect on Succinate Levels Increases intracellular succinate levels, consistent with the known inhibitory effect of itaconate on succinate dehydrogenase (SDH).[1]Does not significantly increase intracellular succinate levels.[1]Swain et al., 2020
Conclusion for Metabolic Studies Superior choice for accurately tracing the metabolic fate and intracellular functions of itaconate.Not recommended for studying the metabolism of intracellular itaconate. Its effects are likely independent of itaconate conversion.

Experimental Protocols

Protocol 1: Stable Isotope Tracing of Itaconate Metabolism using this compound and LC-MS

This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells.

1. Cell Culture and Treatment:

  • Culture cells (e.g., bone marrow-derived macrophages) to the desired density.

  • Replace the culture medium with fresh medium containing a defined concentration of this compound (e.g., 1 mM).

  • Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours).

2. Metabolite Extraction:

  • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol (v/v) to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the samples vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

  • Inject the sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (MS).

  • LC Separation: Use a C18 reversed-phase column for separation of organic acids. A typical gradient would be:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 0% to 100% B over a set time.

  • MS Detection: Operate the mass spectrometer in negative ion mode to detect itaconate and related metabolites. Use a targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) method to specifically detect the m/z of unlabeled and 13C5-labeled itaconate and its potential downstream metabolites.

4. Data Analysis:

  • Integrate the peak areas for the different isotopologues of itaconate and other relevant metabolites.

  • Calculate the fractional labeling to determine the incorporation of 13C from this compound into downstream pathways.

Visualizing Itaconate Metabolism and Tracer Fate

The following diagrams illustrate the central metabolic pathway of itaconate and the experimental workflow for tracer analysis.

Itaconate_Metabolism cluster_TCA TCA Cycle cluster_Itaconate Itaconate Pathway cluster_Tracers Tracers Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Isocitrate Isocitrate cis_Aconitate->Isocitrate Itaconate Itaconate cis_Aconitate->Itaconate ACOD1/IRG1 alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Citrate Itaconate->Succinate Inhibits SDH Itaconyl_CoA Itaconyl_CoA Itaconate->Itaconyl_CoA CoA Synthetase Itaconic_Acid_13C5 This compound Itaconic_Acid_13C5->Itaconate Cellular Uptake Dimethyl_Itaconate_13C5 Dimethyl Itaconate-13C5 Dimethyl_Itaconate_13C5->Itaconate Minimal Conversion Experimental_Workflow Start Cell Culture Tracer Add this compound or Dimethyl Itaconate-13C5 Start->Tracer Incubation Incubate for Time Course Tracer->Incubation Extraction Metabolite Extraction (80% Methanol) Incubation->Extraction LCMS LC-MS Analysis Extraction->LCMS Data Data Analysis (Isotopologue Distribution) LCMS->Data Conclusion Determine Metabolic Fate Data->Conclusion

References

A Comparative Guide to Itaconic Acid-13C5 and 14C-Labeled Itaconic Acid in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research and drug development, isotopic labeling is an indispensable tool for tracing the fate of molecules in biological systems. Itaconic acid, a key metabolite in immune response and a potential therapeutic agent, is often studied using its isotopically labeled forms. This guide provides an objective comparison of the performance of two commonly used isotopic labels for itaconic acid: the stable isotope Itaconic acid-13C5 and the radioactive isotope 14C-labeled itaconic acid. This comparison is based on their general principles and applications, supported by experimental data from studies utilizing these techniques for metabolic analysis.

At a Glance: Key Differences

FeatureThis compound (Stable Isotope)14C-Labeled Itaconic Acid (Radioisotope)
Nature of Isotope Stable, non-radioactiveRadioactive (beta emitter)
Primary Detection Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyLiquid Scintillation Counting (LSC), Autoradiography, Accelerator Mass Spectrometry (AMS)
Information Provided Positional information on carbon atoms, enabling detailed metabolic flux analysis.Highly sensitive detection of total radioactivity, ideal for absorption, distribution, metabolism, and excretion (ADME) studies.
Safety and Handling No radiation hazard, standard laboratory precautions.Requires specialized handling, radiation safety protocols, and radioactive waste disposal.[1]
Resolution Can distinguish between different isotopologues and isotopomers, providing detailed metabolic insights.Provides a bulk measurement of radioactivity, without distinguishing the position of the label within the molecule.
Sensitivity Generally less sensitive than radiometric detection.Extremely sensitive, allowing for the detection of trace amounts of metabolites.[2]

Performance Comparison in Key Research Applications

Metabolic Flux Analysis

For elucidating the intricate pathways of itaconic acid metabolism, This compound is the superior choice . The ability to track the fate of each of the five carbon atoms provides a detailed map of how itaconic acid is synthesized and metabolized.

Supporting Experimental Data:

Studies utilizing 13C-labeled substrates like glucose or glutamine have been instrumental in understanding the biosynthesis of itaconic acid from the TCA cycle intermediate cis-aconitate in macrophages.[3][4] By analyzing the mass isotopologue distribution of itaconic acid and related metabolites using mass spectrometry, researchers can quantify the contribution of different carbon sources to its production.[5][6]

Logical Workflow for 13C-Metabolic Flux Analysis:

cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Cell Culture Cell Culture 13C-Itaconic Acid Incubation 13C-Itaconic Acid Incubation Cell Culture->13C-Itaconic Acid Incubation Introduce Tracer Metabolite Extraction Metabolite Extraction 13C-Itaconic Acid Incubation->Metabolite Extraction Quench & Extract LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Extraction->LC-MS/MS or GC-MS Analysis Analyze Isotopologues NMR Analysis NMR Analysis Metabolite Extraction->NMR Analysis Analyze Isotopomers Data Processing Data Processing LC-MS/MS or GC-MS Analysis->Data Processing NMR Analysis->Data Processing Metabolic Flux Modeling Metabolic Flux Modeling Data Processing->Metabolic Flux Modeling Calculate Fluxes Pathway Elucidation Pathway Elucidation Metabolic Flux Modeling->Pathway Elucidation Interpret Results

Caption: Workflow for 13C-Metabolic Flux Analysis of Itaconic Acid.

Pharmacokinetic and ADME Studies

For understanding the absorption, distribution, metabolism, and excretion (ADME) of itaconic acid, 14C-labeled itaconic acid offers significant advantages due to its high sensitivity .

Supporting Experimental Data:

While specific ADME studies for itaconic acid using 14C-labeling are not detailed in the provided search results, the methodology is a gold standard in drug development.[7][8] For a potential therapeutic agent like itaconic acid, a 14C-labeled version would be used in animal models to determine its bioavailability, tissue distribution, and routes of elimination. The high sensitivity of radiometric detection allows for the quantification of the parent compound and its metabolites, even at very low concentrations.[2]

Experimental Protocols

Protocol for 13C-Labeled Itaconic Acid Metabolic Tracing

This protocol provides a general framework for tracing the metabolism of this compound in cultured cells.

  • Cell Culture and Treatment:

    • Culture macrophages (e.g., RAW 264.7) or other relevant cell types to the desired confluence.

    • Replace the standard culture medium with a medium containing a known concentration of this compound.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled itaconic acid.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

    • Centrifuge the cell lysate to pellet the protein and collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/MS:

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its potential labeled metabolites.

    • Monitor the mass transitions corresponding to the labeled and unlabeled forms of the metabolites of interest.

  • Data Analysis:

    • Calculate the fractional labeling of itaconic acid and its downstream metabolites over time.

    • Use this data to infer the rate of itaconic acid uptake and its conversion into other metabolites within the cell.

Protocol for 14C-Labeled Itaconic Acid in a Hypothetical In Vivo Study

This protocol outlines a general approach for an in vivo ADME study using 14C-labeled itaconic acid in a rodent model.

  • Dosing:

    • Synthesize 14C-labeled itaconic acid with a known specific activity.

    • Administer a single dose of the 14C-labeled compound to the animals (e.g., via oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood, urine, and feces at various time points post-administration.

    • At the end of the study, collect various tissues to determine the distribution of radioactivity.

  • Sample Processing and Analysis:

    • Homogenize tissue samples.

    • Measure the total radioactivity in all collected samples using a liquid scintillation counter.

    • For metabolite profiling, analyze plasma, urine, and tissue extracts using radio-HPLC or radio-TLC to separate the parent compound from its metabolites.

  • Data Analysis:

    • Calculate the percentage of the administered dose recovered in urine and feces to determine the routes of excretion.

    • Determine the concentration of total radioactivity in blood and tissues over time to assess absorption and distribution.

    • Identify and quantify the major metabolites to understand the metabolic fate of itaconic acid.

Signaling Pathways of Itaconic Acid

Itaconic acid is primarily known for its role in regulating the immune response in macrophages. Its production is induced by inflammatory stimuli, and it subsequently modulates cellular metabolism and signaling pathways.

Itaconic Acid Biosynthesis and its Impact on the TCA Cycle:

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate ACOD1 ACOD1 (IRG1) cis-Aconitate->ACOD1 alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Itaconic Acid Itaconic Acid ACOD1->Itaconic Acid Decarboxylation

Caption: Biosynthesis of Itaconic Acid from the TCA Cycle.

Key Signaling Actions of Itaconic Acid:

Itaconic acid exerts its effects through several mechanisms:

  • Inhibition of Succinate Dehydrogenase (SDH): Itaconate is a competitive inhibitor of SDH (Complex II of the electron transport chain), leading to the accumulation of succinate.[9]

  • Activation of Nrf2: Itaconate can alkylate Keap1, leading to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant and anti-inflammatory genes.[10]

  • Modulation of Inflammatory Pathways: Itaconate has been shown to inhibit the NLRP3 inflammasome and modulate other inflammatory signaling pathways.[11]

Signaling Pathway Diagram:

cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage LPS LPS Itaconic Acid Production Itaconic Acid Production LPS->Itaconic Acid Production Induces SDH Succinate Dehydrogenase Itaconic Acid Production->SDH Inhibits Keap1 Keap1 Itaconic Acid Production->Keap1 Alkylates NLRP3 Inflammasome NLRP3 Inflammasome Itaconic Acid Production->NLRP3 Inflammasome Inhibits Succinate Accumulation Succinate Accumulation SDH->Succinate Accumulation Leads to Nrf2 Nrf2 Keap1->Nrf2 Releases Antioxidant/Anti-inflammatory Genes Antioxidant/Anti-inflammatory Genes Nrf2->Antioxidant/Anti-inflammatory Genes Activates Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines NLRP3 Inflammasome->Pro-inflammatory Cytokines Reduces Production

Caption: Key Signaling Actions of Itaconic Acid in Macrophages.

Conclusion

Both this compound and 14C-labeled itaconic acid are powerful tools for researchers. The choice between them is dictated by the experimental goals. For detailed metabolic pathway analysis and fluxomics, the stable isotope This compound is the preferred tool due to the rich positional information it provides. For applications requiring high sensitivity, such as in vivo ADME studies, the radioisotope 14C-labeled itaconic acid remains the gold standard. By understanding the distinct advantages and limitations of each, researchers can select the most appropriate labeled compound to advance our understanding of the multifaceted roles of itaconic acid in health and disease.

References

Validating Itaconate's Cellular Functions: A Comparative Guide to Itaconic Acid-13C5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Itaconic acid, a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate, has emerged from being primarily an industrial polymer precursor to a crucial metabolite in mammalian immune cells[1][2]. Synthesized by the enzyme Immunoresponsive Gene 1 (IRG1), itaconate is a key regulator of macrophage function and metabolism, linking cellular metabolic shifts to immune responses[3][4][5]. Its roles in inflammation, oxidative stress, and antimicrobial activity have made it a significant target for therapeutic development[6][7]. To accurately delineate its mechanisms of action, robust validation tools are essential. This guide provides a comparative analysis of Itaconic acid-13C5, a stable isotope-labeled tracer, against other common methods used to probe the function of itaconate in cellular processes.

This compound: A Precision Tool for Metabolic Tracing

This compound is a stable isotope-labeled version of itaconic acid, where all five carbon atoms are replaced with the heavy isotope, 13C[8][9]. This labeling does not alter the molecule's chemical properties but allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry (MS) or nuclear magnetic resonance (NMR)[8][10]. This makes it an invaluable tool for several research applications:

  • Metabolic Flux Analysis: As a tracer, it allows researchers to follow the metabolic fate of itaconate within cells and in vivo, determining whether it is taken up, converted into other metabolites, or degraded[11][12].

  • Quantification Standard: It serves as an ideal internal standard for accurate quantification of endogenous itaconate levels in biological samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS)[8].

Recent studies utilizing this compound have confirmed its uptake by cells and its subsequent metabolism into conjugates like itaconate-glutathione (GSH-ITA)[13]. However, these tracing studies have also revealed that in many cultured mammalian cells, itaconate is not significantly metabolized back into the central carbon cycle to fuel the TCA cycle[11][12][13].

Comparative Analysis of Validation Methods

While this compound offers high precision, several other methods are employed to study itaconate's function. Each has distinct advantages and limitations.

MethodMechanism of ActionTypical ApplicationsAdvantagesLimitationsKey Experimental Readouts
This compound Stable isotope tracer for metabolic flux analysis and internal standard for quantification[8].Tracing the metabolic fate of itaconate, quantifying turnover kinetics, confirming cellular uptake[11][13].High specificity and accuracy, allows for differentiation between exogenous and endogenous pools, minimal perturbation of cellular systems.High cost, requires specialized equipment (Mass Spectrometer, NMR) for analysis[9].Isotopic enrichment in downstream metabolites, quantification of itaconate levels.
Unlabeled Itaconic Acid Exogenous administration to increase intracellular concentration and observe downstream effects.Studying the impact of elevated itaconate on cell signaling, cytokine production, and metabolic pathways[14].Low cost, readily available, simple to implement in cell culture.Can be difficult to distinguish from endogenously produced itaconate, potential for off-target effects at high concentrations, poor cell permeability[14][15].Changes in gene expression, protein levels, cytokine secretion, enzyme activity (e.g., SDH).
Itaconate Derivatives (e.g., 4-Octyl Itaconate, Dimethyl Itaconate) Cell-permeable analogs designed to bypass poor uptake of itaconic acid[14][16].Investigating intracellular effects in systems where itaconate uptake is limited, activating Nrf2 pathway[3][16].Enhanced cell permeability, potent activation of specific pathways (e.g., Nrf2)[3].May not perfectly mimic the effects of endogenous itaconate; Dimethyl Itaconate (DMI) is not metabolized to itaconate intracellularly and may exert effects through electrophilic stress[14].Nrf2 activation, changes in inflammatory gene expression, cytokine profiles.
Genetic Models (IRG1 Knockout) Deletion of the Irg1 gene to prevent endogenous itaconate synthesis.Defining the necessity of itaconate production in immune responses and disease models[14].Highly specific for ablating endogenous itaconate production, suitable for in vivo studies.Does not account for potential compensatory mechanisms, may not be suitable for all cell types, requires animal models.Absence of itaconate production, altered immune cell function, altered disease phenotype.
Polymer-based Delivery (e.g., Itaconate-MPs) Microparticles that are phagocytosed by macrophages, followed by intracellular degradation and release of itaconate[15][17].Achieving controlled, intracellular delivery of itaconate to macrophages[15].Targeted delivery to phagocytic cells, sustained intracellular release, overcomes poor permeability of free itaconate[15].Complex synthesis, potential for polymer-related cellular effects, still in developmental stages.Reduction in pro-inflammatory cytokine expression, metabolic reprogramming of macrophages[15].

Quantitative Data Summary

The following tables present representative data from studies investigating the effects of itaconate and its derivatives.

Table 1: Comparison of Itaconate and Derivatives on Macrophage Cytokine Production

This table summarizes the differential effects of itaconate and its more electrophilic derivatives on cytokine secretion by lipopolysaccharide (LPS)-stimulated macrophages.

CompoundTNFα SecretionIL-6 SecretionIL-1β SecretionIFN-β Secretion
Itaconate No effectNo effectInhibited Increased
Dimethyl Itaconate (DI) No effectInhibitedInhibitedInhibited
4-Octyl Itaconate (4OI) No effectInhibitedInhibitedInhibited
Sulforaphane (SFN) No effectInhibitedInhibitedInhibited
(Data adapted from Swanson et al., 2020, demonstrating the unique immunomodulatory profile of itaconate compared to more broadly reactive electrophilic compounds[13])

Table 2: Example Isotopic Enrichment Data from an this compound Tracing Experiment

This table illustrates typical results from a metabolic tracing experiment in cultured cells, showing the mole percent enrichment (MPE) of 13C in key metabolites after incubation with [U-13C5]itaconate.

MetaboliteControl (Unlabeled) MPE (%)+ [U-13C5]Itaconate MPE (%)
Itaconate < 0.1> 99
Succinate < 0.1< 1
Malate < 0.1< 1
Citrate < 0.1< 1
Itaconyl-CoA Not Detected> 99
(Data conceptualized from findings reported by Cordes et al. and others, where exogenous itaconate is not a significant carbon source for the TCA cycle in many cultured cells[11][12])

Key Experimental Protocols

Protocol 1: Metabolic Labeling and Tracing with this compound in Cultured Macrophages

Objective: To determine the intracellular fate of itaconate.

Methodology:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in standard DMEM growth medium.

  • Labeling: Replace the growth medium with fresh medium containing a defined concentration of this compound (e.g., 1-5 mM). For inflammatory conditions, co-stimulate with LPS (100 ng/mL).

  • Incubation: Incubate cells for a specified time course (e.g., 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to the culture plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Preparation: Collect the supernatant containing the polar metabolites. Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis to measure the isotopic enrichment in itaconate and other downstream metabolites.

Protocol 2: Quantification of Itaconate and Related Metabolites by LC-MS/MS

Objective: To accurately measure the concentration of itaconate and its isomers in biological samples.

Methodology:

  • Sample Preparation: Perform metabolite extraction as described in Protocol 1.

  • Internal Standard Spiking: Before extraction, spike the samples with a known concentration of this compound to serve as an internal standard for accurate quantification.

  • Chromatographic Separation:

    • Use a suitable HPLC column (e.g., a reverse-phase C18 or HILIC column) to separate itaconate from its isomers (mesaconate, citraconate) and other TCA cycle intermediates[18].

    • Employ a gradient elution with appropriate mobile phases (e.g., water and acetonitrile with formic acid).

  • Mass Spectrometry Detection:

    • Analyze the eluent using a triple quadrupole mass spectrometer operating in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify each analyte. Set specific precursor-to-product ion transitions for unlabeled itaconate and the this compound internal standard.

  • Data Analysis: Calculate the concentration of endogenous itaconate by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizing Cellular Roles and Experimental Design

Diagrams

Itaconate_Signaling_Pathways TCA_Cycle TCA Cycle (cis-Aconitate) IRG1 IRG1 TCA_Cycle->IRG1 Substrate Itaconate Itaconate SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibition Keap1 Keap1 Itaconate->Keap1 Alkylation IRG1->Itaconate Synthesis Succinate Succinate Accumulation SDH->Succinate Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Anti_Inflammatory Anti-inflammatory & Antioxidant Genes ARE->Anti_Inflammatory

Caption: Itaconate's core signaling pathways.

Experimental_Workflow Start Start: Culture Macrophages Treatment Treat cells with This compound (± LPS) Start->Treatment Incubation Incubate for Time Course (t) Treatment->Incubation Extraction Quench & Extract Polar Metabolites Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Quantify Isotopic Enrichment & Metabolite Levels Analysis->Data

Caption: Experimental workflow for Itaconate-13C5 metabolic tracing.

Caption: Comparison of itaconate validation methodologies.

References

A comparative study of different analytical platforms for detecting Itaconic acid-13C5.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies and tracking the fate of itaconic acid, the selection of an appropriate analytical platform is paramount for generating robust and reliable data. Itaconic acid-13C5, as a stable isotope-labeled internal standard or tracer, is instrumental in quantitative and metabolic flux analyses.[1] This guide provides a comparative overview of the most common analytical platforms for the detection and quantification of this compound, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Platforms

The choice between LC-MS and GC-MS for the analysis of this compound hinges on several factors, including sensitivity, sample throughput, and the need for chemical derivatization. The following table summarizes the key performance characteristics of each platform based on available literature.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Sample Preparation Simple extraction (e.g., protein precipitation).[2]Requires derivatization to increase volatility.[3]Minimal, non-destructive.[3]
Sensitivity High, with Lower Limit of Quantification (LLOQ) in the low ng/mL or sub-µM range.[2][4]High, but can be matrix-dependent.Lower sensitivity compared to MS methods.[3]
Specificity High, especially with tandem MS (MS/MS) which reduces interferences.[3]High, with extensive libraries for compound identification.High resolution, but may have overlapping signals in complex mixtures.
Throughput Relatively high, with typical run times of a few minutes per sample.Lower, due to the additional derivatization step and longer run times.Lower, as longer acquisition times are often needed for sufficient signal-to-noise.
This compound Application Widely used as an internal standard for accurate quantification.[1][4]Can be used as an internal standard.Can be used for metabolic flux analysis.[5]
Key Advantage High sensitivity and no need for derivatization.[3]Excellent chromatographic separation for volatile compounds.Non-destructive and provides structural information.
Key Disadvantage Potential for matrix effects that can suppress or enhance ionization.Derivatization adds complexity and potential for variability.[3]Lower sensitivity, making it less suitable for trace-level quantification.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of itaconic acid using LC-MS/MS, which is the more prevalent method found in the literature for this analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from established methods for the quantification of itaconic acid in biological matrices, such as plasma.[2][4]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • LC System: ACQUITY UPLC I-Class System or equivalent.[2]

  • Column: ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 x 100 mm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 2% B

    • 1-3 min: 2-98% B

    • 3-4 min: 98% B

    • 4-4.1 min: 98-2% B

    • 4.1-5 min: 2% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Xevo TQ-XS Tandem Quadrupole Mass Spectrometer or equivalent.[2]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Itaconic Acid: Precursor ion (m/z) 129.0 > Product ion (m/z) 85.0

    • This compound: Precursor ion (m/z) 134.0 > Product ion (m/z) 89.0

  • Capillary Voltage: 2.0 kV.

  • Desolvation Temperature: 500 °C.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context and analytical process is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the biosynthesis of itaconic acid and a typical experimental workflow for its analysis.

Itaconic_Acid_Biosynthesis TCA_Cycle TCA Cycle cis_Aconitate cis-Aconitate TCA_Cycle->cis_Aconitate ACOD1 ACOD1 (IRG1) cis_Aconitate->ACOD1 Itaconic_Acid Itaconic Acid ACOD1->Itaconic_Acid

Caption: Biosynthesis of Itaconic Acid from the TCA Cycle.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound (IS) Biological_Sample->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis

Caption: Generalized workflow for this compound analysis.

Concluding Remarks

For the sensitive and high-throughput quantification of this compound in biological matrices, LC-MS/MS stands out as the preferred method due to its high sensitivity and the circumvention of chemical derivatization.[3] While GC-MS is a powerful technique for the analysis of small molecules, the requirement for derivatization of non-volatile compounds like itaconic acid adds a layer of complexity to the workflow. NMR, though less sensitive, offers the advantage of being non-destructive and providing rich structural information, making it a valuable tool in metabolic flux analysis studies where higher concentrations of labeled compounds are expected. The choice of the analytical platform should, therefore, be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and the nature of the biological matrix.

References

Safety Operating Guide

Proper Disposal of Itaconic Acid-13C5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of Itaconic acid-13C5, a stable isotope-labeled compound. Adherence to these procedures is critical for minimizing risks and meeting regulatory requirements.

This compound, while not radioactive, is classified as a hazardous substance due to its irritant properties and potential environmental impact.[1][2] Therefore, its disposal must be managed in accordance with local, state, and federal regulations governing chemical waste.[3]

Key Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).

Hazard Classification Required Personal Protective Equipment (PPE)
Skin Irritant[1][4]Chemical-resistant gloves (e.g., nitrile)[2][4]
Serious Eye Irritant/Damage[1][2][4]Chemical safety goggles or face shield[2][3]
May Cause Respiratory Irritation[1][4]Particulate respirator where dust may be generated[3]
Harmful to Aquatic Life[2]N/A (Prevent release to the environment)

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the approved procedures for the disposal of unused this compound and the decontamination of its empty containers. These steps are designed to comply with general laboratory chemical waste guidelines and regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Disposal of Unused or Waste this compound:

  • Waste Characterization: this compound must be treated as a hazardous chemical waste. As a stable isotope-labeled compound, no special precautions for radioactivity are necessary.[4]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. The original container may be used if it is in good condition.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area must be at or near the point of generation and under the control of laboratory personnel.[6]

    • Keep the waste container closed at all times, except when adding waste.[1][3]

    • Do not mix this compound waste with other incompatible waste streams.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[1][5]

    • DO NOT place this compound in the regular trash.

    • DO NOT attempt to evaporate the chemical as a method of disposal.[1]

Decontamination and Disposal of Empty this compound Containers:

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed to be considered non-hazardous.[1]

    • Use a solvent capable of dissolving Itaconic acid, such as water or another appropriate solvent recommended by your EHS department.

    • Each rinse should use a volume of solvent equal to approximately 5-10% of the container's volume.[1]

  • Rinsate Collection: All rinsate from the triple-rinsing process is considered hazardous waste. Collect the rinsate in a designated hazardous waste container for liquid waste and manage it according to the procedures for unused chemical disposal.

  • Container Defacing: After triple-rinsing, completely deface or remove the original label from the container to prevent misidentification.[1]

  • Final Disposal: The triple-rinsed and defaced container can now be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.

G cluster_start Start cluster_material_type Material Type? cluster_product_disposal Unused Product Disposal cluster_container_disposal Empty Container Decontamination start This compound for Disposal is_container Empty Container or Unused Product? start->is_container waste_container Place in Labeled Hazardous Waste Container is_container->waste_container Unused Product triple_rinse Triple-Rinse with Appropriate Solvent is_container->triple_rinse Empty Container saa Store in Satellite Accumulation Area waste_container->saa ehs_pickup Arrange for EHS Waste Pickup saa->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->waste_container Transfer Rinsate dispose_trash Dispose of Container in Regular Lab Waste deface_label->dispose_trash

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Itaconic acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Itaconic acid-13C5. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

This compound, a stable isotope-labeled compound, presents the same hazards as its unlabeled counterpart. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required equipment, which should be selected based on the concentration and amount of the substance being used at the specific workplace.[2][3][4]

Body Part Required PPE Standard/Specification
Eyes/Face Safety glasses with side-shields and a face shield.EN166 (EU) or NIOSH (US) approved.[2][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves prior to use. Follow proper glove removal technique.[4]
Body Laboratory coat or a complete suit protecting against chemicals.Select based on the concentration and amount of the dangerous substance.[2][4]
Respiratory Use in a well-ventilated area. If dust is generated, a particle respirator is recommended.N100 (US) or P3 (EN 143) for full-face particle respirators.[2]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to minimize the risk of exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood to minimize dust generation and accumulation.[5]

  • Avoid all personal contact, including inhalation of dust.[6][7]

  • Wash hands thoroughly after handling the compound.[5][7]

  • Do not eat, drink, or smoke in the handling area.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][7]

  • Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[5]

  • Store away from incompatible materials such as oxidizing agents, reducing agents, and bases.[5]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[5]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[5]
Spill For minor spills, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[5][6] For major spills, evacuate the area and alert emergency responders.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • Dispose of unused or contaminated this compound as hazardous waste.

  • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2][3]

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

  • Do not allow the product to enter drains.[2]

Container Disposal:

  • Handle uncleaned containers as you would the product itself.[2]

  • Dispose of contaminated packaging as unused product.[8]

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Risks B Select & Don PPE A->B C Weigh & Handle in Ventilated Area B->C D Perform Experiment C->D E Segregate Waste D->E G Decontaminate Work Area D->G F Dispose via Licensed Contractor E->F F->G

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.